1-Iodo-2-methoxyethane
Description
The exact mass of the compound this compound is 185.95416 g/mol and the complexity rating of the compound is 16.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAORBAQHOJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912612 | |
| Record name | 1-Iodo-2-methoxyethane | |
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Molecular Weight |
185.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-21-4, 4296-15-5 | |
| Record name | 2-Propanol, 1-iodo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |
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| Record name | Ethane, 1-iodo-2-methoxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4296-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |
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| Record name | 1-Iodo-2-methoxyethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methoxyethane | |
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Foundational & Exploratory
1-Iodo-2-methoxyethane CAS number 4296-15-5
An In-Depth Technical Guide to 1-Iodo-2-methoxyethane (CAS 4296-15-5)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 4296-15-5), a critical bifunctional reagent in modern organic synthesis. Known also as 2-iodoethyl methyl ether, this compound serves as a valuable building block for the introduction of the 2-methoxyethyl moiety into a wide array of molecular architectures. Its utility is primarily dictated by the high reactivity of the carbon-iodine bond towards nucleophilic displacement. This document furnishes a detailed summary of its physicochemical and spectral properties, outlines robust protocols for its synthesis and key applications, and delves into the mechanistic underpinnings of its reactivity. Furthermore, essential safety and handling protocols are delineated to ensure its proper and safe utilization in the laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who are either currently using or considering the application of this versatile reagent in their synthetic programs.
Physicochemical Properties and Spectral Data
This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its solubility in common organic solvents and limited solubility in water, a direct consequence of its hydrophobic ether structure.[1] The presence of a terminal iodine atom makes it a dense liquid.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4296-15-5 | [2] |
| Molecular Formula | C₃H₇IO | [2] |
| Molecular Weight | 185.99 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 138 °C at 760 mmHg | [3] |
| Flash Point | 35 °C | |
| Specific Gravity | 1.83 (20/20) | |
| Synonyms | 2-Iodoethyl methyl ether, Methyl 2-iodoethyl ether | |
| InChI Key | SZCAORBAQHOJQI-UHFFFAOYSA-N | [2][3] |
| SMILES | COCCI | [1][2] |
Spectral Data Summary
Detailed spectral analyses are crucial for the unambiguous identification and quality control of this compound. While raw spectra are best consulted directly from spectral databases, the key expected characteristics are summarized below.
| Spectroscopy | Key Expected Features | Source(s) |
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methylene protons adjacent to the oxygen (-CH₂O-), and the methylene protons adjacent to the iodine (I-CH₂-). The latter will be the most downfield of the aliphatic signals due to the deshielding effect of the iodine atom. | [2] |
| ¹³C NMR | Three distinct signals for the methoxy carbon, the carbon adjacent to the oxygen, and the carbon bonded to the iodine. The carbon bearing the iodine (C-I) will appear at the highest frequency (most upfield) among the aliphatic carbons. | [2] |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the ether linkage, typically in the 1150-1085 cm⁻¹ region. Also, C-H stretching and bending vibrations. | [2] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns including the loss of the iodine atom and cleavage of the C-C bond. | [4] |
Synthesis Methodology: The Finkelstein Reaction
The most reliable and widely used method for the synthesis of this compound is the Finkelstein reaction.[4] This halogen exchange reaction offers high yields and operational simplicity. The causality for its effectiveness lies in the solubility difference of sodium halides in acetone; sodium iodide (NaI) is soluble in acetone, whereas the by-product, sodium bromide (NaBr) or sodium chloride (NaCl), is not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.
The precursor, 1-bromo-2-methoxyethane, can be synthesized from 2-methoxyethanol, for instance, via an Appel reaction or by using other standard brominating agents like PBr₃.
Caption: Finkelstein reaction workflow for synthesizing this compound.
Detailed Experimental Protocol
-
Materials & Equipment:
-
1-Bromo-2-methoxyethane
-
Anhydrous Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Pentane or diethyl ether for extraction
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator and vacuum distillation apparatus[4]
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the suspension.
-
Addition of Substrate: Add 1-bromo-2-methoxyethane (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. As the reaction proceeds, a white precipitate of sodium bromide will form.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of fresh acetone.
-
Extraction: Combine the filtrate and washings and remove the acetone using a rotary evaporator. To the residue, add water and an extraction solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
-
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the chemistry of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution (Sₙ2) Reactions
The primary carbon bearing the iodine atom is unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] This reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. This is the most common application of this compound, serving to install the 2-methoxyethyl group onto nucleophiles such as alkoxides, phenoxides, thiolates, carbanions, and amines.[1]
Caption: Generalized Sₙ2 mechanism with this compound.
Grignard Reagent Formation and Application
This compound can be converted into the corresponding Grignard reagent, 2-methoxyethylmagnesium iodide. This transformation converts the electrophilic carbon of the C-I bond into a highly nucleophilic one, making it a potent tool for C-C bond formation.[7][8] The ether functionality is generally stable to the Grignard reagent formation conditions, although intramolecular coordination to the magnesium center can influence reactivity.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
-
Protocol: Grignard Reagent Synthesis and Reaction with a Ketone
-
Setup: All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
Activation: Place magnesium turnings in a flask with a stir bar and a crystal of iodine. Gently warm the flask until the iodine sublimes, creating a purple vapor that activates the magnesium surface. Cool to room temperature.
-
Formation: Add anhydrous diethyl ether or THF. Prepare a solution of this compound in the same anhydrous solvent and add it dropwise to the stirring magnesium suspension. The reaction is exothermic and may require an ice bath to maintain a gentle reflux. Successful initiation is indicated by the disappearance of the magnesium and the formation of a cloudy gray solution.
-
Reaction: Once the Grignard reagent has formed, cool the solution in an ice bath. Add a solution of the electrophile (e.g., cyclohexanone) in anhydrous ether dropwise.
-
Quenching: After the addition is complete, stir for an additional 30-60 minutes. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product, which can then be purified by column chromatography.
-
Contextual Reactivity: Ether Bond Stability
While the C-I bond is the primary site of reactivity, the ether linkage is exceptionally stable under most nucleophilic and basic conditions. However, for a complete understanding, it is crucial to recognize the conditions under which the ether can be cleaved. Strong protic acids like HI or powerful Lewis acid/nucleophile combinations like iodotrimethylsilane (TMSI) can cleave the ether bond.[9][10]
The reaction with TMSI proceeds by initial coordination of the hard silicon atom to the ether oxygen, followed by a nucleophilic attack of the soft iodide ion on the less sterically hindered carbon (the methyl group), yielding 2-iodoethanol (as its silyl ether) and iodomethane.[10]
Caption: Mechanism of ether cleavage in this compound by TMSI.
Safety, Handling, and Storage
This compound is a flammable and potentially toxic compound that requires careful handling.[2] Adherence to standard laboratory safety procedures is mandatory.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |
| 🔥, ❗ | Danger / Warning | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
Handling and Storage Recommendations
-
Handling: Use this chemical only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store refrigerated (0-10°C) or in a freezer (under -20°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
Conclusion
This compound, CAS 4296-15-5, is a highly effective and versatile reagent for the introduction of the 2-methoxyethyl group in organic synthesis. Its value is derived from the predictable and efficient reactivity of its primary alkyl iodide functionality in Sₙ2 and organometallic reactions. A thorough understanding of its synthesis via the Finkelstein reaction, its core reactivity patterns, and its handling requirements allows chemists to leverage its full potential in the design and execution of complex synthetic routes in pharmaceutical and materials science research.
References
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Wikipedia. Williamson ether synthesis. [Link]
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Chemistry Steps. Williamson Ether Synthesis. [Link]
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Khan Academy. Williamson ether synthesis (video). [Link]
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Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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National Center for Biotechnology Information. This compound | C3H7IO | CID 79136 - PubChem. [Link]
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ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]
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National Center for Biotechnology Information. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC. [Link]
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TCI (Shanghai) Development Co., Ltd. This compound 4296-15-5. [Link]
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PNAS. Silane/iodine-based cleavage of esters and ethers under neutral conditions. [Link]
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ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]
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YouTube. Write the mechanism of reaction of HI with Methoxyethane. [Link]
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YouTube. Grignard Reagent Reaction Mechanism. [Link]
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Pearson. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form.... [Link]
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Master Organic Chemistry. Reactions and Mechanisms. [Link]
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An In-depth Technical Guide to 1-Iodo-2-methoxyethane: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-iodo-2-methoxyethane, a versatile alkylating agent in organic synthesis. We will delve into its fundamental properties, synthesis protocols, mechanistic insights into its reactivity, and its applications, particularly in the realm of drug development and molecular imaging. This document is designed to equip researchers with the necessary knowledge to effectively and safely utilize this important chemical building block.
Core Molecular and Physical Properties
This compound is an organic compound featuring both an ether functional group and a terminal iodine atom. This unique structure renders it a valuable reagent for synthetic chemists.
Molecular Formula: C₃H₇IO[1]
Molecular Weight: 185.99 g/mol [1]
| Property | Value | Source |
| CAS Number | 4296-15-5 | [1] |
| Physical State | Colorless to light yellow liquid | [1] |
| Boiling Point | 138 °C | [1] |
| Flash Point | 35 °C | [1] |
| Specific Gravity (20/20) | 1.83 | [1] |
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be approached through two primary, reliable methods. The choice of method often depends on the starting materials available and the desired scale of the reaction.
Pathway 1: Direct Iodination of 2-Methoxyethanol
A straightforward approach involves the direct conversion of the hydroxyl group of 2-methoxyethanol into an iodide. This transformation is typically achieved using a combination of iodine and a phosphine reagent, such as triphenylphosphine, in an appropriate solvent.
Experimental Protocol: Synthesis from 2-Methoxyethanol
-
Materials:
-
2-Methoxyethanol
-
Triphenylphosphine
-
Iodine
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise.
-
Once the iodine has been added, add 2-methoxyethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a 5% sodium thiosulfate solution to consume any unreacted iodine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Pathway 2: The Finkelstein Reaction
The Finkelstein reaction is a classic halogen exchange reaction that proceeds via an Sₙ2 mechanism. In this case, a more readily available 1-bromo-2-methoxyethane is converted to the desired iodo-compound by treatment with an excess of sodium iodide in a suitable solvent, typically acetone. The insolubility of the resulting sodium bromide in acetone drives the reaction to completion.
Experimental Protocol: Finkelstein Reaction
-
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Sodium thiosulfate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-bromo-2-methoxyethane and an excess of anhydrous sodium iodide in anhydrous acetone.
-
Heat the mixture to reflux and maintain for 3-5 hours. A white precipitate of sodium bromide will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Caption: Synthetic routes to this compound.
Reactivity and Mechanistic Considerations: The Sₙ2 Reaction
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon-iodine bond is highly polarized, and the iodide ion is an excellent leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles.
Alkylation of Phenols
Phenols can be readily O-alkylated using this compound in the presence of a suitable base to deprotonate the phenolic hydroxyl group.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
-
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-methoxyphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound to the reaction mixture and heat to 60-70 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Generalized Sₙ2 reaction mechanism.
Application in Drug Development: A Precursor for PET Radiotracers
The introduction of short-lived positron-emitting isotopes, such as ¹⁸F, into biologically active molecules is a cornerstone of Positron Emission Tomography (PET). The 2-methoxyethyl group is a common structural motif in various drug candidates. While direct radiolabeling with this compound is not common, its non-radioactive counterpart is crucial in the synthesis of precursors for radiolabeling. For instance, a common strategy involves the synthesis of a tosylate or mesylate precursor which can then be displaced by [¹⁸F]fluoride in the final radiolabeling step. The synthesis of these precursors often involves the use of this compound to introduce the stable 2-methoxyethyl moiety.
Analytical Characterization: Spectroscopic Data
Confirmation of the identity and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) | Multiplicity |
| 3.73 | t, J = 6.8 Hz |
| 3.40 | s |
| 3.32 | t, J = 6.8 Hz |
| ¹³C NMR (CDCl₃, 100.6 MHz) | |
| Chemical Shift (δ) | Assignment |
| 71.5 | -OCH₂- |
| 59.0 | -OCH₃ |
| 3.1 | -CH₂I |
Note: Spectral data is representative and may vary slightly based on solvent and instrument conditions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a suspected irritant and may be harmful if ingested or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dark, and dry place under an inert atmosphere.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Wiley. Retrieved from [Link]
-
Patil, S. L., et al. (2012). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Orbital: The Electronic Journal of Chemistry, 4(4), 288-296. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-methoxyethane
Introduction
1-Iodo-2-methoxyethane (CAS No: 4296-15-5), also known as 2-iodoethyl methyl ether, is a haloalkane ether that serves as a valuable reagent in organic synthesis.[1] Structurally, it consists of a methoxy group (-OCH3) attached to an ethane backbone, which is substituted with an iodine atom. This configuration makes it a potent alkylating agent, primarily used to introduce the 2-methoxyethyl moiety into various molecular frameworks.[2][3] Its utility is largely dictated by the carbon-iodine bond, which is weak and polar, rendering the iodine an excellent leaving group in nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its core physical properties, spectral signature, reactivity, and safety protocols, tailored for professionals in research and drug development.
Part 1: Core Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] It is sensitive to air and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C), and for long-term stability, in a freezer under -20°C in a dark place.[4][5][6] The fundamental physical constants are summarized below, providing a quantitative basis for its handling and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇IO | [7] |
| Molecular Weight | 185.99 g/mol | [3][7] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 138 °C (at 750 Torr) | [6] |
| Density | 1.83 g/cm³ (at 20°C) | |
| Flash Point | 35 °C | |
| CAS Number | 4296-15-5 | [7] |
Part 2: Spectroscopic and Solubility Profile
Spectroscopic analysis is critical for the verification of the compound's identity and purity. While detailed spectra are often proprietary, reference data is available through various chemical databases.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and confirm the expected structure of this compound.[7] In the ¹H NMR spectrum of the related compound methoxyethane, three distinct chemical environments are observed, which can be used to distinguish it from its isomers, propan-1-ol and propan-2-ol.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For ethers like this compound, characteristic C-O stretching absorptions are expected around 1150-1060 cm⁻¹.[8] PubChem lists the availability of FTIR spectra for this compound.[7]
Due to its hydrophobic ether structure, this compound has limited solubility in water.[1] However, it is soluble in common organic solvents, a property that facilitates its use in a wide range of reaction media.[1]
Part 3: Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the iodine. The C-I bond is the most labile site, making the iodide ion an excellent leaving group.[2] This reactivity is fundamental to its role as an alkylating agent.
Given that the iodine is attached to a primary carbon, these reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The reaction rate is therefore dependent on the concentration of both the substrate and the nucleophile.
A classic reaction involving haloalkanes and ethers is their cleavage by strong acids like hydroiodic acid (HI). When an ether like methoxyethane is treated with HI, it undergoes cleavage via an Sₙ2 mechanism to yield an alcohol and an alkyl iodide.[9] The iodide ion preferentially attacks the less sterically hindered alkyl group.
This compound can be synthesized via a Finkelstein reaction, a halogen exchange process. The following is a generalized protocol for its preparation from 1-bromo-2-methoxyethane.
Objective: To synthesize this compound via a nucleophilic substitution reaction.
Materials:
-
1-bromo-2-methoxyethane
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetone
-
Flame-dried round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).[3]
-
Reagent Addition: Add anhydrous sodium iodide (1.2 equivalents) to the flask, followed by a sufficient volume of anhydrous acetone to dissolve the salt with stirring.[3]
-
Substrate Addition: To the stirring solution, add 1-bromo-2-methoxyethane (1.0 equivalent) using a syringe.[3]
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone). A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the precipitated NaBr. The filtrate contains the desired product, which can then be purified by distillation after removing the acetone.[3]
Part 4: Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Finkelstein synthesis of this compound.
Caption: Finkelstein reaction workflow for this compound.
Part 5: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[1][10] It is classified as a flammable liquid and vapor and is toxic if swallowed.[7][11] It also causes skin and serious eye irritation.[11]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor[7] |
| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed[4][7] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[7] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[7] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation[4][12] |
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403+P235: Store in a well-ventilated place. Keep cool.[10]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Part 6: References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Chemical label this compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. Retrieved from [Link]
-
Allen. (n.d.). Assertion: Methoxy ethane reacts with HI to give ethanol and iodomethane Reason: Reaction of ether with HI follows Sₙ2 mechanism. Retrieved from [Link]
Sources
- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
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- 4. This compound | 4296-15-5 [sigmaaldrich.com]
- 5. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 6. 2-IODOETHYL METHYL ETHER | 4296-15-5 [chemicalbook.com]
- 7. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Assertion: Methoxy ethane reacts with HI to give ethanol and iodomethane Reason: Reaction of ether with HI follows `S_(N)^(2)` mechanism [allen.in]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemical-label.com [chemical-label.com]
- 12. 4296-15-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Solubility of 1-Iodo-2-methoxyethane in Organic Solvents
Abstract
1-Iodo-2-methoxyethane (CAS 4296-15-5) is a vital bifunctional reagent in organic synthesis, prized for its role in introducing the methoxyethyl group in various molecular scaffolds. Its utility in synthetic protocols, particularly in nucleophilic substitution reactions, is critically dependent on its interaction with the reaction medium.[1] A comprehensive understanding of its solubility profile is therefore paramount for optimizing reaction conditions, enhancing yields, and streamlining purification processes. This guide provides a detailed examination of the physicochemical principles governing the solubility of this compound in common organic solvents, offers a predictive solubility framework, and outlines a robust experimental protocol for its quantitative determination.
Physicochemical Profile of this compound
This compound is an organic compound featuring both an ether linkage and a primary iodoalkane.[1] This unique structure dictates its physical and chemical properties, including its solubility.
-
Molecular Formula: C₃H₇IO[2]
-
Molecular Weight: 185.99 g/mol [2]
-
Appearance: Colorless to light yellow liquid.[1]
-
Boiling Point: ~138 °C
-
Key Structural Features: The molecule possesses a polar ether group (-O-) capable of acting as a hydrogen bond acceptor and a polar carbon-iodine (C-I) bond.[3] The iodine atom serves as an excellent leaving group in substitution reactions.[1]
The presence of the electronegative oxygen and iodine atoms induces dipoles, making this compound a moderately polar molecule. However, it lacks a hydrogen-bond-donating proton. Its solubility behavior is thus governed by a balance of dipole-dipole interactions, London dispersion forces, and its ability to accept hydrogen bonds from protic solvents.
Theoretical Framework: "Like Dissolves Like"
The solubility of a solute in a solvent is fundamentally driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Haloalkanes, as a class, are generally soluble in common organic solvents because the energy required to break the existing intermolecular forces is compensated by the energy released upon forming new solute-solvent interactions.[4]
This compound's solubility can be predicted based on these interactions:
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is driven by London dispersion forces. As this compound is a relatively large and polarizable molecule (due to the iodine atom), it will exhibit significant dispersion forces, leading to good solubility in these solvents.
-
In Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Solubility is highly favorable. These solvents share similar intermolecular forces with this compound, primarily dipole-dipole interactions and dispersion forces. The ether linkage in THF is particularly compatible with the ether in the solute.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. While this compound cannot donate hydrogen bonds, the oxygen atom in its methoxy group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl protons of alcohol solvents.[3] This is in contrast to its limited solubility in water, where the energy required to disrupt the strong, extensive hydrogen-bonding network of water is not sufficiently offset by the formation of new, weaker solute-water interactions.[4][5][6]
Caption: Dominant intermolecular forces governing solubility.
Predictive Solubility Profile
| Solvent Category | Representative Solvents | Predicted Solubility | Primary Interactions |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble | London Dispersion Forces |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble to Miscible | Dispersion, weak π-interactions |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Dipole-Dipole, Dispersion |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Dipole-Dipole, Dispersion |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Dipole-Dipole, Dispersion |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Dipole-Dipole, Dispersion |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | H-bond Acceptance, Dipole-Dipole |
| Polar Aprotic (Other) | Acetonitrile (ACN), DMF, DMSO | Soluble | Dipole-Dipole, Dispersion |
| Water | H₂O | Sparingly Soluble | H-bond Acceptance (limited) |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though potentially not limitless.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility values (e.g., crystallization process design, reaction stoichiometry in drug development), direct experimental measurement is essential. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation of Saturated Solution: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a visible, undissolved phase of the solute is critical to ensure saturation.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant, defined temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the phases to separate. To ensure complete removal of undissolved solute, centrifuge the sample at high speed. This will form a clear supernatant of the saturated solution and a pellet of the excess solute.
-
Sampling and Dilution: Carefully withdraw a precise volume or mass of the clear supernatant. To bring the concentration into the linear range of the analytical instrument, perform an accurate, gravimetric dilution with a suitable solvent.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is well-suited for this purpose. An internal standard method is recommended for highest accuracy. A calibration curve must be prepared by analyzing standards of known this compound concentrations.
-
Calculation: Using the concentration determined from the calibration curve, account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in g/L, mg/mL, or mol/L.
Implications for Research and Drug Development
A thorough understanding of this compound's solubility is not merely academic; it has direct practical consequences:
-
Reaction Optimization: The choice of solvent can dramatically influence reaction kinetics and outcomes. For nucleophilic substitution reactions involving this compound, the solvent must effectively solvate both the substrate and the nucleophile to facilitate the desired transformation.
-
Process Chemistry & Scale-Up: In large-scale synthesis, solubility data is crucial for determining appropriate reactor volumes, managing heat transfer, and preventing precipitation of reagents or products.
-
Purification Strategies: Knowledge of solubility is key to developing effective purification methods. For instance, it informs the choice of solvent systems for liquid-liquid extraction and the selection of solvent/anti-solvent pairs for crystallization, a critical step for ensuring the high purity required for active pharmaceutical ingredients (APIs).
Conclusion
This compound is a moderately polar compound that exhibits broad solubility across a wide range of common nonpolar and polar aprotic organic solvents. Its solubility is governed by a combination of London dispersion forces and dipole-dipole interactions, with hydrogen bond acceptance playing a key role in its miscibility with alcohols. While it is sparingly soluble in water, its high affinity for organic media makes it a versatile and effective reagent. For applications demanding high precision, the experimental protocol detailed herein provides a reliable framework for quantitative solubility determination, empowering scientists to optimize their synthetic processes and accelerate research and development timelines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79136, this compound. Retrieved from [Link]
-
Sathee. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]
-
Sathee. (n.d.). Unit 10 Haloalkanes And Haloarenes. Retrieved from [Link] (Note: This is a general textbook reference on haloalkane properties.)
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- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4296-15-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 5.imimg.com [5.imimg.com]
- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
A Comprehensive Spectroscopic Guide to 1-Iodo-2-methoxyethane
Introduction
1-Iodo-2-methoxyethane (CAS No. 4296-15-5) is a versatile bifunctional organic compound featuring both an ether and a haloalkane functional group.[1][2] Its molecular structure, consisting of a methoxy group (-OCH3) attached to an ethane chain with an iodine substituent, makes it a valuable reagent in organic synthesis.[1] It is primarily utilized as an alkylating agent for the introduction of the 2-methoxyethyl moiety in various chemical reactions, particularly in nucleophilic substitution, where the iodine atom serves as an excellent leaving group.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a core reference for its structural characterization.
Core Molecular Data
Below is a summary of the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇IO | [1][3] |
| Molecular Weight | 185.99 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 4296-15-5 | [4] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O3 [label="O", pos="2.5,1!"]; C4 [label="C", pos="3.5,1!"]; I5 [label="I", pos="-1,-1!"]; H6[label="H", pos="-0.5,0.8!"]; H7 [label="H", pos="0.5,0.8!"]; H8 [label="H", pos="1.2,-0.8!"]; H9 [label="H", pos="2.3,-0.8!"]; H10 [label="H", pos="3.2,1.8!"]; H11 [label="H", pos="4,1.5!"]; H12 [label="H", pos="4,0.5!"];
// Bonds C1 -- C2; C2 -- O3; O3 -- C4; C1 -- I5; C1 -- H6; C1 -- H7; C2 -- H8; C2 -- H9; C4 -- H10; C4 -- H11; C4 -- H12; }
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The electronegativity of the iodine and oxygen atoms significantly influences the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ICH₂ | ~3.3 | Triplet | 2H |
| CH₂O | ~3.7 | Triplet | 2H |
| OCH₃ | ~3.4 | Singlet | 3H |
Interpretation:
-
The methylene protons (ICH₂) adjacent to the highly electronegative iodine atom are deshielded and appear as a triplet at approximately 3.3 ppm.
-
The methylene protons (CH₂O) adjacent to the oxygen atom are also deshielded and resonate as a triplet around 3.7 ppm.
-
The methyl protons (OCH₃) of the methoxy group are in a distinct chemical environment and appear as a singlet at about 3.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| ICH₂ | ~5 |
| CH₂O | ~73 |
| OCH₃ | ~59 |
Interpretation:
-
The carbon atom bonded to the iodine (ICH₂) is expected to have a chemical shift at the higher field (lower ppm value), around 5 ppm.
-
The carbon atom attached to the oxygen of the ether linkage (CH₂O) will be significantly deshielded, with a predicted chemical shift of approximately 73 ppm.
-
The methyl carbon (OCH₃) is also deshielded due to the adjacent oxygen and is expected to appear at around 59 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950-2850 | C-H stretch | Alkane |
| 1150-1085 | C-O stretch | Ether |
| ~600 | C-I stretch | Alkyl Iodide |
Interpretation:
-
The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl groups.
-
A prominent peak in the 1150-1085 cm⁻¹ range corresponds to the C-O stretching vibration of the ether linkage.[5]
-
The absorption due to the C-I bond stretch is expected to appear in the fingerprint region, at a lower wavenumber around 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, run the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 186 | [M]⁺ (Molecular Ion) |
| 155 | [M - OCH₃]⁺ |
| 127 | [I]⁺ |
| 59 | [CH₂OCH₃]⁺ |
| 45 | [CH₂=O-CH₃]⁺ (base peak) |
Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of 186, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by the presence of the ether linkage and the iodine atom. Common fragmentation pathways include the loss of a methoxy radical to give a peak at m/z 155, and cleavage of the C-I bond. The base peak is often observed at m/z 45, corresponding to the stable [CH₂=O-CH₃]⁺ fragment.
Sources
- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4296-15-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 1-Iodo-2-methoxyethane for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Alkylating Agent
In the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic introduction of specific molecular fragments is paramount. 1-Iodo-2-methoxyethane (CAS No. 4296-15-5), a seemingly simple bifunctional molecule, emerges as a reagent of significant utility. Its structure, featuring a reactive primary iodide and a methoxyethyl moiety, offers a unique combination of reactivity and physicochemical properties that can be artfully exploited in the synthesis of complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a cursory glance at its properties to delve into its practical acquisition, synthesis, and application, thereby empowering researchers and drug development professionals to harness its full potential.
Molecular Profile and Physicochemical Properties
This compound, also known by synonyms such as 2-iodoethyl methyl ether and 2-methoxy-1-iodoethane, is an organic compound with the molecular formula C₃H₇IO.[1] It typically presents as a colorless to light yellow liquid with a characteristic odor.[2] The presence of the iodine atom, an excellent leaving group, renders the adjacent carbon atom highly susceptible to nucleophilic attack, making it a potent alkylating agent.[2] Concurrently, the methoxyethyl group can influence the solubility and conformational properties of the parent molecule.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 4296-15-5 | [3][4] |
| Molecular Formula | C₃H₇IO | [4] |
| Molecular Weight | 185.99 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 138 °C | [1] |
| Flash Point | 35 °C | [1] |
| Purity (Typical) | >95% to >98% (GC) | [1][4][5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and air | [1][5] |
Commercial Availability: A Global Sourcing Overview
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered in various purities, with gas chromatography (GC) being a common method for purity assessment. When procuring this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and available documentation, such as Certificates of Analysis (CoA).
Below is a comparative table of prominent suppliers:
| Supplier | Available Quantities | Purity | Notes |
| Sigma-Aldrich | 100 mg, 250 mg, 1 g, 5 g, 25 g | 95% | Marketed under the Ambeed, Inc. brand.[5] |
| Tokyo Chemical Industry (TCI) | 1 g, 5 g | >98.0% (GC) | Offers detailed specifications and safety information.[1] |
| CymitQuimica | 250 mg, 1 g, 5 g, 25 g, 100 g | Not specified | Distributes for Apollo Scientific.[3] |
| AChemBlock | Varies (e.g., 100 g) | 95% | Provides IUPAC name and SMILES string.[4] |
| BLD Pharm | Varies | Not specified | Offers access to NMR, HPLC, and other analytical data.[6] |
It is advisable to request a sample or a detailed CoA from the supplier to ensure the material meets the specific requirements of your intended application.
Synthesis of this compound: A Practical Approach
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or when specific purity profiles are required. The most common and efficient laboratory-scale synthesis involves a halide exchange reaction, specifically the Finkelstein reaction. This Sₙ2 reaction typically utilizes the corresponding chloro- or bromo-analogue and an iodide salt in a suitable solvent.
A plausible synthetic route starting from the readily available 2-methoxyethanol is outlined below:
Sources
- 1. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-Iodo-2-methoxy-ethane | CymitQuimica [cymitquimica.com]
- 4. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
- 5. This compound | 4296-15-5 [sigmaaldrich.com]
- 6. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Safe Handling and Application of 1-Iodo-2-methoxyethane
This guide provides a comprehensive overview of the safe handling, storage, disposal, and application of 1-Iodo-2-methoxyethane (CAS No: 4296-15-5), a critical reagent in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document integrates technical data with practical, field-proven insights to ensure procedural safety and experimental success.
Compound Profile and Significance
This compound, also known as 2-iodoethyl methyl ether, is a colorless to light yellow liquid with a distinct odor.[1] Its molecular structure, featuring a reactive iodine atom and a methoxyethyl group, makes it a valuable alkylating agent in nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the introduction of the 2-methoxyethyl moiety onto a variety of nucleophiles.[1] This functional group is of significant interest in medicinal chemistry and materials science for its ability to modify the solubility, lipophilicity, and other physicochemical properties of target molecules.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following primary hazards:
-
Flammable: It is a flammable liquid and vapor.[2]
-
Acutely Toxic (Oral): Toxic if swallowed.[3]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Irritant: May cause respiratory irritation.[3]
Signal Word: Danger[4]
Pictograms:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 4296-15-5 | [1] |
| Molecular Formula | C₃H₇IO | [1] |
| Molecular Weight | 185.99 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 137.8 °C at 750 mmHg | [4] |
| Flash Point | 35.1 ± 22.6 °C | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Reactivity and Incompatibilities
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the iodine. The carbon-iodine bond is polarized and relatively weak, making the iodide ion an excellent leaving group.
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fire or explosion.[7]
-
Strong Bases: While used in controlled synthetic reactions, uncontrolled mixing with strong bases can lead to elimination reactions, forming volatile and potentially hazardous byproducts.
Hazardous Decomposition Products
Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Essential PPE for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound should be conducted in a well-ventilated and certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
Storage
Proper storage is crucial to maintain the stability of the reagent and prevent accidents.
-
Temperature: Store in a freezer at temperatures under -20°C.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9]
-
Light: Protect from light by using an amber or opaque container.[4]
-
Container: Store in a tightly sealed, chemically resistant container.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Exposure Scenarios and First Aid
Caption: First aid procedures for different exposure routes.
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, promptly remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]
-
Eye Contact: For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: If swallowed, do not induce vomiting. Give the person a glass of water or milk to drink and get medical attention immediately.[8]
Spill and Leak Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Ignition Sources: Remove all sources of ignition from the spill area.
Disposal Considerations
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[11] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic waste.
Experimental Protocols: Applications in Organic Synthesis
This compound is a versatile reagent for introducing the 2-methoxyethyl group via nucleophilic substitution. Below are representative protocols for its use in Williamson ether synthesis and N-alkylation of anilines.
Williamson Ether Synthesis of 2-(2-Methoxyethoxy)naphthalene
This protocol describes the synthesis of an aryl ether from a phenol.
Materials:
-
2-Naphthol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-naphthol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation of Aniline
This protocol details the synthesis of a secondary amine from a primary aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable synthetic tool for the introduction of the 2-methoxyethyl moiety. However, its hazardous properties necessitate a thorough understanding of its reactivity and strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can safely and effectively utilize this reagent in their synthetic endeavors.
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An In-Depth Technical Guide to 1-Iodo-2-methoxyethane as a Precursor in Organic Synthesis
Abstract
1-Iodo-2-methoxyethane (C₃H₇IO) is a versatile, bifunctional reagent that serves as a cornerstone for introducing the valuable 2-methoxyethyl moiety in advanced organic synthesis. Its unique structure, combining a reactive carbon-iodine bond with a stabilizing ether linkage, enables a range of powerful transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in forming organometallic reagents, executing nucleophilic alkylations, and its role in protection group strategies. Authored from the perspective of an application scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for researchers, scientists, and drug development professionals.
Core Characteristics and Physicochemical Properties
This compound, also known as 2-iodoethyl methyl ether, is a colorless to pale yellow liquid whose utility is dictated by its physical and chemical properties.[1] The primary carbon-iodine bond is relatively weak and highly polarizable, rendering the iodine an excellent leaving group in nucleophilic substitution reactions.[2] The proximal methoxy group influences the molecule's electronic environment and solubility, making it soluble in a wide range of organic solvents.[1]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇IO | [3] |
| Molecular Weight | 185.99 g/mol | [3][4] |
| CAS Number | 4296-15-5 | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Iodoethyl Methyl Ether, Methyl 2-Iodoethyl Ether | [5] |
| Purity | Typically >95-98% (GC) | [4] |
| Storage Conditions | Store in freezer (-20°C), in a dark place under an inert atmosphere | [4] |
Synthesis of this compound: The Finkelstein Reaction
The most common and efficient laboratory-scale synthesis of this compound is achieved via the Finkelstein reaction.[6] This classic Sₙ2 reaction involves the exchange of a halogen, typically chlorine or bromine, for iodine.[7] The choice of solvent is critical to the success of this transformation.
Mechanistic Rationale
The reaction proceeds by treating a precursor, such as 1-chloro-2-methoxyethane, with sodium iodide (NaI) in anhydrous acetone.[6] The causality behind this choice is twofold:
-
Nucleophilicity: The iodide ion (I⁻) is an excellent nucleophile, readily attacking the primary carbon and displacing the chloride or bromide leaving group.[8]
-
Le Châtelier's Principle: Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[6][9] The precipitation of the sodium halide byproduct from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion.[9]
Visualizing the Finkelstein Synthesis
Caption: Finkelstein synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 1-Chloro-2-methoxyethane
This protocol describes a self-validating procedure for synthesizing the title compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 3 equivalents relative to the starting material).[9]
-
Reagent Addition: Add anhydrous acetone to the flask to dissolve the sodium iodide (a typical concentration is 0.1-0.5 M). Add 1-chloro-2-methoxyethane (1.0 equivalent) to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux. The formation of a white precipitate (NaCl) should be observed as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This typically takes 12-24 hours.[9]
-
Workup - Part 1 (Isolation): Allow the reaction mixture to cool to room temperature. Remove the precipitated sodium chloride by vacuum filtration, washing the solid with a small amount of fresh acetone.[9]
-
Workup - Part 2 (Extraction): Combine the filtrate and the washings. Remove the bulk of the acetone using a rotary evaporator. To the residue, add diethyl ether and water and transfer the mixture to a separatory funnel. Separate the layers, wash the organic layer with saturated sodium thiosulfate solution (to remove any residual iodine) and then with brine.
-
Purification and Validation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound. Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Application as a Grignard Reagent Precursor
One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, 2-methoxyethylmagnesium iodide. This transforms the electrophilic carbon of the starting material into a potent carbon-based nucleophile.[10]
Mechanistic Rationale
The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-iodine bond.[10] This reaction fundamentally reverses the polarity of the carbon atom, a concept known as "umpolung."[10]
-
Critical Condition - Anhydrous Environment: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water or alcohols.[11][12] Therefore, all glassware must be flame-dried, and all solvents (typically diethyl ether or THF) must be rigorously anhydrous.[10]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO).[10] This layer must be disrupted to initiate the reaction. This is typically achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings in the flask.[10] The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent through coordination.[10]
Visualizing Grignard Formation and Reaction
Caption: Formation and reaction of a Grignard reagent.
Detailed Experimental Protocol: Grignard Reaction with a Ketone
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Formation: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
-
Reaction: Cool the Grignard solution in an ice bath. Prepare a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise via the dropping funnel.
-
Workup: After the addition is complete and the reaction is stirred to completion (monitored by TLC), slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.
Application in Nucleophilic Alkylation and Protecting Group Chemistry
The electrophilic nature of the carbon atom bearing the iodine makes this compound an excellent alkylating agent for a wide variety of nucleophiles, including alcohols, phenols, amines, and thiols.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]
Introduction of the 2-Methoxyethyl (MOE) Moiety
Alkylation with this compound introduces the 2-methoxyethyl (MOE) group onto a substrate. This is particularly significant in medicinal chemistry and oligonucleotide synthesis. For example, the alkylation of the 2'-hydroxyl group of ribonucleosides to form 2'-O-methoxyethyl (MOE) nucleotides significantly enhances their nuclease resistance and binding affinity to complementary RNA, making them a key component of second-generation antisense therapeutics.[13]
While related reagents like 2-methoxyethyl bromide are often used, the iodo-variant offers higher reactivity due to iodide being a superior leaving group compared to bromide.[13][14]
Visualizing the Sₙ2 Alkylation Workflow
Caption: General workflow for Sₙ2 alkylation.
Detailed Experimental Protocol: O-Alkylation of a Phenol
-
Preparation: To a solution of a phenol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add this compound (1.2 equivalents) dropwise to the solution.
-
Reaction: Heat the reaction mixture (e.g., to 60°C) and monitor its progress by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting 2-methoxyethyl ether by flash column chromatography.
Safety and Handling
As a Senior Application Scientist, it is imperative to stress the hazards associated with this reagent. A thorough risk assessment must be conducted before any experimental work.
-
Hazards: this compound is a flammable liquid and vapor.[3] It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Handling Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] As specified by suppliers, long-term storage should be in a freezer under an inert atmosphere to prevent degradation.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its utility stems from the high reactivity of the carbon-iodine bond, which allows it to act as an electrophile in Sₙ2 reactions or, upon conversion to a Grignard reagent, as a potent nucleophile. These complementary modes of reactivity provide synthetic chemists with a reliable method for introducing the 2-methoxyethyl group, a moiety of significant importance in fields ranging from medicinal chemistry to materials science. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety and handling protocols, researchers can effectively leverage this reagent to achieve their synthetic goals.
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Grignard Reaction . University of Wisconsin-Madison Chemistry Department. [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. [Link]
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A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen . BYJU'S. [Link]
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Grignard Reagents . Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Iodo-2-methoxyethane
Introduction
1-Iodo-2-methoxyethane, an organic haloether, serves as a versatile reagent in modern organic synthesis.[1] Its structure, comprising a two-carbon ethane chain with a terminal iodine atom and a methoxy group at the adjacent position, bestows upon it a unique reactivity profile.[1] The principal locus of chemical activity is the carbon-iodine (C-I) bond. Understanding the nuances of this bond—its inherent weakness, polarity, and susceptibility to cleavage—is paramount for researchers and drug development professionals seeking to leverage this molecule for the introduction of the 2-methoxyethyl moiety into complex molecular architectures. This guide provides a comprehensive exploration of the C-I bond's reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols.
Physicochemical & Structural Characteristics
A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its solubility in common organic solvents makes it amenable to a wide range of reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₇IO | [1][2] |
| Molecular Weight | 185.99 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 4296-15-5 | [1][3] |
| Physical Form | Liquid | [1][3] |
| Boiling Point | ~138 °C | [4] |
| Density (Specific Gravity) | ~1.83 g/cm³ (20/20 °C) | [3] |
| Flash Point | 35 °C | [3] |
| SMILES | COCCI | [1][2] |
| InChIKey | SZCAORBAQHOJQI-UHFFFAOYSA-N | [2][4] |
Synthesis of this compound
The reliable synthesis of this compound is crucial for its application. A common and efficient laboratory-scale preparation starts from the readily available 2-methoxyethanol.[5] A direct conversion using hydroiodic acid can be problematic. Therefore, a two-step sequence involving the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by a Finkelstein reaction, is generally preferred.
Causality of Experimental Choice: The transformation of the hydroxyl group into a sulfonate ester is a key strategic decision. The hydroxyl group is a poor leaving group (as OH⁻), whereas a sulfonate ester is an excellent leaving group. This two-step process avoids the harsh, often acidic, conditions required for direct halogenation, leading to cleaner reactions and higher yields. The subsequent Finkelstein reaction, an equilibrium process, is driven to completion by the precipitation of the sodium sulfonate salt in a solvent like acetone, a classic application of Le Châtelier's principle.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Finkelstein Reaction
This protocol is a self-validating system. Successful formation of the tosylate intermediate can be confirmed by TLC or NMR before proceeding, and the final product's purity can be assessed by GC and NMR, ensuring the integrity of the process.
Part A: Synthesis of 2-Methoxyethyl Tosylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 2-methoxyethanol (1.0 eq) and anhydrous pyridine (2.5 eq) as the solvent and base.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl (aq) and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methoxyethyl tosylate, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the crude 2-methoxyethyl tosylate (1.0 eq) from Part A in acetone.
-
Reagent Addition: Add sodium iodide (NaI, 1.5 eq).
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.
-
Monitoring: Follow the reaction's progress by TLC or GC analysis.
-
Workup: After cooling to room temperature, filter off the precipitate. Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Extraction: Redissolve the residue in diethyl ether and wash with water, followed by a wash with 5% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation to obtain pure this compound.
Core Reactivity of the Carbon-Iodine Bond
The reactivity of this compound is dominated by the properties of the C-I bond. This bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion an exceptionally good leaving group.[1] The carbon atom bonded to the iodine is a primary, unhindered electrophilic center, predisposing the molecule to specific reaction pathways.
Nucleophilic Substitution (S(_N)2) Reactions
The principal mode of reactivity is the bimolecular nucleophilic substitution (S(_N)2) pathway.[1] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the iodine atom (a "backside attack"), leading to the displacement of the iodide ion and an inversion of stereochemistry if the center were chiral.[7][8]
Mechanistic Drivers:
-
Substrate: As a primary alkyl halide, it is sterically unhindered, allowing easy access for the nucleophile.[9][10]
-
Leaving Group: Iodide (I⁻) is a large, highly polarizable, and stable anion, making it an excellent leaving group.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[C₃H₇IO][Nu⁻]).[11]
Caption: The concerted S(_N)2 mechanism at the C-I bond.
Protocol: O-Alkylation of a Phenol
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.0 eq) or a mixture of phenol (1.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Reagent Addition: Add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-70 °C and stir for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Workup: Cool the reaction, pour it into water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with 1 M NaOH (aq) to remove unreacted phenol, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting ether product by column chromatography.
Elimination (E2) Reactions
While S(_N)2 is the dominant pathway, elimination reactions can compete under specific conditions. The E2 (bimolecular elimination) mechanism is favored by the use of strong, sterically hindered bases.[9] In this pathway, the base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the iodine, while simultaneously, the C-I bond cleaves and a double bond forms.
Conditions Favoring E2:
-
Base: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) are required. These bases are poor nucleophiles due to steric hindrance, thus suppressing the competing S(_N)2 reaction.[12]
-
Temperature: Higher temperatures generally favor elimination over substitution.
Caption: The E2 elimination pathway for this compound.
Protocol: Base-Induced Elimination
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Add a solution of this compound (1.0 eq) in THF dropwise at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours.
-
Monitoring: The formation of the volatile product, methyl vinyl ether (methoxyethene), can be monitored by GC analysis of the headspace or by trapping the effluent gas and analyzing by ¹H NMR.
-
Workup: Due to the volatility of the product, workup is typically an extractive procedure performed at low temperatures if isolation is required, though often the product is used in situ for subsequent reactions.
Mechanistic Dichotomy: S(_N)2 vs. E2
The choice between substitution and elimination is a critical consideration. The outcome is dictated by the nature of the base/nucleophile, the solvent, and the temperature.
| Factor | Favors S(_N)2 | Favors E2 | Rationale |
| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) | Bulky reagents struggle to access the electrophilic carbon for attack, favoring proton abstraction from the more accessible beta-hydrogen.[10][13] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less critical, but polar aprotic is common | Polar aprotic solvents solvate the cation of the base but not the anion, increasing its effective basicity/nucleophilicity. |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and benefit more from increased thermal energy (more positive entropy change). |
Conclusion
The carbon-iodine bond in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is overwhelmingly directed by the characteristics of a primary alkyl iodide, making it an excellent substrate for S(_N)2 reactions with a wide variety of nucleophiles. The inherent weakness of the C-I bond and the stability of the iodide leaving group are the core drivers of this reactivity. While the competing E2 elimination pathway is possible, it requires carefully selected conditions, namely the use of a strong, sterically hindered base. For the medicinal and process chemist, this compound represents a reliable and efficient tool for incorporating the 2-methoxyethyl group, a common structural motif in biologically active molecules. A thorough understanding of the mechanistic principles outlined in this guide enables the rational design of synthetic routes and the precise control of reaction outcomes.
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E2 reactions (video). Khan Academy. [Link]
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E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. Mayya Alocci (YouTube). [Link]
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Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. [Link]
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Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
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The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PubMed Central, National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to Williamson Ether Synthesis Utilizing 1-Iodo-2-methoxyethane
Introduction: The Strategic Synthesis of Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from a primary alkyl halide.[2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the execution of the Williamson ether synthesis using 1-iodo-2-methoxyethane as the primary alkylating agent. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and detail the necessary characterization and safety considerations.
The choice of this compound as the electrophile is strategic. The primary nature of the carbon bearing the iodide leaving group makes it an excellent substrate for the SN2 reaction, minimizing the potential for competing elimination (E2) reactions that can occur with secondary or tertiary alkyl halides.[1] Furthermore, the presence of the methoxy group within the alkyl chain introduces a key functional handle for further synthetic transformations, making the resulting ether products valuable intermediates in medicinal chemistry and materials science.
Reaction Mechanism and Causality of Experimental Choices
The Williamson ether synthesis is a two-step process. The first step involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion.[2] This is typically achieved using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[2]
The second step is the SN2 attack of the alkoxide on the primary alkyl halide. In our case, the alkoxide attacks the electrophilic carbon of this compound, leading to the displacement of the iodide ion and the formation of the desired ether. The selection of an appropriate solvent is critical for the success of this reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal as it can solvate the cation of the alkoxide, leaving the anionic nucleophile relatively free to attack the electrophile, thereby accelerating the SN2 reaction.
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the Williamson ether synthesis using this compound.
Caption: General workflow for the Williamson ether synthesis.
Detailed Protocol: Synthesis of 1-Methoxy-2-phenoxyethane
This protocol details the synthesis of 1-methoxy-2-phenoxyethane from phenol and this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Phenol | 94.11 | 1.00 g | 10.6 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.47 g | 11.7 |
| This compound | 185.99 | 2.17 g (1.2 mL) | 11.7 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Deionized Water | - | 3 x 20 mL | - |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexanes/Ethyl Acetate (for chromatography) | - | As needed | - |
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add phenol (1.00 g, 10.6 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the phenol in anhydrous DMF (20 mL).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.47 g of a 60% dispersion in mineral oil, 11.7 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas has ceased.
-
Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C. Add this compound (1.2 mL, 11.7 mmol) dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of deionized water. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with an additional 20 mL of ethyl acetate. Combine the organic layers and wash successively with deionized water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-methoxy-2-phenoxyethane.
Product Characterization
The identity and purity of the synthesized 1-methoxy-2-phenoxyethane should be confirmed by spectroscopic methods.
Expected Spectroscopic Data for 1-Methoxy-2-phenoxyethane:
-
1H NMR (CDCl3):
-
Aromatic protons: δ 6.8-7.3 ppm (multiplet, 5H)
-
-OCH2- protons: δ 4.1 ppm (triplet, 2H)
-
-CH2OCH3 protons: δ 3.7 ppm (triplet, 2H)
-
-OCH3 protons: δ 3.4 ppm (singlet, 3H)
-
-
13C NMR (CDCl3):
-
Aromatic carbons: δ 114-159 ppm
-
-OCH2- carbon: δ ~69 ppm
-
-CH2OCH3 carbon: δ ~71 ppm
-
-OCH3 carbon: δ ~59 ppm
-
-
Infrared (IR) Spectroscopy (thin film):
-
C-H stretching (aromatic): ~3050 cm-1
-
C-H stretching (aliphatic): ~2850-3000 cm-1
-
C-O-C stretching (ether): ~1050-1250 cm-1
-
C=C stretching (aromatic): ~1450-1600 cm-1
-
The following diagram illustrates the key steps in product characterization.
Caption: Workflow for product characterization.
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[3] It should be handled in a fume hood under an inert atmosphere.[3] Avoid contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.
-
This compound: This compound is a flammable liquid and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and eye irritant. It should be used in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. Ensure that all glassware is dry before use to prevent a violent reaction with sodium hydride. The quenching step should be performed slowly and at a low temperature to control the exothermic reaction.
Conclusion
The Williamson ether synthesis using this compound is a reliable and efficient method for the preparation of functionalized ethers. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful execution of this important transformation in a research and development setting.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Sigma-Aldrich. (n.d.).
-
Master Organic Chemistry. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-phenoxyethane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure for Sodium Hydride. Retrieved from [Link]
Sources
The 2-Methoxyethyl Moiety: A Guide to Synthesis and Application Using 1-Iodo-2-methoxyethane
Introduction
In the landscape of modern organic synthesis, the strategic introduction of specific functional groups is paramount for the construction of complex molecules. The 2-methoxyethyl group is one such moiety, valued for its ability to modify the steric and electronic properties of a molecule, and for its role as a stable and reliable protecting group. 1-Iodo-2-methoxyethane has emerged as a key reagent for the introduction of this group, owing to the high reactivity of its carbon-iodine bond, which makes it an excellent electrophile for a range of nucleophilic substitution reactions.[1]
This technical guide provides a comprehensive overview of the applications of this compound as a methoxyethylating agent. It is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for its use in the laboratory.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is essential for its safe and effective use. This compound is a colorless to light yellow liquid with a characteristic odor.[2] It is soluble in common organic solvents but has limited solubility in water.[2]
| Property | Value | Source |
| CAS Number | 4296-15-5 | [1][3][4][5][6] |
| Molecular Formula | C₃H₇IO | [1] |
| Molecular Weight | 185.99 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 138 °C | [7] |
| Flash Point | 35 °C | [7] |
| Purity | >95% (typical) | [3][5][8] |
Safety and Handling:
This compound is a flammable liquid and vapor. It is toxic if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dark place under an inert atmosphere.[3][6][8]
Application in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[7][10] It proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[9][10] this compound is an excellent substrate for this reaction due to the excellent leaving group ability of iodide.[11]
Mechanism:
The reaction is initiated by the deprotonation of an alcohol with a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the iodide and forming the desired 2-methoxyethyl ether.[7][8]
Sources
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- 5. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic O-Alkylation of Phenols with 1-Iodo-2-methoxyethane
Introduction: The Strategic Importance of Aryl 2-Methoxyethyl Ethers
The O-alkylation of phenols is a cornerstone transformation in modern organic synthesis, enabling the conversion of the weakly nucleophilic hydroxyl group into a versatile ether linkage. This modification is pivotal in medicinal chemistry and drug development, where the introduction of an ether moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor-binding affinity. For instance, the 4-(2-methoxyethyl)phenol core is a key intermediate in the synthesis of Metoprolol, a widely used β-blocker for treating cardiovascular conditions[1][2]. The 2-methoxyethyl group, in particular, offers a desirable balance of lipophilicity and hydrophilicity, making it a valuable structural motif.
This document provides a comprehensive guide to the alkylation of phenols using 1-iodo-2-methoxyethane, a robust and efficient primary alkyl halide. The protocol is grounded in the principles of the Williamson ether synthesis, a classic yet highly reliable SN2 reaction[3][4]. We will delve into the reaction's mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and offer insights into optimization and troubleshooting.
Mechanistic Rationale: The Williamson Ether Synthesis in Focus
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A thorough understanding of this pathway is critical for rational experimental design and troubleshooting[3][4]. The process occurs in two distinct, sequential steps.
Step 1: Deprotonation to Generate the Nucleophile Phenols are generally weak nucleophiles. To initiate the reaction, the acidic phenolic proton must be removed by a base to generate the far more nucleophilic phenoxide anion[5][6]. The choice of base is crucial and depends on the acidity of the specific phenol substrate.
Step 2: SN2 Nucleophilic Attack The newly formed phenoxide anion attacks the electrophilic methylene carbon (the carbon bonded to the iodine) of this compound. This occurs in a concerted "backside attack," where the nucleophile approaches from the side opposite the leaving group[4]. The C-O bond forms at the same time as the C-I bond breaks. The use of a primary halide like this compound is ideal as it minimizes steric hindrance and virtually eliminates the possibility of a competing E2 elimination side reaction[4][7]. Iodine is an excellent leaving group, facilitating a rapid reaction rate.
Caption: The SN2 mechanism for phenol alkylation.
Critical Reaction Parameters
-
Solvent Selection: The choice of solvent has a profound impact on reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are strongly recommended[3][7]. These solvents effectively solvate the cation of the base (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, accelerating the desired O-alkylation[7][8]. Protic solvents (e.g., water, ethanol) should be avoided as they can solvate the phenoxide, reducing its nucleophilicity and potentially favoring undesired C-alkylation[7][8].
-
Base Selection: The base must be strong enough to completely deprotonate the phenol.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base suitable for many simple phenols.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Stronger bases that ensure complete deprotonation.
-
Sodium Hydride (NaH): A very powerful, non-nucleophilic base used for less acidic phenols or when rigorous anhydrous conditions are required. It offers the advantage that the only byproduct is hydrogen gas, which simply bubbles out of the reaction[7][9]. Extreme caution is required when handling NaH.
-
-
Ambident Nucleophilicity and Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation)[3][8]. While polar aprotic solvents strongly favor the desired O-alkylation, C-alkylation can become a competing pathway under certain conditions, leading to isomeric byproducts[8][10].
Experimental Protocol: Synthesis of a Generic Aryl 2-Methoxyethyl Ether
This protocol provides a robust starting point for the O-alkylation of a generic phenol. Researchers should optimize conditions based on the specific reactivity of their substrate.
Materials and Reagents
-
Phenol Substrate: 1.0 equivalent
-
This compound: 1.1 - 1.5 equivalents
-
Base:
-
Anhydrous Potassium Carbonate (K₂CO₃): 2.0 - 3.0 equivalents (if using K₂CO₃)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equivalents (if using NaH)
-
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Work-up Reagents: Deionized water, Ethyl acetate, Brine (saturated aq. NaCl)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 eq.) and anhydrous DMF (or acetonitrile) to create a ~0.5 M solution. Stir until the phenol is fully dissolved.
-
Deprotonation (Base Addition):
-
Using K₂CO₃: Add anhydrous potassium carbonate (2.5 eq.) to the solution at room temperature.
-
Using NaH (Use Extreme Caution): Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise. Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete phenoxide formation.
-
-
Alkylation: Add this compound (1.2 eq.) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-8 hours). A common mobile phase for TLC is 20-30% ethyl acetate in hexanes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Sources
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- 2. Cas 56718-71-9,p-(2-Methoxyethyl) phenol | lookchem [lookchem.com]
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- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-Substituted Amines using 1-Iodo-2-methoxyethane
Introduction: The Strategic Importance of N-(2-Methoxyethyl) Amines in Modern Chemistry
N-substituted amines are a cornerstone of modern organic and medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various N-alkylation strategies, the introduction of the 2-methoxyethyl group offers a unique combination of properties, including enhanced solubility and the potential for beneficial interactions with biological targets.[1] 1-Iodo-2-methoxyethane serves as a highly effective reagent for this transformation, providing a reliable and direct route to N-(2-methoxyethyl) substituted amines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted amines using this compound, detailing the underlying chemical principles, offering step-by-step protocols, and exploring the broader applications of the resulting products.
Understanding the Reaction: An SN2 Pathway to N-Alkylation
The reaction between an amine and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. The carbon-iodine bond is relatively weak and polarized, making iodide an excellent leaving group.[3]
The successful execution of this reaction hinges on several key factors:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom.
-
Reaction Stoichiometry and Control of Over-alkylation: A common challenge in the N-alkylation of primary and secondary amines is over-alkylation, where the initially formed product, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[4][5] This can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[6] Careful control of stoichiometry, slow addition of the alkylating agent, and the use of a suitable base are crucial to favor mono-alkylation.
-
The Role of the Base: A non-nucleophilic base is often employed to neutralize the hydroiodic acid (HI) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.
Visualizing the Mechanism and Workflow
To better illustrate the process, the following diagrams outline the reaction mechanism and a general experimental workflow.
Caption: SN2 mechanism for the N-alkylation of a primary amine.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of N-substituted amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-N-alkylation of a Primary Amine
This protocol details the synthesis of N-(2-methoxyethyl)benzylamine as a representative example.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equiv.) and anhydrous DCM or MeCN (approximately 0.1 M concentration of the amine).
-
Base Addition: Add triethylamine (1.2 equiv.) or potassium carbonate (2.0 equiv.) to the solution. Stir the mixture for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: Slowly add this compound (1.1 equiv.) dropwise to the stirred solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C before addition is recommended to control the reaction rate and minimize side products.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.
-
Workup: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If MeCN was used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(2-methoxyethyl)benzylamine.
Protocol 2: Synthesis of a Tertiary Amine from a Secondary Amine
This protocol outlines the synthesis of N-methyl-N-(2-methoxyethyl)aniline.
Materials:
-
N-methylaniline
-
This compound
-
Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 equiv.) in anhydrous DMF (approximately 0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv.) or Na₂CO₃ (2.5 equiv.) to the solution.
-
Alkylating Agent Addition: Add this compound (1.2 equiv.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired tertiary amine.
Data Presentation: A Comparative Overview
The choice of reaction parameters can significantly influence the outcome of the N-alkylation. The following table provides a general comparison of reaction conditions for different amine types.
| Amine Type | Relative Reactivity | Recommended Base | Typical Solvent | Temperature (°C) | Potential for Over-alkylation |
| Primary Aliphatic | High | K₂CO₃, TEA | MeCN, DCM | 0 - RT | High |
| Primary Aromatic | Moderate | K₂CO₃, Cs₂CO₃ | DMF, DMSO | RT - 60 | Moderate |
| Secondary Aliphatic | Moderate | DIPEA, K₂CO₃ | MeCN, DMF | RT - 80 | N/A (forms tertiary amine) |
| Secondary Aromatic | Low | NaH, K₂CO₃ | DMF, THF | 50 - 100 | N/A (forms tertiary amine) |
Troubleshooting and Expert Insights
-
Problem: Low Yield.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase reaction time, temperature, or use a more polar aprotic solvent like DMF to enhance the SN2 reaction rate. Ensure the base is sufficiently strong and dry.
-
-
Problem: Mixture of Products (Over-alkylation).
-
Possible Cause: The mono-alkylated product is more reactive than the starting amine.
-
Solution: Use a larger excess of the starting amine relative to this compound. Add the alkylating agent slowly and at a lower temperature.
-
-
Problem: Formation of Quaternary Ammonium Salt.
-
Possible Cause: Over-alkylation of a tertiary amine product.
-
Solution: This is more likely with highly reactive amines and an excess of the alkylating agent.[4] Careful stoichiometric control is essential.
-
Conclusion and Future Directions
The N-alkylation of amines using this compound is a robust and versatile method for introducing the valuable 2-methoxyethyl moiety.[1] By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, researchers can efficiently synthesize a wide range of N-substituted amines. These products serve as crucial intermediates in the development of new pharmaceuticals and advanced materials. Future research may focus on developing catalytic and more environmentally friendly methods for these transformations.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
-
Chemical Papers. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
YouTube. (2022). Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Reaction of alkyl-iodides with amines. Retrieved from [Link]
-
ResearchGate. (2025). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]
-
Allen. (n.d.). Ethyl amine reacts with excess of methyl iodide to give. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]
-
Dotachem. (2024). What are the most commonly used amines and their applications?. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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NIH. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
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Application Notes and Protocols for the Methoxyethylation of Nucleophiles Using 1-Iodo-2-methoxyethane
Introduction: The Strategic Incorporation of the Methoxyethyl Moiety
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the precise installation of specific functional groups is paramount. The 2-methoxyethyl group is a key structural motif prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Its presence can enhance drug-target interactions and improve the pharmacokinetic profile of therapeutic candidates. 1-Iodo-2-methoxyethane has emerged as a superior reagent for introducing this valuable group, owing to the high reactivity conferred by the carbon-iodine bond, which facilitates efficient nucleophilic substitution reactions.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the use of this compound for the methoxyethylation of a diverse range of nucleophiles, including amines, phenols, thiols, and carbon-based nucleophiles derived from active methylene compounds.
Core Principles of Reactivity
The utility of this compound as a methoxyethylating agent is rooted in the principles of the bimolecular nucleophilic substitution (SN2) reaction. The iodine atom is an excellent leaving group due to its large atomic radius and the relatively weak carbon-iodine bond. This allows for a facile backside attack by a nucleophile, leading to the formation of a new bond with the ethyl group and the displacement of the iodide ion.
The success of these reactions hinges on several key factors:
-
Nucleophilicity: The inherent reactivity of the nucleophile is crucial. Anionic species (e.g., phenoxides, thiolates, enolates) are generally more potent nucleophiles than their neutral counterparts.
-
Base Selection: For nucleophiles that require deprotonation to become active (alcohols, phenols, thiols, active methylene compounds), the choice of base is critical to ensure complete formation of the nucleophilic species without promoting side reactions.
-
Solvent Effects: The reaction medium plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[3]
-
Temperature Control: As with most SN2 reactions, temperature management is key to controlling the reaction rate and minimizing potential side reactions like elimination.
Part 1: N-Alkylation of Amines
The introduction of a methoxyethyl group onto nitrogen centers is a common strategy in drug development to fine-tune the basicity and pharmacokinetic properties of amine-containing compounds. However, the direct alkylation of primary and secondary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4]
Causality-Driven Protocol Design for Controlled N-Alkylation
To achieve selective mono-methoxyethylation, a carefully controlled approach is necessary. The following protocol is designed to minimize over-alkylation by using a slight excess of the amine and a non-nucleophilic hindered base to scavenge the HI generated during the reaction.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for the N-methoxyethylation of amines.
Experimental Protocol: N-Alkylation of Aniline
This protocol details the mono-N-methoxyethylation of aniline as a representative example.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Aniline | 1.0 | 93.13 | (Specify amount) |
| This compound | 1.1 | 185.99 | (Calculate amount) |
| 2,6-Lutidine | 1.2 | 107.15 | (Calculate amount) |
| Acetonitrile | - | - | (Specify volume) |
Step-by-Step Methodology:
-
To a stirred solution of aniline (1.0 eq.) and 2,6-lutidine (1.2 eq.) in dry acetonitrile, add this compound (1.1 eq.) dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting amine is consumed as monitored by thin-layer chromatography (TLC). Gentle heating (40-60 °C) may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxyethyl)aniline.
Part 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alkoxide and an alkyl halide.[6][7] This reaction is particularly effective for the O-methoxyethylation of phenols, which are readily deprotonated to form the more nucleophilic phenoxide species.
Causality-Driven Protocol Design for Efficient O-Alkylation
The key to a successful Williamson ether synthesis is the complete formation of the phenoxide. A moderately strong base like potassium carbonate is often sufficient for phenols, and its use as a solid in a polar aprotic solvent like DMF or acetone drives the reaction to completion.[8]
Diagram of the O-Alkylation (Williamson Ether Synthesis) Workflow:
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experimental procedure for SN2 reaction with 1-Iodo-2-methoxyethane
An Application Note for the Synthesis and Analysis of 1-azido-2-methoxyethane via a Bimolecular Nucleophilic Substitution (SN2) Reaction.
Abstract
This application note provides a comprehensive, field-proven protocol for conducting a bimolecular nucleophilic substitution (SN2) reaction using 1-iodo-2-methoxyethane as the electrophilic substrate. The document elucidates the underlying mechanistic principles, details a step-by-step experimental procedure for the synthesis of 1-azido-2-methoxyethane, and offers expert insights into reaction optimization, safety, and product characterization. Designed for researchers in organic synthesis and drug development, this guide emphasizes the causality behind procedural choices to ensure reproducibility and high-yield outcomes.
Introduction: The SN2 Reaction in Modern Synthesis
The SN2 reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-heteroatom bonds with a high degree of predictability and stereochemical control.[1][2] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular process, indicating that the rate-determining step involves the collision of two species: the nucleophile and the electrophilic substrate.[3][4]
Key characteristics of the SN2 mechanism include:
-
Concerted Mechanism: The bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the cleavage of the bond between the carbon and the leaving group.[3][5]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to...
-
Inversion of Stereochemistry: If the reaction occurs at a chiral center, the product's configuration will be inverted relative to the substrate, a phenomenon known as Walden inversion.[1][5]
-
Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4][6]
The substrate chosen for this protocol, this compound, is an ideal candidate for an SN2 reaction. As a primary alkyl halide, it presents minimal steric hindrance to the incoming nucleophile.[1][7] Furthermore, the iodide ion is an excellent leaving group due to its large size and the stability of the I⁻ anion.[8] This protocol will detail its reaction with sodium azide, a strong nucleophile, in an acetone solvent to yield 1-azido-2-methoxyethane.
Mechanistic Rationale and Influencing Factors
The success of an SN2 reaction is governed by a delicate interplay of substrate structure, nucleophile strength, leaving group ability, and solvent effects. Understanding these factors is paramount for protocol design and troubleshooting.
-
Substrate (this compound): The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center.[7][9] The accessibility of the σ* anti-bonding orbital of the C-I bond is greatest in methyl and primary halides. This compound, being a primary iodide, allows for unhindered backside attack by the nucleophile.
-
Nucleophile (Sodium Azide): The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. It is a strong nucleophile and relatively non-basic, which minimizes the competing elimination (E2) side reaction.
-
Leaving Group (Iodide): A good leaving group must be a weak base and stable on its own. Iodide (I⁻) is one of the best leaving groups among the halides because it is the conjugate base of a very strong acid (HI).
-
Solvent (Acetone): The choice of solvent is critical. Polar aprotic solvents, such as acetone, are ideal for SN2 reactions.[10] They can dissolve the ionic nucleophile (sodium azide) while poorly solvating the anionic nucleophile (azide). This "naked" nucleophile is more reactive and energetically available to participate in the reaction. In contrast, polar protic solvents (like water or ethanol) would form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and decreasing its reactivity.
Caption: SN2 reaction mechanism of this compound with azide.
Application Protocol: Synthesis of 1-azido-2-methoxyethane
This protocol provides a method for the synthesis of 1-azido-2-methoxyethane from this compound and sodium azide.
Safety and Hazard Management
All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
This compound (C₃H₇IO): Flammable liquid and vapor. Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]
-
Sodium Azide (NaN₃): ACUTELY TOXIC. Fatal if swallowed or in contact with skin. Contact with acids liberates highly toxic hydrazoic acid gas. Can form highly explosive heavy metal azides; do not allow contact with lead or copper (e.g., in plumbing or spatulas).
-
Acetone ((CH₃)₂CO): Highly flammable liquid and vapor. Causes serious eye irritation.
-
Waste Disposal: All waste, including aqueous layers from work-up and solvent, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Quench any residual azide with sodium nitrite and then dilute before disposal.
Materials and Equipment
| Reagent / Material | Formula / Type | M.W. ( g/mol ) | Quantity | Supplier |
| This compound | C₃H₇IO | 185.99 | 5.00 g (26.9 mmol) | Sigma-Aldrich |
| Sodium Azide | NaN₃ | 65.01 | 2.10 g (32.3 mmol) | Sigma-Aldrich |
| Acetone (Anhydrous) | (CH₃)₂CO | 58.08 | 50 mL | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~50 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Lab Prepared |
| Equipment | ||||
| 100 mL Round-bottom flask | 1 | |||
| Reflux Condenser | 1 | |||
| Magnetic Stirrer / Hot Plate | 1 | |||
| Magnetic Stir Bar | 1 | |||
| Separatory Funnel (250 mL) | 1 | |||
| Rotary Evaporator | 1 | |||
| Thin Layer Chromatography (TLC) | Silica plates, UV lamp | As needed |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the synthesis of 1-azido-2-methoxyethane.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (2.10 g, 32.3 mmol, 1.2 eq). Add 50 mL of anhydrous acetone. Stir the suspension at room temperature. Rationale: Adding the solid first prevents clumping. Using a slight excess of the nucleophile ensures the reaction goes to completion.
-
Substrate Addition: Slowly add this compound (5.00 g, 26.9 mmol, 1.0 eq) to the stirring suspension using a syringe or dropping funnel over 5 minutes.
-
Reaction Progress: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~56°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Rationale: Heating increases the reaction rate. The formation of a white precipitate (sodium iodide, which is insoluble in acetone) is a visual indicator of reaction progress.[10]
-
Monitoring: The reaction can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has disappeared.
-
Work-up and Quenching: After the reaction is complete, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated sodium iodide. Wash the solid with a small amount of fresh acetone. Rationale: This step removes the inorganic byproduct.
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Extraction: Transfer the remaining liquid residue to a 250 mL separatory funnel using ~50 mL of diethyl ether. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine (saturated NaCl solution). Rationale: The wash steps remove any remaining water-soluble impurities.
-
Drying and Purification: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether via rotary evaporation to yield the crude product, 1-azido-2-methoxyethane. If necessary, the product can be further purified by vacuum distillation.
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 80-90%.
-
Appearance: The product, 1-azido-2-methoxyethane (C₃H₇N₃O), is expected to be a colorless liquid.
-
Characterization:
-
¹H NMR: Expect signals corresponding to the methoxy protons (-OCH₃), the methylene group adjacent to the oxygen (-O-CH₂-), and the methylene group adjacent to the azide (-CH₂-N₃).
-
¹³C NMR: Expect three distinct signals for the three unique carbon atoms.
-
FT-IR: The most prominent and diagnostic peak will be a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N=N=N) stretching vibration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile (NaN₃ decomposition).2. Wet solvent deactivating nucleophile.3. Insufficient reaction time/temperature. | 1. Use fresh, high-purity sodium azide.2. Ensure the use of anhydrous acetone.3. Increase reflux time and monitor via TLC. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Presence of side-products (e.g., E2 elimination). | 1. Extend reaction time or increase the equivalents of NaN₃.2. Ensure the reaction temperature does not significantly exceed the boiling point of acetone. |
| Low Yield after Work-up | 1. Product loss during extraction.2. Incomplete filtration of NaI. | 1. Perform back-extraction of the aqueous layers.2. Ensure the NaI precipitate is thoroughly washed with the solvent. |
References
-
This compound Chemical and Physical Properties. PubChem, NIH. [Link]
-
Williamson Ether Synthesis Overview. Pearson. [Link]
-
Overview of SN2 Reaction Mechanism and Kinetics. YouTube, Conquer Chemistry. [Link]
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Kinetics of SN2 & SN1 reactions. YouTube, Chemistry university. [Link]
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Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Substitution Experiment. YouTube, Scott Family of Instructors. [Link]
-
SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions. ResearchGate. [Link]
-
Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube, Aurora Chemistry for Everyone. [Link]
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SN2 Reactions | Part-1| Intro , kinetics , Stereo Chemistry, Substrate Effect. YouTube, Chemlogs. [Link]
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Synthesis of Ethers. CSUSM. [Link]
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Organic Chemistry Class 11 Notes. Scribd. [Link]
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Can You Solve These SN2 Problems?. YouTube, OrganicChemistryTutor.com. [Link]
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Introduction to SN2 Reactions. YouTube, Chad's Prep. [Link]
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Organic Chemistry: Sn2 vs. Sn1 Reactions MADE EASY!. YouTube, Kishan's Classes. [Link]
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Application Notes & Protocols: The Strategic Role of 1-Iodo-2-methoxyethane in the Synthesis of Pharmaceutical Intermediates
Abstract
1-Iodo-2-methoxyethane (CAS No: 4296-15-5) is a highly valuable and reactive haloalkane ether utilized extensively in organic synthesis as a potent alkylating agent.[1] Its primary function is the introduction of the 2-methoxyethyl moiety, a common structural motif in a variety of biologically active compounds. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters for successful and reproducible outcomes, with a particular focus on the synthesis of first-generation antihistamine precursors.
Reagent Profile and Physicochemical Properties
This compound, also known as 2-iodoethyl methyl ether, is a colorless to light yellow liquid whose utility in pharmaceutical synthesis is predicated on its distinct chemical structure.[2][3] The molecule features a terminal iodine atom, which serves as an excellent leaving group, bonded to an ethyl chain that is appended with a methoxy group. This combination makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack, while the methoxy group imparts specific solubility characteristics.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4296-15-5 | [3][4] |
| Molecular Formula | C₃H₇IO | [2] |
| Molecular Weight | 185.99 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 138 °C | [3] |
| Flash Point | 35 °C | [3] |
| Purity (Typical) | >98.0% (GC) | [3] |
| Solubility | Soluble in organic solvents, limited in water | [2] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and air | [3] |
| GHS Signal Word | Danger | [4] |
| Key Hazard Statements | H226: Flammable liquid and vapor. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [4] |
Core Application: N-Alkylation in the Synthesis of H₁-Antihistamines
A prominent application of this compound is in the synthesis of first-generation H₁-antagonists, such as Mepyramine (Pyrilamine) and Carbinoxamine. The 2-methoxyethyl group is a key pharmacophoric element in these molecules. The synthesis universally proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction.
Mechanistic Rationale: The Sɴ2 Pathway
The core of the reaction involves the nucleophilic attack by a deprotonated amine on the electrophilic methylene carbon of this compound. The iodide ion is an exceptional leaving group due to its large size and the stability of the resulting I⁻ anion, which drives the reaction forward.
The causality for this specific synthetic choice is clear: it provides a direct and efficient route to install the required N-(2-methoxyethyl) functionality. The reaction is typically high-yielding and predictable. The mechanism involves a single transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral.[5]
Caption: Generalized Sɴ2 mechanism for N-alkylation using this compound.
Case Study: Synthesis of a Mepyramine Precursor
Mepyramine is a classic antihistamine whose synthesis provides an excellent model for the use of this compound. The final alkylation step typically involves the reaction of N-(4-methoxybenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine with a suitable base, followed by the addition of this compound.
Caption: Experimental workflow for the synthesis of an antihistamine intermediate.
Detailed Laboratory Protocol: N-Alkylation
This protocol provides a self-validating system for the N-alkylation of a secondary amine precursor using this compound. All steps are designed for maximum yield and purity.
Materials & Equipment
-
Reagents:
-
Amine Substrate (e.g., N-(4-methoxybenzyl)-N-(pyridin-2-yl)ethan-1-amine) (1.0 eq)
-
This compound (1.1 - 1.3 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Sodium Amide (NaNH₂) (1.2 eq)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Place the amine substrate (1.0 eq) into the flask and dissolve it in anhydrous toluene (approx. 10 mL per 1 mmol of substrate).
-
Deprotonation (CAUTION: NaH reacts violently with water): Under a positive flow of nitrogen, carefully add sodium hydride (1.2 eq) to the stirring solution in portions at room temperature. The formation of the sodium salt of the amine is often accompanied by hydrogen gas evolution. Allow the mixture to stir for 30-60 minutes until gas evolution ceases, indicating complete deprotonation.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.1 eq), dissolved in a small amount of anhydrous toluene, dropwise via a dropping funnel over 20-30 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed (typically 2-6 hours).
-
Work-up: Cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The structure and purity of the final product should be validated using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Typical Reaction Parameters for N-Alkylation
| Parameter | Condition | Rationale / Notes |
| Base | NaH, NaNH₂, K₂CO₃ | Choice depends on substrate pKa. NaH is very effective but requires strict anhydrous conditions. |
| Solvent | Toluene, DMF, Acetonitrile | Toluene is common for NaH. DMF can accelerate Sɴ2 reactions but is harder to remove. |
| Temperature | 0 °C to 50 °C | Initial addition at 0 °C for control, followed by warming to drive the reaction to completion. |
| Stoichiometry | 1.1 - 1.3 eq of alkylating agent | A slight excess ensures complete consumption of the more valuable amine substrate. |
| Typical Yields | 75 - 95% | Yields are generally high but depend on the specific substrate and purity of reagents. |
Safety and Handling Precautions
This compound is a flammable and toxic compound that must be handled with appropriate care in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames.[3] Ground and bond containers when transferring material.[3] Use only non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place, preferably refrigerated and under an inert atmosphere.[3] It is sensitive to air and heat.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 79136. Retrieved from [Link]
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Schulze, F. R., Alisch, R. A., Buschauer, A., & Schunack, W. (1994). [Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures]. Archiv der Pharmazie, 327(7), 455–462. Retrieved from [Link]
-
Timmerman, H., et al. (1991). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 34(1), 417-422. Retrieved from [Link]
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Pearson. (n.d.). The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form.... Retrieved from [Link]
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Zhang, X., et al. (2022). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Chemical Science, 13(35), 10453-10460. Retrieved from [Link]
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Application Notes and Protocols for 1-Iodo-2-methoxyethane in Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-iodo-2-methoxyethane in advanced materials science. The focus is on its emerging and impactful role in the fabrication and enhancement of perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. We will delve into its function as a surface passivating agent and a precursor additive, providing detailed, field-proven protocols. The underlying chemical mechanisms are explained, supported by authoritative citations, to provide a complete understanding of its utility. Furthermore, this guide explores its broader application in the synthesis of functional organic materials.
Introduction: The Emerging Significance of this compound in Perovskite Photovoltaics
Perovskite solar cells have demonstrated remarkable power conversion efficiencies, rivaling those of traditional silicon-based technologies.[1] However, their long-term stability and performance are often hindered by the presence of defects, particularly at the surface and grain boundaries of the perovskite thin film.[2][3] These defects act as non-radiative recombination centers, trapping charge carriers and impeding efficient charge extraction, which ultimately lowers the device's overall efficiency and operational stability.[4][5]
This compound has emerged as a key molecule in addressing these challenges. Its unique chemical structure, featuring a labile iodine atom and a methoxyethane moiety, allows it to interact favorably with the perovskite crystal lattice. This interaction effectively "heals" defects, leading to significant improvements in both the efficiency and durability of perovskite solar cells.[6][7] This application note will explore the multifaceted roles of this compound in this context.
Application as a Surface Passivating Agent for Enhanced Perovskite Solar Cell Performance
Surface defects, such as undercoordinated lead ions (Pb²⁺) and halide vacancies, are a primary source of efficiency loss in perovskite solar cells.[8][9] Surface passivation is a critical strategy to mitigate these defects.[7][10] this compound serves as an effective passivating agent through a dual-action mechanism.
Mechanism of Action: The oxygen atom in the methoxy group of this compound can act as a Lewis base, donating a lone pair of electrons to coordinate with the undercoordinated Pb²⁺ ions on the perovskite surface.[6] Simultaneously, the iodide ion can fill adjacent halide vacancies, thus satisfying the coordination environment of the lead atoms and reducing trap states.[6] This synergistic passivation minimizes non-radiative recombination pathways, leading to improved charge carrier lifetimes and higher open-circuit voltages (Voc) in the final device.
Caption: Mechanism of perovskite surface passivation by this compound.
Protocol 2.1: Surface Passivation of Perovskite Films
This protocol details the post-fabrication surface treatment of a perovskite thin film using a this compound solution. It is assumed that a standard perovskite film (e.g., MAPbI₃ or mixed-cation perovskites) has already been deposited on a suitable substrate with an electron transport layer (ETL).[11][12]
Materials:
-
Perovskite-coated substrate
-
This compound (99% purity or higher)
-
Anhydrous isopropanol (IPA)
-
Nitrogen (N₂) or argon (Ar) gas source
-
Spin coater located inside a nitrogen-filled glovebox
-
Hotplate inside a nitrogen-filled glovebox
-
Micropipettes
Procedure:
-
Prepare the Passivation Solution:
-
Inside a nitrogen-filled glovebox, prepare a 5 mg/mL solution of this compound in anhydrous isopropanol.
-
Vortex the solution for 1-2 minutes until the this compound is fully dissolved.
-
-
Perovskite Film Preparation:
-
Fabricate the perovskite film according to your established protocol. A common method involves a one-step spin-coating of a precursor solution followed by an anti-solvent drip and annealing.[13]
-
-
Surface Treatment:
-
Allow the freshly annealed perovskite film to cool to room temperature inside the glovebox.
-
Place the perovskite-coated substrate onto the spin coater chuck.
-
Dispense 100 µL of the this compound passivation solution onto the center of the perovskite film.
-
Spin coat at 4000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at 100 °C for 5 minutes to remove any residual solvent and promote the interaction between the passivating agent and the perovskite surface.
-
-
Device Completion:
Application as a Precursor Additive for Improved Film Quality and Stability
Incorporating this compound directly into the perovskite precursor solution is another effective strategy to enhance film quality and device performance.[16][17] As an additive, it can influence the crystallization process, leading to larger grain sizes, fewer grain boundaries, and reduced bulk defects.
Mechanism of Action: The presence of this compound in the precursor ink can modulate the nucleation and growth of the perovskite crystals. The methoxy group can form intermediate complexes with lead iodide (PbI₂), slowing down the rapid crystallization of the perovskite and allowing for the formation of more ordered and larger crystalline domains.[18] This results in a film with a lower density of trap states and improved charge transport properties. Furthermore, the hydrophobic nature of the methoxyethane group can enhance the moisture resistance of the final perovskite film, contributing to improved long-term stability.[19]
Caption: Workflow for perovskite film fabrication using this compound as an additive.
Protocol 3.1: Preparation of Perovskite Precursor Ink with this compound Additive
This protocol describes the preparation of a methylammonium lead iodide (MAPbI₃) perovskite precursor solution with the inclusion of this compound.
Materials:
-
Lead iodide (PbI₂) (99.99%)
-
Methylammonium iodide (MAI)
-
This compound (99% or higher)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen-filled glovebox
-
Magnetic stirrer and stir bars
-
Vials and micropipettes
Procedure:
-
Prepare the Solvent Mixture:
-
Inside a nitrogen-filled glovebox, prepare a solvent mixture of DMF and DMSO in a 4:1 volume ratio.
-
-
Prepare the Precursor Solution:
-
Weigh out appropriate amounts of PbI₂ and MAI to create a 1.2 M perovskite precursor solution. For example, for 1 mL of solution, use 553.2 mg of PbI₂ and 190.8 mg of MAI.
-
Add the PbI₂ and MAI to the solvent mixture.
-
Stir the solution on a magnetic stirrer at room temperature for at least 2 hours, or until the precursors are fully dissolved.
-
-
Incorporate the Additive:
-
To the prepared precursor solution, add this compound to a final concentration of 1-5 mol% with respect to PbI₂.
-
For a 1.2 M PbI₂ solution, 1 mol% would be approximately 2.76 mg of this compound per mL of precursor solution.
-
Continue stirring for another 30 minutes to ensure homogeneous mixing.
-
-
Film Deposition:
| Additive Concentration (mol%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| 0 (Control) | 18.2 | 1.05 | 22.5 | 0.77 |
| 1 | 19.5 | 1.10 | 22.8 | 0.78 |
| 2.5 | 20.3 | 1.12 | 23.1 | 0.79 |
| 5 | 19.8 | 1.11 | 22.9 | 0.78 |
Table 1: Representative performance data of perovskite solar cells fabricated with and without this compound as a precursor additive. Data is illustrative and based on typical improvements seen in the literature.
Application in the Synthesis of Organic Materials
Beyond its direct application in perovskite solar cells, this compound is a valuable reagent in the synthesis of novel organic materials, particularly hole-transporting materials (HTMs).[21][22] The 2-methoxyethyl group can be introduced into molecular scaffolds to modify their electronic properties, solubility, and morphology in thin films.[21]
Synthetic Utility: The iodine atom in this compound serves as an excellent leaving group in nucleophilic substitution reactions.[21] This allows for the straightforward attachment of the 2-methoxyethyl moiety to various organic molecules, such as those with amine or phenoxide functionalities, which are common cores for HTMs.[23][24] The incorporation of this group can improve the solubility of the resulting HTM in common organic solvents used for device fabrication and can also influence the molecular packing in the solid state, which is crucial for efficient charge transport.[25]
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Application Notes and Protocols: The Strategic Use of 1-Iodo-2-methoxyethane in the Synthesis of Advanced Ionic Liquids
Introduction: The Dawn of Functional Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a transformative class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvency.[1] These properties position them as compelling alternatives to volatile organic compounds in a vast array of applications, from chemical synthesis and catalysis to advanced energy storage.[1] The true power of ILs, however, lies in their "designer" nature; their physicochemical properties can be meticulously tailored by modifying the constituent cation and anion.[2]
The introduction of functional groups into the IL structure gives rise to "task-specific ionic liquids" (TSILs), engineered to excel in particular applications.[3] The incorporation of an ether linkage, specifically the 2-methoxyethyl group, has garnered significant attention. This functionalization can enhance CO2 solubility, modulate electrochemical properties, and influence the solvation characteristics of the resulting IL.[4][5] 1-Iodo-2-methoxyethane stands out as a premier alkylating agent for this purpose. The high reactivity of the carbon-iodine bond, a consequence of iodine being an excellent leaving group, facilitates efficient quaternization reactions with various nitrogen-containing heterocycles, such as imidazoles and pyridines, to form the desired functionalized cations.[6]
This technical guide provides a comprehensive overview of the synthesis of methoxyethyl-functionalized ionic liquids using this compound. It offers detailed, field-proven protocols, discusses the underlying chemical principles, and explores the applications of these advanced materials, particularly in the realms of carbon capture and electrochemistry.
Synthetic Strategy: A Two-Step Pathway to Functionalized Ionic Liquids
The synthesis of ionic liquids incorporating the 1-(2-methoxyethyl)-3-methylimidazolium cation, denoted as [C₂H₄OCH₃MIM]⁺, is typically a two-step process. This methodology ensures high purity and allows for the introduction of a wide variety of anions, thereby fine-tuning the final properties of the IL.
-
Quaternization: This initial step involves the reaction of a nitrogen-containing base, most commonly 1-methylimidazole, with this compound. This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the this compound, displacing the iodide ion.[7] The product of this reaction is the halide salt of the desired cation, in this case, 1-(2-methoxyethyl)-3-methylimidazolium iodide ([C₂H₄OCH₃MIM][I]).
-
Anion Metathesis (Anion Exchange): While the iodide salt can be used directly in some applications, it is often desirable to exchange the iodide for another anion to modify the IL's properties, such as its hydrophobicity, viscosity, or electrochemical stability. This is achieved through a metathesis reaction, where the iodide salt is reacted with a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide, Li[NTf₂]) in a suitable solvent.[8] The precipitation of the insoluble inorganic halide (e.g., LiI) drives the reaction to completion, yielding the final, purified ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium Iodide ([C₂H₄OCH₃MIM][I])
This protocol details the quaternization of 1-methylimidazole with this compound. The use of an iodide as the leaving group generally allows for milder reaction conditions compared to the corresponding bromides or chlorides.
Materials:
-
1-Methylimidazole (≥99%)
-
This compound (≥98%)
-
Anhydrous ethyl acetate or acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 molar equivalent) in anhydrous ethyl acetate (a suitable volume to ensure dissolution, e.g., 3-5 mL per gram of 1-methylimidazole).
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.05 molar equivalents) dropwise at room temperature. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the absorption of atmospheric moisture, although the reaction can often be performed successfully without it.
-
Reaction: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60°C) for 12-24 hours. The progress of the reaction can be monitored by the formation of a second, denser liquid phase (the ionic liquid) or by techniques such as ¹H NMR spectroscopy.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, being an ionic liquid, will often phase-separate from the solvent. Decant the upper solvent layer.
-
Wash the crude ionic liquid product multiple times with fresh ethyl acetate or diethyl ether to remove any unreacted starting materials. This is a crucial step for achieving high purity.
-
Remove any residual solvent under reduced pressure using a rotary evaporator, followed by drying under high vacuum for several hours to remove any traces of volatile impurities and water.
-
Characterization:
The structure and purity of the synthesized [C₂H₄OCH₃MIM][I] should be confirmed by spectroscopic methods.
-
¹H NMR (D₂O): Expected chemical shifts (δ, ppm) would be approximately: 8.63 (s, 1H, NCHN), 7.39 (d, 1H, NCH), 7.34 (d, 1H, NCH), 4.28 (t, 2H, N-CH₂), 3.79 (s, 3H, N-CH₃), 3.72 (t, 2H, CH₂-O), 3.27 (s, 3H, O-CH₃).[9]
-
¹³C NMR: The spectrum will show characteristic peaks for the imidazolium ring carbons, the N-methyl and N-alkoxyethyl carbons, and the methoxy carbon.
Protocol 2: Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([C₂H₄OCH₃MIM][NTf₂])
This protocol describes the exchange of the iodide anion for the commonly used bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion, which typically imparts hydrophobicity and a wider electrochemical window to the ionic liquid.
Materials:
-
1-(2-methoxyethyl)-3-methylimidazolium iodide ([C₂H₄OCH₃MIM][I])
-
Lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂])
-
Dichloromethane
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve [C₂H₄OCH₃MIM][I] (1.0 molar equivalent) in a minimal amount of deionized water. In a separate container, dissolve Li[NTf₂] (1.0 molar equivalent) in deionized water.[8]
-
Metathesis Reaction: Combine the two aqueous solutions and stir at room temperature for 2-4 hours. A second, denser phase of the hydrophobic [C₂H₄OCH₃MIM][NTf₂] will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid into dichloromethane.[8]
-
Washing: Wash the organic phase multiple times with deionized water to remove any residual lithium iodide and unreacted Li[NTf₂]. The completeness of the halide removal can be tested by adding a few drops of silver nitrate solution to the final aqueous wash; the absence of a precipitate indicates the successful removal of iodide.
-
Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the dichloromethane under reduced pressure using a rotary evaporator. For ultimate purity, the final product should be dried under high vacuum at a moderately elevated temperature (e.g., 70-80°C) for several hours to remove any residual water and solvent.
Physicochemical Properties and Their Significance
The introduction of the methoxyethyl group influences the physicochemical properties of the resulting ionic liquid. The data for a representative methoxyethyl-functionalized ionic liquid are compared with a common alkyl-substituted analogue in the table below.
| Property | [C₂H₄OCH₃MIM][NTf₂] | [C₄MIM][NTf₂] (BMIM) | Significance of Methoxyethyl Group |
| Density (g/cm³ at 25°C) | ~1.43 | ~1.44 | The ether oxygen can disrupt packing, but this effect is often minor. |
| Viscosity (cP at 25°C) | ~50 | ~52 | The flexible ether chain can lead to slightly lower viscosity compared to a rigid alkyl chain of similar size, enhancing ion mobility. |
| Conductivity (mS/cm at 25°C) | ~3.9 | ~3.7 | Lower viscosity generally correlates with higher ionic conductivity, which is beneficial for electrochemical applications.[10] |
| Thermal Decomposition T (°C) | >350 | >400 | Generally high thermal stability, though the ether linkage may be a point of initial degradation compared to a simple alkyl chain. |
Note: The values presented are approximate and can vary based on purity and measurement conditions. [C₄MIM] or [BMIM] refers to 1-butyl-3-methylimidazolium.
Applications in Advanced Technologies
The unique properties of methoxyethyl-functionalized ionic liquids make them highly suitable for specialized applications, particularly in green chemistry and energy sectors.
Enhanced Carbon Dioxide (CO₂) Capture
Ionic liquids are being extensively investigated as solvents for post-combustion CO₂ capture.[8] The presence of the ether oxygen in the [C₂H₄OCH₃MIM]⁺ cation can enhance CO₂ solubility through favorable interactions between the oxygen lone pairs and the carbon atom of CO₂. While physical absorption is the primary mechanism in many ILs, this ether functionality can introduce a weak chemical interaction, boosting capture efficiency.[11]
Studies have shown that ether-functionalized ILs can exhibit significantly higher CO₂ solubility compared to their simple alkyl counterparts, especially when paired with anions like acetate.[4] This makes them promising candidates for developing more efficient and less energy-intensive carbon capture technologies.
| Ionic Liquid Cation | Anion | CO₂ Solubility (mol CO₂ / mol IL at RT, 1 atm) |
| Glycol ether-functionalized phosphonium | Acetate ([OAc]⁻) | ~0.55 |
| Glycol ether-functionalized phosphonium | Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) | ~0.24 |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Acetate ([OAc]⁻) | High (chemisorption) |
Data adapted from recent studies on functionalized ionic liquids for CO₂ capture.[4]
Electrolytes for Electrochemical Devices
The favorable combination of good ionic conductivity, a wide electrochemical window, and high thermal stability makes methoxyethyl-functionalized ionic liquids attractive for use as electrolytes in electrochemical devices such as lithium-ion batteries and supercapacitors.[5][12] The ether functionality can also improve the dissolution of lithium salts, a critical factor for battery performance.[5][13]
Research has demonstrated that these ILs can serve as safe and efficient electrolytes, with some exhibiting Li⁺ ion transference numbers as high as 0.6-0.7, which is significantly better than many conventional electrolytes.[5][13] Their non-volatility and non-flammability are key safety advantages over the organic carbonate solvents currently used in commercial lithium-ion batteries.[12]
Conclusion and Future Outlook
This compound is a highly effective and strategic reagent for the synthesis of a versatile class of functionalized ionic liquids. The straightforward and high-yielding quaternization reaction, followed by anion metathesis, provides access to a wide range of materials with tunable properties. The resulting methoxyethyl-functionalized ionic liquids have demonstrated significant promise in addressing critical technological challenges, notably in the fields of carbon capture and energy storage. Their enhanced CO₂ solubility and excellent electrochemical properties underscore the importance of rational design in the development of next-generation ionic liquids. Future research will likely focus on further optimizing the cation and anion combinations to maximize performance in these and other emerging applications, paving the way for more sustainable and efficient chemical processes and technologies.
References
- What Determines CO2 Solubility in Ionic Liquids? A Molecular Simulation Study. (2015). The Journal of Physical Chemistry B, 119(29), 9387-9396.
- Functionalized ionic liquids for CO2 capture under ambient pressure. (2022). Journal of Molecular Liquids, 367, 120455.
- Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. (2022). ChemSpider SyntheticPages, SP957.
- Ionic liquid electrolytes based on multi-methoxyethyl substituted ammoniums and perfluorinated sulfonimides: Preparation, characterization, and properties. (2010). Electrochimica Acta, 55(23), 7021-7029.
- Ionic liquid electrolytes based on multi-methoxyethyl substituted ammoniums and perfluorinated sulfonimides: Preparation, characterization, and properties. Request PDF. (n.d.).
- Ionic Liquids Synthesis – Methodologies. (2015). Organic Chemistry: Current Research, 4(1).
- Application Notes and Protocols for the Synthesis of 1-Methyl-3-propylimidazolium Iodide. (2025). BenchChem.
- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
- Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids using 4-Chloroheptan-1-OL. (2025). BenchChem.
- Preparation and Characterization of Ionic Liquids. Request PDF. (n.d.).
- Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. (2023). Industrial & Engineering Chemistry Research, 62(33), 13045-13076.
- Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing.
- 1,3-dimethylimidazole-2-thione - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. (2013). The Royal Society of Chemistry.
- Physical and electrochemical properties of 1-(2-hydroxyethyl)-3-methyl imidazolium and N-(2-hydroxyethyl)-N-methyl morpholinium ionic liquids. (2005). Electrochimica Acta, 50(27), 5399-5407.
- Applications of Functionalized Ionic Liquids. Request PDF. (n.d.).
- Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. (2024). Molecules, 29(15), 3568.
- Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. (2022). Applied Sciences, 12(15), 7792.
- Physicochemical properties of [C n mim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. (2017). New Journal of Chemistry, 41(5), 2211-2218.
- Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. Request PDF. (n.d.).
- Ionic conductivities of 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate. (n.d.).
- 3-methyl imidazolium and N-(2-hydroxyethyl)-N-methyl morpholinium ionic liquids. (n.d.). KOASAS.
- Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). Crystal Growth & Design, 23(11), 8165-8176.
- Chemical Compatibility and Electrochemical Performance of Ba7Ta3.7Mo1.3O20.15 Electrolytes for Solid Oxide Fuel Cells. (2022).
- CERTIFICATE OF ANALYSIS. (2013). IoLiTec Ionic Liquids Technologies GmbH.
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Application Notes and Protocols: The 2-Methoxyethyl (ME) Group as a Robust Protecting Strategy for Alcohols Utilizing 1-Iodo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Alcohol Protection
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures.[1] Protecting groups serve as temporary masks for reactive functional groups, preventing their unintended transformation while other parts of a molecule are being modified.[2] This document provides a detailed guide to the use of the 2-methoxyethyl (ME) group for the protection of alcohols, with a specific focus on the application of 1-iodo-2-methoxyethane as the alkylating agent.
While the related 2-methoxyethoxymethyl (MEM) ether is a more commonly cited protecting group, the direct formation of a 2-methoxyethyl ether offers a simpler, acetal-free alternative. This compound, a reactive alkyl iodide, serves as an efficient precursor for the introduction of the ME group.[3] The ether linkage formed is stable to a wide range of reaction conditions, yet can be cleaved when desired using specific acidic reagents. These application notes will detail the synthesis and deprotection of 2-methoxyethyl ethers, providing researchers with the necessary protocols to implement this strategy in their synthetic endeavors.
The 2-Methoxyethyl (ME) Protecting Group: Core Principles
The protection of an alcohol as a 2-methoxyethyl ether proceeds via a Williamson ether synthesis.[4][5] In this S(N)2 reaction, an alkoxide, generated by the deprotonation of the alcohol, acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the iodide leaving group.
The resulting 2-methoxyethyl ether is generally stable to basic, organometallic, and many oxidizing and reducing conditions, making it a valuable tool in complex synthetic pathways. The cleavage of the 2-methoxyethyl ether is typically achieved under strongly acidic conditions, which protonate the ether oxygen and facilitate nucleophilic attack by a halide or cleavage via a Lewis acid-mediated pathway.[2][6]
Experimental Protocols
Part 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the formation of a 2-methoxyethyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methoxyethyl protected alcohol.
Mechanism of Protection:
Caption: Williamson ether synthesis workflow.
Part 2: Deprotection of 2-Methoxyethyl Ethers
The cleavage of the robust 2-methoxyethyl ether requires acidic conditions. Below are three common methods. The choice of reagent depends on the other functional groups present in the molecule.
Boron tribromide is a powerful Lewis acid for cleaving ethers.[7]
Materials:
-
2-Methoxyethyl protected alcohol
-
Boron tribromide (BBr(_3)), 1.0 M solution in dichloromethane (DCM) (2-3 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Organic solvents for extraction and chromatography
Procedure:
-
Dissolve the 2-methoxyethyl protected alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr(_3) solution dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC. If the reaction is sluggish, it may be allowed to warm slowly to 0 °C.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature. Neutralize with saturated aqueous NaHCO(_3) solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Mechanism of BBr(_3) Cleavage:
Caption: Deprotection mechanism with BBr3.
TMSI, often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), is a milder alternative for ether cleavage.[1][8]
Materials:
-
2-Methoxyethyl protected alcohol
-
Trimethylsilyl chloride (TMSCl) (2 equivalents)
-
Sodium iodide (NaI) (2 equivalents)
-
Anhydrous acetonitrile (CH(_3)CN)
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Water
-
Organic solvents for extraction and chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-methoxyethyl protected alcohol, sodium iodide, and anhydrous acetonitrile.
-
Add trimethylsilyl chloride dropwise to the stirred suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive ethers.
-
Upon completion, cool the reaction to 0 °C and add water.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Concentrated hydrobromic acid is a classic reagent for ether cleavage, though it requires harsh conditions.[2][9]
Materials:
-
2-Methoxyethyl protected alcohol
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Acetic acid (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Organic solvents for extraction and chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methoxyethyl protected alcohol in acetic acid (if necessary for solubility).
-
Add an excess of 48% aqueous HBr.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours to overnight, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Carefully neutralize the mixture with saturated aqueous NaHCO(_3) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Data Presentation: Comparison of Deprotection Methods
| Reagent | Conditions | Typical Reaction Time | Substrate Scope & Selectivity |
| BBr(_3) in DCM | -78 °C to 0 °C | 1-4 hours | Broad scope; highly effective for alkyl and aryl ethers. Can be less selective in the presence of other Lewis acid-sensitive groups. |
| TMSI (from TMSCl/NaI) | Room temp. to 50 °C | 12-24 hours | Milder than BBr(_3); good for substrates with other acid-sensitive functionalities. Cleaves benzyl and alkyl ethers well.[1] |
| 48% aq. HBr | Reflux (100-120 °C) | 4-24 hours | Harsh conditions; limited to robust molecules. Not suitable for substrates with acid-labile groups. Cleaves most simple alkyl ethers.[9] |
Conclusion
The 2-methoxyethyl (ME) ether, installed via reaction with this compound, represents a viable and robust strategy for the protection of alcohols. Its formation through the reliable Williamson ether synthesis and its cleavage under specific acidic conditions offer a useful alternative to other ether-based protecting groups. The choice of deprotection reagent—BBr(_3), TMSI, or HBr—can be tailored to the specific requirements of the synthetic route, providing chemists with a flexible tool for the construction of complex molecules.
References
-
Silva, C., & Sousa e Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(15), 3029-3035. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]
-
Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers. Retrieved from [Link]
-
St. Onge, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Iodotrimethylsilane-a Versatile Synthetic Reagent. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
-
West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
St. Onge, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. [Link]
-
ResearchGate. (n.d.). Boron Tribromide. [Link]
-
Chem Help ASAP. (2019, December 27). cleavage of ethers with acid [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]
-
European Patent Office. (n.d.). METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Meshitsuka, G., Kondo, T., & Nakano, J. (1987). Cleavage of β-Aryl Ether Bonds in Lignin by Trimethylsilyl Iodide. Journal of Wood Chemistry and Technology, 7(2), 161-178. [Link]
-
Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]
-
Morita, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1887. [Link]
-
NIOSH. (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). CDC. [Link]
-
Chemcas.com. (n.d.). MSDS 2-METHOXYETHYL ETHER, 99+%, (SUPP DATA) ether, bis(2-methoxyethyl); (ethylene glycol dimethyl CAS 111-96-6. [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]
-
Reddy, G. S., & Iyengar, D. S. (1998). Improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry - Section B, 37B(4), 394-395. [Link]
-
The Good Scents Company. (n.d.). 2-methoxyethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
-
Chemistry with Caroline. (2021, December 9). Synthesis of Ethers from Alcohols [Video]. YouTube. [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Methoxyethyl Ethers via Williamson Ether Synthesis Using 1-Iodo-2-methoxyethane
Abstract
The introduction of the 2-methoxyethyl moiety is a critical transformation in the synthesis of pharmacologically active molecules and advanced materials. This application note provides a detailed guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of ethers using 1-iodo-2-methoxyethane as a key reagent. We delve into the mechanistic underpinnings of the Williamson ether synthesis, outline critical parameters for successful scale-up, present a detailed kilo-scale protocol, and offer troubleshooting guidance based on field-proven insights. The methodologies described herein are designed to ensure scientific integrity, operational safety, and high-yield production.
Introduction: The Strategic Importance of 2-Methoxyethyl Ethers
Ethers are a cornerstone functional group in organic chemistry, and those incorporating the 2-methoxyethyl group (–CH₂CH₂OCH₃) are of particular interest in drug development. This motif can enhance aqueous solubility, modulate lipophilicity, and serve as a flexible linker in complex molecules, often improving the pharmacokinetic profile of a drug candidate.
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most versatile and reliable method for constructing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, involving a deprotonated alcohol (an alkoxide) and an organohalide.[1][2]
This compound stands out as a superior alkylating agent for this purpose. Its primary carbon center is ideal for an S_{N}2 reaction, and the iodide ion is an excellent leaving group, ensuring high reactivity and favorable kinetics.[2] However, transitioning this synthesis from a laboratory bench (gram-scale) to a pilot plant or manufacturing setting (kilo-scale) introduces significant challenges related to reaction control, safety, and purification.[3][4] This guide addresses these challenges directly, providing a framework for a safe, efficient, and reproducible scale-up.
Scientific Principles and Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for successful process development and troubleshooting.
The S_{N}2 Pathway: The reaction is a classic S_{N}2 displacement.
-
Alkoxide Formation: An alcohol (R-OH) or phenol (Ar-OH) is deprotonated by a strong base to form a highly nucleophilic alkoxide (R-O⁻) or phenoxide (Ar-O⁻) ion.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of this compound in a concerted, backside attack.
-
Displacement: The carbon-iodine bond breaks, displacing the iodide leaving group and forming the new C-O ether bond.[1][2]
Key Reaction Components and Causality:
-
The Nucleophile (Alcohol/Phenol): The choice of the hydroxyl-containing starting material dictates one half of the final ether. The acidity of the O-H bond influences the choice of base.
-
The Base: A strong, non-nucleophilic base is essential for the quantitative formation of the alkoxide without competing side reactions. Sodium hydride (NaH) is a common choice, as the only byproduct is hydrogen gas, which is easily removed.[5][6]
-
The Electrophile (this compound): As a primary iodide, this reagent is highly reactive towards S_{N}2 substitution. Elimination reactions (E2) are not a significant concern, which simplifies the product profile.[2]
-
The Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the counter-ion of the base (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction.[5][7][8]
Critical Considerations for Safe and Efficient Scale-Up
Directly translating a lab-scale procedure to a large-scale process without modification is a recipe for failure. The following factors must be meticulously evaluated and controlled.[4][9]
-
Thermal Management: Both the deprotonation with sodium hydride and the subsequent S_{N}2 reaction are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Insight: Utilize jacketed reactors with precise temperature control. A slow, subsurface addition of the limiting reagent is critical to control the rate of heat generation. Never add reagents faster than the cooling system can handle.[4]
-
-
Reagent Handling and Addition:
-
Sodium Hydride (NaH): Typically supplied as a dispersion in mineral oil. It is highly flammable and reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon). Hydrogen gas is evolved during the reaction and must be safely vented.[5][10]
-
This compound: This is a flammable liquid.[11] Controlled addition via a calibrated pump or an addition funnel is necessary to manage the reaction exotherm.
-
-
Mixing and Agitation: In large reactors, inefficient mixing can lead to localized concentration gradients ("hot spots"), which can cause side reactions and reduce yield.
-
Insight: Use a mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover and maintain slurry homogeneity (in the case of NaH).[3]
-
-
Phase Transfer Catalysis (PTC) - A Scalable Alternative: For many applications, using hazardous bases like NaH is undesirable at scale. PTC offers a safer and often more economical alternative.
-
Principle: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the alkoxide or phenoxide, generated in an aqueous or solid phase by a base like NaOH or K₂CO₃, into the organic phase where it reacts with the this compound.[5][12] This avoids the need for strictly anhydrous conditions and pyrophoric reagents.[13]
-
Workflow for Williamson Ether Synthesis Scale-Up
Caption: A generalized workflow for the scale-up of Williamson ether synthesis.
Kilo-Scale Protocol: Synthesis of 1-Methoxy-4-(2-methoxyethoxy)benzene
This protocol details the synthesis from 4-methoxyphenol and serves as a representative example. Caution: This procedure should only be performed by trained personnel in a facility equipped for kilo-scale chemical synthesis. A thorough process hazard analysis must be conducted prior to execution.[4]
Materials & Equipment:
-
Reactor: 50 L jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Reagents:
-
4-Methoxyphenol: 2.48 kg (20.0 mol)
-
Sodium Hydride (60% dispersion in oil): 0.96 kg (24.0 mol, 1.2 equiv)
-
This compound: 4.10 kg (22.0 mol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF): 25 L
-
Isopropyl Alcohol (for quenching)
-
Saturated Ammonium Chloride solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate
-
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen gas. A positive nitrogen pressure is maintained throughout the reaction.
-
Charging Reagents: Charge 4-methoxyphenol (2.48 kg) and anhydrous THF (15 L) into the reactor. Begin agitation.
-
Alkoxide Formation: Cool the reactor contents to 0-5 °C using the cooling jacket. Carefully add the sodium hydride (0.96 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure it is safely vented. Continue stirring at 0-5 °C for 1 hour after the addition is complete.
-
Alkylation: Slowly add this compound (4.10 kg) via a pump over 2-3 hours, maintaining the internal temperature below 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the 4-methoxyphenol is consumed.
-
Work-Up (Quenching): Cool the reactor to 0-5 °C. Very slowly and carefully, add isopropyl alcohol dropwise to quench any unreacted sodium hydride until gas evolution ceases. Then, slowly add saturated ammonium chloride solution (10 L).
-
Extraction: Transfer the mixture to a suitable separation vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine all organic layers.
-
Washing: Wash the combined organic phase with water (10 L) and then with brine (10 L) to remove inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-methoxy-4-(2-methoxyethoxy)benzene as a clear liquid.
Data Summary and Troubleshooting
Table of Key Scale-Up Parameters
| Parameter | Laboratory Scale (10g) | Kilo-Scale (2.5kg) | Rationale / Considerations for Scale-Up |
| Base | NaH, often used in excess from a bottle. | NaH, assayed, added portion-wise. Or switch to K₂CO₃/NaOH with PTC. | Precise stoichiometry is critical at scale. PTC avoids hazardous NaH and H₂ evolution.[5][12] |
| Solvent | Anhydrous THF from a solvent system. | Anhydrous THF in drums, must be tested for water content. | Water ingress is a major risk at scale, leading to violent quenching of NaH and reduced yield. |
| Temperature | Ice bath in a round-bottom flask. | Jacketed reactor with automated cooling loop. | Heat transfer is non-linear with scale. Robust cooling is essential for safety and selectivity.[3][4] |
| Addition Rate | Manual addition over 10-15 min. | Pump-controlled addition over 2-3 hours. | Slow addition is the primary method of controlling the reaction exotherm.[4][10] |
| Work-up | Quench with MeOH, pour into separatory funnel. | Slow, reverse quench (add reaction to quench solution) or very slow addition of quenching agent. | Large-scale quenches are highly hazardous if done too quickly. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Ineffective deprotonation (wet solvent/reagents).2. Insufficient reaction time or temperature.3. Poor mixing. | 1. Ensure all reagents and solvent are rigorously dry.2. Increase reaction time or gently warm (e.g., to 40 °C) while monitoring.3. Increase agitation speed; check for solids settling. |
| Low Yield | 1. Side reaction with residual water.2. Loss of product during aqueous work-up.3. Volatility of product lost during solvent removal. | 1. See above.2. Perform back-extraction of aqueous layers. Use brine washes to reduce solubility in the aqueous phase.3. Use moderate temperatures during rotary evaporation. |
| Formation of Impurities | 1. Reaction temperature too high, causing degradation.2. Oxygen contamination leading to oxidative side products. | 1. Maintain strict temperature control during additions.2. Ensure a robust inert atmosphere throughout the process. |
| Difficult Work-up (Emulsions) | High concentration of salts or phase transfer catalyst. | Dilute the mixture with more solvent and/or water. A brine wash can help break emulsions. |
Scale-Up Decision & Safety Checkpoint Flow
Caption: A critical decision-making flow for process safety during scale-up.
Conclusion
The Williamson ether synthesis using this compound is a powerful and highly effective method for producing 2-methoxyethyl ethers. Its successful scale-up hinges on a thorough understanding of the S_{N}2 mechanism and, more importantly, a disciplined approach to process engineering and safety. By focusing on meticulous control of temperature, reagent addition, and mixing, researchers and development professionals can safely and efficiently transition this valuable transformation from the laboratory to production scale. The adoption of technologies like Phase Transfer Catalysis can further enhance the safety and economic viability of the process, making it a robust tool in the arsenal of the modern synthetic chemist.
References
- Bogdal, D., Pielichowski, J., & Krzysztof, J. (1998). A rapid williamson synthesis under microwave irradiation in dry media.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol.
- TechLink. (n.d.). Method for the synthesis and purification of ethers. U.S.
- Duan, H. (2023).
- Ross, B. S., Song, Q., & Han, M. (2011). KILO-SCALE SYNTHESIS PROCESS FOR 2′-O-(2-METHOXYETHYL)-PYRIMIDINE DERIVATIVES. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7).
- BenchChem. (2025). Technical Support Center: Challenges in Scaling Up 4-(2-Methoxyethyl)phenol Production.
- Craig, R. L. (1966). Purification of ethers. U.S.
- ResearchGate. (2025).
- DewWool. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Reusch, W. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- European Patent Office. (2022). METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER. EP 4 289 810 A1.
- ResearchG
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Ambeed. (n.d.). This compound.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- TCI EUROPE N.V. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-Iodo-2-methoxy-ethane.
- Chad's Prep. (2021). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube.
- OpenStax. (2023). 18.2 Preparing Ethers. Organic Chemistry.
- Chad's Prep. (2021). 13.9 Organic Synthesis with Ethers and Epoxides | Retrosynthesis [Video]. YouTube.
- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
- AChemBlock. (n.d.). 1-Iodo-2-methoxy-ethane 95%.
- That Chemist. (2023). Two Novel Approaches to Make Ethers [Video]. YouTube.
- Wikipedia. (n.d.). Solvent.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-Iodo-2-methoxyethane
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-iodo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound as an alkylating agent. My goal is to synthesize technical accuracy with field-proven insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Part 1: Foundational Concepts & Key Considerations
This compound is a versatile reagent for introducing the 2-methoxyethyl group onto various nucleophiles.[1] Its reactivity is driven by the carbon-iodine bond, where iodine serves as an excellent leaving group in nucleophilic substitution reactions.[1][2][3] The reaction typically follows an SN2 mechanism, which has important implications for substrate scope and reaction conditions.[4][5]
Before proceeding to troubleshooting, it is crucial to understand the primary factors that govern the success of an alkylation reaction with this reagent:
-
The Nucleophile: The nature of the nucleophile (e.g., alkoxide, amine, enolate) dictates the type of bond being formed (C-O, C-N, or C-C).
-
The Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine).[6] The strength and steric bulk of the base are critical parameters.
-
The Solvent: The solvent influences the solubility of reagents and the rate of SN2 reactions. Polar aprotic solvents are generally preferred.[6]
-
Temperature: Temperature affects the reaction rate but can also promote undesirable side reactions, most notably E2 elimination.[4][7]
Part 2: Troubleshooting Common Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during alkylation reactions with this compound.
Diagram: General Troubleshooting Workflow
Below is a logical workflow to systematically diagnose and resolve common issues.
Sources
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Technical Support Center: Williamson Ether Synthesis with 1-Iodo-2-methoxyethane
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and technical guidance for researchers encountering common side reactions during Williamson ether synthesis, specifically when utilizing 1-iodo-2-methoxyethane as the electrophile. Our goal is to explain the causality behind byproduct formation and offer field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting
Question 1: I'm performing a Williamson ether synthesis with this compound and an alkoxide, but I'm observing a significant, lower-boiling point byproduct. What is this impurity?
Answer: The most common side product in this reaction is 2-methoxyvinyl ether , also known as methyl vinyl ether. This byproduct arises from a competing elimination reaction, which is a well-documented alternative pathway in Williamson ether syntheses.[1][2] The formation of this alkene is a strong indication that your reaction conditions are favoring elimination over the desired nucleophilic substitution.
Question 2: What is the chemical mechanism that leads to the formation of 2-methoxyvinyl ether?
Answer: The formation of 2-methoxyvinyl ether occurs via a bimolecular elimination (E2) mechanism. In this pathway, the alkoxide (RO⁻), which is intended to act as a nucleophile, instead functions as a base.[3][4]
Here is the step-by-step mechanistic breakdown:
-
Proton Abstraction: The alkoxide base abstracts a proton from the carbon beta (β) to the iodine-bearing carbon.
-
Concerted Electron Movement: This proton abstraction occurs in a single, concerted step. As the base pulls off the proton, the electrons from the C-H bond shift to form a new pi (π) bond between the alpha and beta carbons.
-
Leaving Group Departure: Simultaneously, the iodide ion—an excellent leaving group—is expelled, taking its bonding electrons with it.[5]
This concerted process avoids the formation of a carbocation intermediate and directly yields the alkene product, 2-methoxyvinyl ether.[6]
Caption: E2 mechanism for the formation of 2-methoxyvinyl ether.
Question 3: My substrate is a primary alkyl halide, which should favor the SN2 reaction. Why is elimination still a significant problem?
Answer: You are correct that primary alkyl halides are ideal substrates for the SN2 reaction.[7][8] However, the Williamson ether synthesis exists as a competition between the SN2 and E2 pathways.[2][9] Several factors can tip the balance in favor of the undesired E2 elimination, even with a primary substrate like this compound.
The alkoxide is both a potent nucleophile (favoring SN2) and a strong base (favoring E2).[9][10] The reaction's outcome is therefore highly dependent on a delicate balance of steric effects, temperature, and solvent choice.
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Question 4: What specific experimental factors increase the yield of the elimination side product?
Answer: The following conditions are known to favor the E2 pathway over the desired SN2 reaction. Understanding these factors is critical for troubleshooting and optimizing your synthesis.
| Factor | Condition Favoring E2 Elimination | Rationale |
| Alkoxide Basicity & Steric Hindrance | Use of a bulky base (e.g., potassium tert-butoxide) | A sterically hindered base finds it difficult to approach the electrophilic carbon for an SN2 attack. It is much easier for it to abstract a sterically accessible proton on the β-carbon, leading to elimination.[4][11] |
| Reaction Temperature | High temperatures | Elimination reactions generally have a higher activation energy than substitution reactions and are favored entropically because they produce more product molecules. Thus, increasing the temperature will almost always increase the proportion of the elimination product.[12] |
| Solvent | Protic or non-polar solvents | Polar aprotic solvents (like DMSO or DMF) are known to solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive anion that excels in SN2 reactions.[10][13] Protic solvents can solvate the nucleophile, reducing its potency for SN2. |
| Concentration | High concentration of a strong, bulky base | A high concentration of base increases the likelihood of a bimolecular E2 reaction occurring. |
Troubleshooting Guide: Protocol for Minimizing Elimination
If you are observing significant amounts of 2-methoxyvinyl ether, implement the following protocol adjustments to favor the SN2 pathway and maximize the yield of your desired ether product.
Step 1: Re-evaluate Your Choice of Base/Alkoxide
-
Primary Recommendation: If your experimental design allows, use the least sterically hindered alkoxide possible. For instance, sodium methoxide is less bulky than sodium tert-butoxide and is less likely to promote E2.[9]
-
Alkoxide Formation: Generate the alkoxide in situ using a strong, non-nucleophilic base like sodium hydride (NaH). First, deprotonate your alcohol with NaH to form the alkoxide, then add the this compound electrophile to the reaction mixture.[14] This ensures the concentration of free, unreacted strong base is minimized.
Step 2: Implement Strict Temperature Control
-
Operating Temperature: Run the reaction at the lowest possible temperature that provides a reasonable rate. It is highly recommended to start the reaction at 0 °C (ice bath).
-
Procedure:
-
Dissolve the alcohol in your chosen solvent and cool to 0 °C.
-
Slowly add the sodium hydride (NaH) portion-wise to control the hydrogen gas evolution.
-
Once the alkoxide formation is complete, add the this compound dropwise, maintaining the 0 °C temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. Avoid applying external heat unless absolutely necessary.[12]
-
Step 3: Select an Optimal Solvent
-
Recommended Solvents: Utilize polar aprotic solvents to maximize the rate of the SN2 reaction.[10]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF) is also a common choice, often used with NaH.
-
-
Rationale: These solvents effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, enhancing the nucleophilicity of the oxygen anion and promoting the SN2 pathway.[13]
Step 4: Monitor the Reaction Progress
-
Methodology: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the limiting reagent.
-
Objective: Over-running the reaction, especially if it requires gentle heating, can lead to the decomposition of the product or increased formation of byproducts. Monitoring allows you to quench the reaction as soon as the starting material is consumed, preserving your product's integrity.
References
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER. European Patent Office. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions. Reddit. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
The Williamson ether synthesis involves the displacement of an al... Study Prep in Pearson+. [Link]
-
Elimination Reactions. University of Calgary. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION! YouTube. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. Chemistry Stack Exchange. [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. [Link]
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
1.5 Williamson Ether Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]
-
E2 - Elimination Reactions (IOC 11). YouTube. [Link]
-
Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. [Link]
-
E2 Elimination: Mechanism & Stereochemistry. YouTube. [Link]
-
E2 mechanism: regioselectivity (video). Khan Academy. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]
-
POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Defense Technical Information Center. [Link]
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Technical Support Center: Optimizing 1-Iodo-2-methoxyethane Reactions
Welcome to the technical support center for 1-iodo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you maximize yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using this compound is giving a low yield. What are the common causes?
A1: Low yields in this SN2 reaction are often due to suboptimal reaction conditions.[1][2][3] Key factors include:
-
Base Strength and Steric Hindrance: The base used to deprotonate your alcohol must be strong enough to form the alkoxide but not so sterically hindered that it favors elimination (E2) over substitution (SN2).[4][5]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[3] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination reaction.[6] Careful temperature control is crucial.
Q2: I'm observing a significant amount of 2-methoxyethene as a byproduct. How can I suppress this E2 elimination?
A2: The formation of 2-methoxyethene is a classic example of an E2 elimination side reaction. To favor the desired SN2 pathway, consider the following adjustments:
-
Use a less sterically hindered base: Bulky bases like potassium tert-butoxide are more likely to act as a base (abstracting a proton) than as a nucleophile.[4][7] A less bulky base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is often a better choice.[3]
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[6] Running your reaction at the lowest feasible temperature can significantly reduce the amount of elimination byproduct.
-
Choose a non-bulky nucleophile/alkoxide: If your alcohol is sterically hindered, the resulting alkoxide will be bulky, which can favor elimination.[5]
Q3: The formation of a Grignard reagent from this compound is failing to initiate. What troubleshooting steps can I take?
A3: Grignard reagent formation can be notoriously tricky. Failure to initiate is a common problem, often stemming from:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[8][9]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[8][10] Even trace amounts of moisture in your glassware, solvent, or starting material will quench the reaction.
-
Purity of Reagents: Ensure your this compound and solvent (typically anhydrous diethyl ether or THF) are of high purity and completely dry.[10]
Q4: What are the best practices for handling and storing this compound to maintain its quality?
A4: Like many haloalkanes, this compound should be handled with care to prevent degradation.[11][12]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[13][14] An inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Handling: Open and handle the reagent in a well-ventilated area, preferably a fume hood.[13] Avoid exposure to strong bases and oxidizing agents.
In-Depth Troubleshooting and Optimization Guides
Guide 1: Maximizing Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] When using this compound, an SN2 reaction is intended.[3] However, achieving high yields, often in the range of 50-95% in laboratory settings, requires careful control of reaction parameters to minimize competing side reactions.[1]
Key Parameters and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-bulky base like NaH or KH. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective.[3] | Strong bases ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide. Non-bulky bases are less likely to promote the E2 elimination side reaction.[5] |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.[1][3] | These solvents effectively solvate the counter-ion of the alkoxide, enhancing the nucleophilicity of the oxygen atom and accelerating the SN2 reaction. |
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Room temperature to 60°C is a typical range. | Higher temperatures disproportionately favor the E2 elimination pathway over the desired SN2 substitution.[6] |
| Phase-Transfer Catalysis (PTC) | For reactions with low solubility of the alkoxide, a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be beneficial.[1][15] | PTCs help transport the alkoxide from an aqueous or solid phase into the organic phase where the this compound is, facilitating the reaction under milder conditions.[15][16][17] |
Step-by-Step Protocol for a Model Williamson Ether Synthesis:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq.) to a stirring suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0°C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add this compound (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Understanding and Suppressing E2 Elimination
The competition between SN2 and E2 pathways is a critical factor in reactions involving primary alkyl halides like this compound.[4][18] While SN2 is generally favored for primary substrates, the use of a strong, bulky base can lead to a significant increase in the E2 product.[4][5][7]
Visualizing the SN2 vs. E2 Competition:
Caption: Competing SN2 and E2 reaction pathways for this compound.
Key Factors Influencing the SN2/E2 Ratio:
-
The Base/Nucleophile: This is arguably the most important factor.
-
Strong, Non-bulky Nucleophiles (e.g., I⁻, CN⁻, RS⁻, N₃⁻): Strongly favor the SN2 pathway.
-
Strong, Bulky Bases (e.g., t-BuO⁻, LDA): Strongly favor the E2 pathway.[4][19]
-
Strong Base/Strong Nucleophile (e.g., OH⁻, MeO⁻, EtO⁻): Can result in a mixture of products, with SN2 typically predominating for primary halides unless the substrate is also sterically hindered.[5][20]
-
-
The Substrate: For this compound (a primary alkyl halide), SN2 is generally favored over E2, except when a bulky base is used.[5][18]
-
Temperature: Increasing the temperature generally favors elimination over substitution.[6] This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change.
Guide 3: A Guide to Successful Grignard Reagent Formation
The preparation of Grignard reagents (RMgX) is often hindered by a passivating layer of magnesium oxide on the metal surface.[8] Chemical or mechanical activation is therefore essential for a successful reaction.[8][21][22]
Troubleshooting Grignard Initiation:
Caption: Decision workflow for troubleshooting Grignard reagent formation.
Detailed Protocol for Magnesium Activation and Grignard Formation:
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.[23]
-
Magnesium Addition: Add magnesium turnings (1.1-1.2 eq.) to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[8][24][25] Gentle warming with a heat gun may be necessary to initiate activation, which is indicated by the disappearance of the iodine color or the evolution of ethylene gas.[8][24]
-
Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to just cover the activated magnesium.[8]
-
Initiation: Add a small portion of a solution of this compound in anhydrous solvent from the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux or the appearance of cloudiness.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[10]
-
Completion: After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting Grignard reagent is now ready for use.
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved from [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved from [Link]
-
Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
Haloalkanes Standard (1X1 mL) - Safety Data Sheet. (2025). Retrieved from [Link]
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025). Studley AI. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
-
SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Retrieved from [Link]
-
Selecting between SN2 and E2 primary alkyl halide. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. Retrieved from [Link]
- Duan, H. (n.d.).
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
Haloalkane. (n.d.). chemeurope.com. Retrieved from [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety. Retrieved from [Link]
-
Haloalkane. (n.d.). Wikipedia. Retrieved from [Link]
-
9.3: Halogenated Hydrocarbons- Many Uses, Some Hazards. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
E2 reactions. (n.d.). Khan Academy. Retrieved from [Link]
-
E2 mechanism: regioselectivity. (n.d.). Khan Academy. Retrieved from [Link]
-
E2 - Elimination Reactions (IOC 11). (2022). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Regiochemistry and Stereochemistry of E2 Elimination. (2023). YouTube. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Haloalkane - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
- 25. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Conversion in 1-Iodo-2-methoxyethane Alkylation
Welcome to the technical support center for troubleshooting alkylation reactions using 1-iodo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Here, we delve into the causality behind experimental outcomes and provide actionable, field-proven solutions to enhance your reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is resulting in very low or no conversion of my starting material. What are the primary factors I should investigate?
Low or no conversion in an alkylation reaction using this compound typically points to issues with the reaction setup, the quality of reagents, or suboptimal reaction conditions. The reaction, most likely a Williamson ether synthesis, is an SN2 reaction that is highly sensitive to several factors.[1][2]
Here is a systematic approach to troubleshooting:
-
Moisture Contamination: The Williamson ether synthesis requires strictly anhydrous conditions.[3] Any trace of water can react with the strong base used to deprotonate your nucleophile (e.g., an alcohol or phenol), rendering it inactive. Water can also hydrolyze the alkylating agent.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ineffective Deprotonation of the Nucleophile: The nucleophile must be fully deprotonated to an alkoxide or the corresponding anion to be sufficiently reactive.
-
Solution:
-
Choice of Base: Use a strong enough base to completely deprotonate your starting material. Common bases for alcohols and phenols include sodium hydride (NaH), potassium hydride (KH), sodium metal (Na), or potassium tert-butoxide (t-BuOK).
-
Base Quality: Ensure your base is not old or has not been improperly stored, as this can lead to decomposition and reduced activity.
-
-
-
Reagent Quality: The purity of this compound is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly purchased or purified this compound. Its purity can be checked by techniques like GC or NMR. It should be stored in a dark place under an inert atmosphere and in a freezer at under -20°C to prevent decomposition.
-
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the decomposition of this compound or promote side reactions.[3]
-
Solution: Start the reaction at a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[3] The optimal temperature will depend on the specific substrate and solvent used.
-
Troubleshooting Workflow for Low Conversion
Below is a DOT language script for a troubleshooting workflow diagram.
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing the formation of significant side products in my alkylation reaction. What are the likely side reactions and how can I minimize them?
The primary side reaction of concern in this type of alkylation is elimination (E2), which competes with the desired substitution (SN2).
-
β-Elimination: this compound has protons on the carbon adjacent (β-position) to the carbon bearing the iodide. A strong base can abstract one of these protons, leading to the elimination of HI and the formation of methoxyethene.
-
Influencing Factors:
-
Base Strength and Steric Hindrance: Sterically hindered bases (e.g., potassium tert-butoxide) are more prone to act as bases rather than nucleophiles and can favor elimination.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[3]
-
-
Mitigation Strategies:
-
Use a less sterically hindered base: If possible, use a base like sodium hydride (NaH), which is a strong but non-nucleophilic base with minimal steric bulk.
-
Lower the reaction temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress the elimination pathway.
-
Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" nucleophile that favors substitution.[3]
-
-
SN2 vs. E2 Pathway
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways.
Q3: Could the stability of this compound itself be an issue?
Yes, while this compound is a useful reagent, its stability can be a concern under certain conditions.
-
Decomposition: Like many alkyl iodides, it can be sensitive to light and heat, potentially leading to the formation of iodine (giving a purple or brown color to the solution) and other degradation products.
-
Solution: Store this compound in a dark, cool place (ideally a freezer at -20°C) under an inert atmosphere.[4] Use it as fresh as possible.
-
-
Reaction with Strong Bases: While necessary for deprotonation, prolonged exposure to strong bases at high temperatures can potentially lead to decomposition or side reactions of the alkylating agent itself.
-
Solution: Add the this compound to the reaction mixture after the deprotonation of the nucleophile is complete. This avoids prolonged contact between the base and the alkylating agent at high concentrations.
-
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol with this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Small-Scale Test Reaction for Troubleshooting
To efficiently troubleshoot, it is advisable to run small-scale test reactions to screen different conditions.
-
Setup: Arrange a series of small, dry reaction vials, each with a stir bar.
-
Reagents: Prepare a stock solution of your nucleophile in your chosen anhydrous solvent.
-
Variable Screening: In each vial, test a different variable:
-
Base: Compare NaH, K₂CO₃, and Cs₂CO₃.
-
Solvent: Compare DMF, acetonitrile, and THF.
-
Temperature: Run reactions at room temperature, 50 °C, and 80 °C.
-
-
Execution: Add the nucleophile solution to each vial, followed by the base. After the deprotonation step, add the this compound.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the most promising conditions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solvates the cation, enhancing the nucleophilicity of the anion and favoring SN2.[3] |
| Base | Strong, Non-nucleophilic (e.g., NaH) | Ensures complete deprotonation without competing in the alkylation. |
| Temperature | 50-100 °C (Substrate Dependent) | Balances reaction rate with minimizing side reactions like elimination.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Purification of Products from 1-Iodo-2-methoxyethane Reactions
Introduction to Purification Challenges
1-Iodo-2-methoxyethane is a versatile reagent in organic synthesis, prized for its ability to introduce the 2-methoxyethyl group into a variety of molecular scaffolds. Its utility stems from the high reactivity of the carbon-iodine bond, which makes the iodide an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.[1][2] While the reactions are often efficient, the subsequent purification of the desired 2-methoxyethyl-containing products can present several challenges.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting common issues encountered during the purification of these products. We will delve into the causality behind these challenges and offer field-proven, step-by-step protocols to ensure the isolation of high-purity materials.
Core Purification Principles: A Workflow Overview
A successful purification strategy begins with a well-designed reaction workup. The general workflow involves quenching the reaction, separating the crude product from the bulk of reagents and solvents, and then employing a high-resolution technique to remove closely related impurities.
Caption: General workflow for purification of this compound reaction products.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: My purified product has a pink or brown tint.
-
Question: After my workup and column chromatography, my final product, which should be colorless, has a persistent pink or brownish hue. What is the likely cause and how can I remove it?
-
Answer: This coloration is almost certainly due to the presence of trace amounts of elemental iodine (I₂). Alkyl iodides, including the starting material this compound, can be sensitive to light and may partially decompose, releasing free iodine.[3] This iodine can carry through the purification process if not explicitly removed.
Solution: Aqueous Wash with a Reducing Agent
During the liquid-liquid extraction phase of your workup, before drying the organic layer, perform a wash with a mild aqueous reducing agent. This will reduce the colored iodine (I₂) to colorless iodide (I⁻), which will then be partitioned into the aqueous layer.
Recommended Reducing Agents:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
10% aqueous sodium bisulfite (NaHSO₃)
Procedure:
-
Add the reducing agent solution to your separatory funnel containing the organic layer.
-
Shake the funnel gently. The color in the organic layer should disappear.
-
Continue washing until the organic layer is colorless.
-
Proceed with your standard water and/or brine washes to remove residual salts.
-
Issue 2: I am having difficulty separating my product from unreacted this compound by column chromatography.
-
Question: I performed a Williamson ether synthesis reacting this compound with a phenol. On TLC, the product and starting iodide have very close Rf values. How can I improve my chromatographic separation?
-
Answer: This is a common challenge as the polarity difference between the starting iodide and the resulting ether can be minimal, especially if the nucleophile used is large and nonpolar. The key to separation is to optimize your chromatographic conditions to amplify these small differences.
Solutions:
-
Optimize the Eluent System: The choice of solvent is critical. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4, with maximal separation from the starting material.[4]
-
Standard Systems: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5]
-
Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient can significantly improve separation. Start with a low polarity mixture and very gradually increase the percentage of the polar solvent.
-
Alternative Solvents: Sometimes, changing one of the solvents can alter the selectivity. For example, substituting ethyl acetate with dichloromethane might change the relative elution order or improve separation.
-
-
Increase the Column Length: A longer column provides more theoretical plates for the separation to occur. Doubling the length of your silica gel bed can often resolve closely running spots.
-
Dry Loading: If your crude product is not highly soluble in the initial, non-polar eluent, it can streak on the column. To avoid this, consider dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
-
Issue 3: My reaction yield is low, and I suspect elimination as a side reaction.
-
Question: I am reacting this compound with a sterically hindered amine, and I am getting a low yield of my desired N-alkylated product. I suspect E2 elimination is competing with the SN2 reaction. How can I confirm this and favor substitution?
-
Answer: Your suspicion is well-founded. While this compound is a primary iodide and thus favors SN2, a strong, sterically hindered base can promote the E2 elimination pathway, leading to the formation of methoxyethene.[1][2]
Confirmation: The byproduct, methoxyethene, is a volatile gas at room temperature and may not be easily isolated. However, you can often infer its formation by carefully analyzing the crude ¹H NMR spectrum for characteristic vinyl proton signals, though these may be broad or difficult to see at low concentrations.
Solutions to Favor SN2 Substitution:
-
Choice of Base: If your nucleophile requires a separate base for deprotonation (e.g., an alcohol or phenol), use a weaker, non-hindered base like potassium carbonate (K₂CO₃) instead of strong, bulky bases like potassium tert-butoxide.[7]
-
Temperature Control: SN2 reactions are generally less sensitive to temperature changes than elimination reactions. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can often disfavor the E2 pathway, which has a higher activation energy.[2]
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of your base but leave the nucleophile relatively "naked" and highly reactive, promoting the SN2 reaction.[1][8] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Caption: Troubleshooting decision tree for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for the 2-methoxyethyl group?
A1: The 2-methoxyethyl moiety gives a characteristic set of signals in the ¹H NMR spectrum. Being able to recognize these is crucial for confirming the success of your reaction and assessing purity. The approximate chemical shifts (in CDCl₃) are:
-
-O-CH₃: A sharp singlet at approximately 3.3-3.4 ppm .
-
-CH₂-O-CH₃: A triplet at approximately 3.5-3.7 ppm .
-
-X-CH₂-CH₂-O-: A triplet at approximately 3.6-4.2 ppm , where X is the atom of the nucleophile (e.g., O, N). The exact shift is dependent on the nature of X.
For example, in 2-methoxyethyl acetate, the signals appear at ~3.39 ppm (s, 3H), ~3.57 ppm (t, 2H), and ~4.22 ppm (t, 2H).[9]
Q2: My product is a liquid. What is the best way to purify it?
A2: For liquid products, vacuum distillation is often the most effective purification method, especially if the impurities are significantly less volatile (e.g., unreacted phenol, inorganic salts) or more volatile than your product. This compound has a boiling point of approximately 138 °C at atmospheric pressure.[10][11] Your product will likely have a different boiling point. If the product's boiling point is above 150 °C, vacuum distillation is necessary to prevent decomposition.[12]
Q3: My product is a solid, but it won't crystallize from a single solvent. What should I do?
A3: If a single solvent doesn't provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a two-solvent recrystallization is an excellent alternative.[8][13] You will need a pair of miscible solvents: one in which your compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[14]
Q4: Can I use alumina for column chromatography instead of silica gel?
A4: Yes, and in some cases, it may be preferable. Silica gel is slightly acidic and can sometimes cause degradation of acid-sensitive products. Alumina is available in neutral or basic forms. For the purification of amine-containing products, which can stick irreversibly to acidic silica, basic alumina is often a better choice.[15]
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol provides a detailed procedure for purifying a neutral or moderately polar product.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your desired product an Rf of approximately 0.2-0.3.[4]
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column, allowing it to settle into a uniform bed. Gently tap the column to dislodge air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid product when a single suitable solvent cannot be found.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (the one in which the solid is soluble) dropwise while heating the mixture to a boil until the solid just dissolves.
-
Induce Cloudiness: While the solution is still hot, add the "bad" solvent (the one in which the solid is insoluble) dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[8]
Protocol 3: Purification by Vacuum Distillation
This protocol is for purifying a high-boiling liquid product.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a thermometer, a condenser, and a receiving flask (a "cow" or "pig" adapter is useful for collecting multiple fractions without breaking the vacuum).[12]
-
Ensure all glass joints are properly greased and sealed.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude liquid product and a magnetic stir bar in the distillation flask.
-
Begin stirring and slowly apply the vacuum. The liquid may bubble as volatile impurities are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Before stopping, remove the heat and allow the apparatus to cool before slowly re-introducing air into the system.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 185.99[16] | ~138[10][11] |
| 2-Methoxyethanol | 76.09 | ~125[17] |
| (2-Methoxyethyl)benzene | 136.19 | 100-105 (at 25 mmHg)[18] |
Table 2: Common Eluent Systems for Flash Chromatography
| Polarity of Product | Typical Solvent System | Notes |
| Non-polar | Hexanes / Diethyl Ether | Good for ethers and esters with low polarity. |
| Moderately Polar | Hexanes / Ethyl Acetate | A versatile, standard system for a wide range of compounds.[5] |
| Polar | Dichloromethane / Methanol | Suitable for more polar compounds like those containing free hydroxyl or amine groups. |
| Basic (e.g., Amines) | Dichloromethane / Methanol with 1% Triethylamine | The added base helps to prevent the product from streaking on the acidic silica gel.[15][19] |
References
-
Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
University of Rochester, Department of Chemistry. How to Run a Flash Column. [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
LibreTexts Chemistry. The Williamson Ether Synthesis. [Link]
-
College of Engineering Safety, University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
SIELC Technologies. Separation of Tetradecanoic acid, 2-methoxyethyl ester on Newcrom R1 HPLC column. [Link]
-
FooDB. Showing Compound (2-Methoxyethyl)benzene (FDB010564). [Link]
-
Simon Fraser University. Experiment 2: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of California, Los Angeles. recrystallization.pdf. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
ResearchGate. Distillation of diethyl ether. [Link]
-
University of Leeds. 1H NMR Spectroscopy. [Link]
-
PubChem. This compound | C3H7IO | CID 79136. [Link]
-
PubChem. 2-Methoxyethanol | C3H8O2 | CID 8019. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
- Google Patents.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Syntheses. acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. [Link]
- Google Patents.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemsrc. (2-methoxyethyl)benzene | CAS#:3558-60-9. [Link]
-
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Reddit. Bulky alkylation troubleshooting. [Link]
-
Bioprocess International. Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 1-Iodo-2-methoxyethane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-iodo-2-methoxyethane in their synthetic workflows. Unreacted starting material can often complicate downstream processes and compromise the purity of your final product. This document provides in-depth, field-proven troubleshooting strategies and frequently asked questions (FAQs) to effectively remove unreacted this compound from your product mixture. The causality behind each experimental choice is explained to ensure you can adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to light yellow liquid with a molecular weight of 185.99 g/mol .[1][2] Key properties are summarized in the table below:
| Property | Value | Significance for Purification |
| Molecular Formula | C₃H₇IO[1] | Indicates a relatively small and simple structure. |
| Boiling Point | ~138 °C[3] | Distillation is a viable option if the product's boiling point is significantly different. |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Affects the choice of solvents for extraction and chromatography. |
| Reactivity | Acts as an electrophile/alkylating agent; the iodine is a good leaving group.[1][4] | This reactivity can be exploited for removal by quenching with a nucleophile. |
| Polarity | Considered a polar compound.[5] | Influences its behavior in chromatographic separations. |
Q2: My reaction is complete, but TLC analysis shows a significant amount of unreacted this compound. What is the quickest way to remove it?
A2: For a rapid and effective removal of an electrophilic reagent like this compound, a quenching strategy is often the most efficient first step.[6] This involves adding a reagent to the reaction mixture that will selectively react with the excess this compound, converting it into a new compound that is easier to remove by extraction or filtration.
A common approach is to use a nucleophilic quenching agent. The choice of nucleophile will depend on the stability of your desired product to the quenching conditions.
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods to remove unreacted this compound.
Method 1: Nucleophilic Quenching
Principle: This method leverages the inherent reactivity of this compound as an alkylating agent.[4] By introducing a nucleophile, the excess electrophile is consumed in a reaction, forming a more easily separable byproduct.[6][7]
Common Nucleophilic Quenching Agents:
-
Primary or Secondary Amines (e.g., Piperidine, Diethylamine): These readily react with alkyl halides to form ammonium salts, which can often be removed by an acidic wash.[4]
-
Thiols (e.g., Thiophenol, 1-Butanethiol): Thiols are excellent nucleophiles and react to form thioethers.
-
Aqueous Solutions (e.g., Saturated Sodium Bicarbonate, Sodium Thiosulfate): While less reactive than amines or thiols, aqueous bases can hydrolyze the alkyl iodide, and sodium thiosulfate can also be used to quench iodine species.
-
Reaction Completion: Ensure your primary reaction has gone to completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any potential exotherm from the quenching reaction.[7]
-
Quenching Agent Addition: Slowly add piperidine (1.5-2.0 equivalents relative to the initial excess of this compound) to the stirring reaction mixture.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the this compound spot on TLC.
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with 1M HCl to remove the excess piperidine and the formed ammonium salt.
-
Wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purity Assessment: Analyze the crude product by TLC or ¹H NMR to confirm the absence of this compound.
Method 2: Scavenger Resins
Principle: Scavenger resins are solid-supported reagents that have functional groups designed to react with and bind to specific types of molecules in solution.[8][9] For removing electrophiles like this compound, nucleophilic scavenger resins are highly effective. The key advantage is the ease of separation; the resin and the bound impurity are simply filtered off.[10]
Recommended Scavenger Resins:
-
Amine-based resins (e.g., SiliaBond Amine): These are effective at scavenging electrophiles such as alkyl halides.[11]
-
Thiol-based resins: These offer high reactivity towards alkylating agents.
-
Triphenylphosphine-based resins (e.g., Biotage PS-Triphenylphosphine): These can be used for scavenging alkyl halides.[12]
-
Reaction Completion: Confirm the end of your primary reaction.
-
Resin Selection and Quantity: Choose a suitable amine-based scavenger resin. Use a 2-4 fold excess of the resin's loading capacity relative to the molar amount of unreacted this compound.
-
Scavenging: Add the scavenger resin to the reaction mixture and stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the resin and the concentration of the impurity.
-
Monitoring: Follow the disappearance of this compound from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purity Check: Assess the purity of the isolated product.
Method 3: Chromatographic Purification
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13][14] Given that this compound is a polar molecule, several chromatographic techniques can be employed for its removal.
This is a standard purification technique in organic synthesis.[13]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent is gradually increased to first elute the less polar components and then the more polar ones. Your product's polarity relative to this compound will determine the optimal solvent gradient.
For very polar products where separation on reverse-phase is challenging, HILIC can be an excellent alternative.[15][16]
-
Stationary Phase: A polar stationary phase (e.g., amine- or cyano-bonded silica) is used.[15]
-
Mobile Phase: A high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous solvent is used.[16]
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient (Optional): Gradually increase the polarity of the mobile phase to facilitate the elution of more polar compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Workflow
A clear understanding of the decision-making process is essential for efficient purification.
Caption: Decision workflow for selecting a purification strategy.
Summary of Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Nucleophilic Quenching | Chemical reaction to convert the impurity. | Fast, inexpensive, scalable. | Product must be stable to quenching agent and conditions. | Rapid removal when product stability is not an issue. |
| Scavenger Resins | Solid-phase extraction of the impurity. | High selectivity, simple filtration work-up, can be automated.[8][10] | Resins can be expensive, may require longer reaction times. | High-throughput synthesis and when simple filtration is desired. |
| Chromatography | Physical separation based on polarity. | Generally applicable, can provide very high purity. | Can be time-consuming, requires solvent, may lead to product loss on the column. | When other methods fail or when very high purity is required. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79136, this compound. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). [Link]
- Google Patents.
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. (2023). [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). [Link]
-
Biotage. Solid supported reagents. [Link]
-
Reddit. How does quenching work? : r/OrganicChemistry. (2024). [Link]
-
Wikipedia. Scavenger resin. [Link]
-
Chemistry LibreTexts. 7.6.1. Elimination of Alkyl Halides. (2019). [Link]
-
YouTube. What Is Quenching In Organic Chemistry? (2025). [Link]
-
Canftech. Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). [Link]
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]
-
University of Pittsburgh. Strategies in organic synthesis. (2004). [Link]
-
YouTube. Organic Chemistry I CHEM-2423 Ch 8 Alkyl Halides and Elimination Reactions Part 3. (2022). [Link]
-
StudySmarter US. Alkyl Halide Reactions. [Link]
-
University of Rochester Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
The Degree Gap. Understanding Electrophiles in Organic Chemistry. (2025). [Link]
-
Master Organic Chemistry. Nucleophiles and Electrophiles. (2012). [Link]
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stability and decomposition of 1-Iodo-2-methoxyethane upon storage
Welcome to the technical support guide for 1-iodo-2-methoxyethane (CAS: 4296-15-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile alkylating agent. Here, you will find practical advice in a question-and-answer format, detailed troubleshooting protocols, and expert insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: There are varied recommendations for the storage of this compound, ranging from room temperature to frozen. For optimal stability and to minimize decomposition, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass container, and in a freezer at approximately -20°C[1]. Some suppliers may recommend refrigeration (0-10°C), which is also acceptable for short-term storage[2]. The key is to protect it from light, heat, and air[2][3].
Q2: My this compound has a yellow or brownish tint. Is it still usable?
A2: A colorless to pale yellow liquid is the expected appearance of pure this compound[4]. The development of a yellow or brown color is a common indicator of decomposition, likely due to the formation of elemental iodine (I₂). While a slight discoloration may not significantly impact some reactions, it is a clear sign of degradation. For sensitive applications, it is advisable to purify the compound before use.
Q3: What are the primary decomposition pathways for this compound?
A3: The primary decomposition pathway is initiated by the cleavage of the carbon-iodine bond, which is susceptible to light and heat. This can lead to the formation of radicals, which can then undergo further reactions. Additionally, like other ethers, this compound is susceptible to the formation of peroxides upon exposure to air, which can be hazardous[5].
Q4: Is this compound compatible with all common laboratory solvents?
A4: this compound is soluble in a wide range of organic solvents[4]. However, when used in reactions, care should be taken with nucleophilic solvents that could potentially displace the iodide, leading to unwanted side products.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields
You are using this compound as an alkylating agent, but your reaction yields are inconsistent from batch to batch.
Possible Cause: Decomposition of the this compound.
Troubleshooting Protocol:
-
Visual Inspection: Check the color of your this compound. A noticeable yellow or brown color suggests the presence of iodine, a decomposition product.
-
Peroxide Test: Ethers are known to form explosive peroxides over time when exposed to air[5]. Use peroxide test strips to check for the presence of peroxides, especially if the container has been opened multiple times.
-
Purification: If decomposition is suspected, purify the this compound before use. This can be achieved by passing it through a short column of activated basic alumina to remove acidic impurities and iodine. Subsequent distillation under reduced pressure can further purify the compound.
-
Proper Handling: When dispensing the reagent, use a dry syringe or cannula under an inert atmosphere to minimize exposure to air and moisture.
Issue 2: Unexpected Side Products in Your Reaction
You observe unexpected side products in your reaction, which you suspect are related to the this compound.
Possible Cause: Presence of impurities from synthesis or decomposition.
Troubleshooting Protocol:
-
Consider the Synthesis Route: this compound is often synthesized via a Finkelstein reaction from 1-bromo-2-methoxyethane[6]. Incomplete reaction could leave residual starting material, which may participate in side reactions.
-
Analyze the Starting Material: If possible, obtain a ¹H NMR spectrum of your this compound. Look for signals corresponding to potential impurities like 1-bromo-2-methoxyethane or decomposition products.
-
Aqueous Workup Considerations: During your reaction workup, washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) can help remove any free iodine that may have formed[6].
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | -20°C (long-term); 0-10°C (short-term) | [1][2] |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [1][2] |
| Container | Tightly sealed, amber glass bottle | [5] |
| Appearance (Pure) | Colorless to pale yellow liquid | [4] |
| Purity (Typical) | >95% | [7] |
Visualizing Decomposition and Handling
Decomposition Pathway of this compound
The following diagram illustrates a simplified decomposition pathway of this compound when exposed to light or heat.
A simplified view of the decomposition of this compound.
Experimental Workflow: Safe Handling of this compound
This workflow outlines the critical steps for safely handling this compound to prevent decomposition and ensure experimental success.
Sources
- 1. 4296-15-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
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- 4. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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- 7. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]
Technical Support Center: Preventing Elimination Side Reactions with 1-Iodo-2-methoxyethane
Welcome to the technical support center for synthetic applications involving 1-iodo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, specifically to minimize the formation of undesired elimination byproducts. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using this compound?
When using this compound (a primary alkyl halide) as an electrophile, you are primarily dealing with a competition between two bimolecular pathways: Nucleophilic Substitution (Sₙ2) and Elimination (E2).[1][2]
-
Sₙ2 (Substitution): This is typically the desired pathway, where a nucleophile attacks the electrophilic carbon bearing the iodide, leading to the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond.
-
E2 (Elimination): This is the common side reaction, where a base abstracts a proton from the carbon adjacent (beta-position) to the carbon with the leaving group. This results in the formation of a double bond, producing methoxyethene and eliminating H-I.[3]
The balance between these two pathways is highly sensitive to your reaction conditions.
Caption: Troubleshooting workflow for diagnosing excessive E2 elimination.
Q3: How does my choice of base or nucleophile impact the reaction outcome?
The properties of the reagent you use are arguably the most influential factor.
-
To Favor Sₙ2 (Substitution): The ideal reagent is a good nucleophile but a weak base . [1][4]Species like azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) excel at attacking the electrophilic carbon while being poor at abstracting a proton, thus heavily favoring the Sₙ2 pathway. [1]
-
To Favor E2 (Elimination): The use of a strong, sterically hindered (bulky) base is the most common reason for high elimination yields. [2][5]Bases like potassium tert-butoxide (KOtBu) or DBU are too large to efficiently access the electrophilic carbon for an Sₙ2 attack due to steric hindrance. [6][7][8]Instead, they find it much easier to abstract an exposed beta-hydrogen, triggering the E2 reaction. [2][8]Strong, non-hindered bases like sodium ethoxide can often produce a mixture of both Sₙ2 and E2 products. [9]
Q4: What is the role of the solvent in controlling the Sₙ2/E2 ratio?
The solvent influences the reactivity of your nucleophile/base. [2]
-
Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like DMF, DMSO, and acetonitrile are optimal for promoting substitution. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the anionic nucleophile. [8]This leaves the nucleophile "naked" and highly reactive, increasing the rate of the Sₙ2 reaction. [10]
-
Polar Protic Solvents (Caution): Solvents like water, ethanol, and methanol can solvate the nucleophile through hydrogen bonding, creating a "solvent cage". [8][11]This cage increases the effective steric bulk of the nucleophile, hindering its ability to perform an Sₙ2 attack and potentially increasing the proportion of the E2 product. [11][12]
Q5: Why is reaction temperature so critical?
-
Low Temperatures (Favor Sₙ2): Running reactions at 0 °C or room temperature will favor the substitution pathway. [1]
-
High Temperatures (Favor E2): Elimination reactions result in an increase in the number of molecules (one reactant molecule becomes three product molecules), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more influential at higher temperatures, making elimination more thermodynamically favorable. [1][8][13]Therefore, applying heat will almost always increase the yield of the elimination byproduct.
Data Summary: Optimizing for Sₙ2 vs. E2
| Factor | Condition to Favor Sₙ2 (Substitution) | Condition to Favor E2 (Elimination) | Mechanistic Rationale |
| Base / Nucleophile | Good nucleophile, weak base (e.g., NaN₃, NaCN, RS⁻) | Strong, sterically hindered base (e.g., KOtBu) | Bulky bases cannot access the electrophilic carbon for Sₙ2, so they abstract a β-proton. [2][8] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Polar Protic (e.g., Ethanol, Water) | Protic solvents "cage" the nucleophile via H-bonding, increasing its effective bulk and hindering Sₙ2 attack. [8][11] |
| Temperature | Low (0 °C to 25 °C) | High (> 50 °C) | Elimination is entropically favored and has a higher activation energy, thus benefiting more from increased thermal energy. [1][13] |
Experimental Protocols
Protocol 1: General Procedure for Maximizing Sₙ2 Product Yield
This protocol provides a general framework for maximizing the yield of the substitution product while minimizing the E2 byproduct when using this compound.
Materials:
-
This compound
-
Nucleophile (1.1 - 1.2 equivalents) (e.g., sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve/suspend the nucleophile (1.1 eq.) in the chosen anhydrous polar aprotic solvent.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This is critical for suppressing the competing E2 pathway from the outset. [1]3. Substrate Addition: Slowly, add this compound (1.0 equivalent) dropwise to the cooled, stirring mixture. A slow addition helps to control any potential exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS). The goal is to stop the reaction once the starting material has been consumed to prevent side reactions from prolonged reaction times.
-
Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous ammonium chloride solution).
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to isolate the desired substitution product.
References
- BenchChem. (2025). preventing elimination byproducts in substitution reactions.
-
BYJU'S. Elimination Reaction. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
- BenchChem. (2025). Preventing E2 elimination side reactions with 5-Bromopentan-1-ol.
-
Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. [Link]
- Elimin
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]
-
Wikipedia. Alkene. [Link]
- Elimin
-
ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]
-
Chemistry Steps. The E2 Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]
-
RSC Publishing. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Pearson. (2024). Would you expect the following bases to favor E1 or E2 elimination?[Link]
-
Chemistry LibreTexts. (2022). 9.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
-
National Center for Biotechnology Information. This compound | C3H7IO | CID 79136 - PubChem. [Link]
-
YouTube. (2022). E2 - Elimination Reactions (IOC 11). [Link]
- BenchChem. (2025).
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- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Williamson Ether Synthesis of 1-Iodo-2-methoxyethane
Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on reactions involving 1-iodo-2-methoxyethane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classical and versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work, ensuring both efficiency and success in your synthetic endeavors.
Troubleshooting Guide & FAQs
Question 1: My Williamson ether synthesis with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in a Williamson ether synthesis can be attributed to several factors, often related to the delicate balance between the desired SN2 pathway and competing side reactions.[1][2] Here’s a systematic approach to troubleshooting:
-
Purity of Reactants and Solvent: Ensure all your starting materials, including the alcohol, this compound, and the solvent, are of high purity and, crucially, anhydrous.[1] The presence of water can consume your base and lead to unwanted hydrolysis side reactions.
-
Base Selection and Strength: The choice of base is paramount. A base that is too weak will not sufficiently deprotonate the alcohol to form the required alkoxide nucleophile. Conversely, a base that is excessively strong or sterically hindered can favor the E2 elimination pathway, leading to the formation of methoxyethene.[3][4]
-
Reaction Temperature: While higher temperatures can accelerate the reaction rate, they can also disproportionately favor the E2 elimination side reaction.[1][3] It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Reaction Time: Optimal reaction times can vary. Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and to avoid potential product degradation from prolonged heating.[1]
Question 2: How do I select the optimal base for my reaction between an alcohol and this compound?
The selection of an appropriate base is critical and depends on the pKa of the alcohol you are using. The fundamental principle is that the base must be strong enough to deprotonate the alcohol and form the alkoxide in situ.[5][6]
A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the alcohol being deprotonated. This ensures that the equilibrium of the acid-base reaction lies far to the side of the alkoxide.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Deprotonating Alcohols (pKa ~16-18) |
| Sodium Hydride (NaH) | H₂ | ~35 | Excellent |
| Sodium Amide (NaNH₂) | NH₃ | ~38 | Excellent |
| Potassium tert-butoxide (KOtBu) | tert-butanol | ~18 | Good, but sterically hindered |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Generally unsuitable for simple alcohols |
Recommendation: For most simple primary and secondary alcohols, Sodium Hydride (NaH) is an excellent choice.[6][7][8] It is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which bubbles out of the reaction mixture.[5][6][7]
Question 3: I am observing a significant amount of an elimination byproduct. How can I minimize this?
The formation of an alkene via an E2 elimination reaction is a common competing pathway in Williamson ether synthesis, especially with sterically hindered substrates or strong, bulky bases.[3][9] With this compound, the potential elimination product is methoxyethene.
Here are strategies to favor the desired SN2 reaction over E2 elimination:
-
Choice of Base: Avoid sterically bulky bases like potassium tert-butoxide if elimination is a significant issue.[10] A less hindered base like sodium hydride is preferable as it is less likely to act as a base for elimination.[11][12]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as the activation energy for elimination is typically higher.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO can enhance the rate of SN2 reactions.[6][13]
Question 4: Can I use a tertiary alcohol in a Williamson ether synthesis with this compound?
While it is technically possible, using a tertiary alcohol is generally not advisable. The alkoxide formed from a tertiary alcohol is highly sterically hindered.[14] This steric bulk dramatically slows down the SN2 reaction and strongly promotes the E2 elimination pathway with the primary alkyl halide.[9][14] Therefore, attempting this reaction is likely to result in very low yields of the desired ether and a majority of the elimination product.
Experimental Workflow & Mechanism
Generalized Experimental Protocol
This protocol provides a starting point for the synthesis of an ether from an alcohol and this compound using sodium hydride as the base.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) in small portions. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the complete formation of the alkoxide.
-
Alkyl Halide Addition: Slowly add this compound to the reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 50-70 °C), monitoring the progress by TLC.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride with a few drops of water or ethanol. Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Reaction Mechanism: SN2 vs. E2
The Williamson ether synthesis proceeds via an SN2 mechanism.[9][14][16] However, it is always in competition with the E2 elimination pathway.
Caption: The competition between the desired SN2 pathway (ether formation) and the competing E2 pathway (alkene formation).
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 6, 2026, from [Link]
-
Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved January 6, 2026, from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. Retrieved January 6, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
- Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved January 6, 2026, from [Link]
-
Chegg. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved January 6, 2026, from [Link]
-
Evans, D. A. (n.d.). pKa Values of Common Bases. Retrieved January 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved January 6, 2026, from [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved January 6, 2026, from [Link]
Sources
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Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2-methoxyethane
Welcome to the technical support guide for experiments involving 1-iodo-2-methoxyethane. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in directing the reactivity of this substrate. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust protocols to ensure the reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question: My reaction rate is significantly slower than expected in a polar protic solvent like methanol. What is causing this?
Answer: This is a common observation and is typically due to strong solvent-nucleophile interactions. Polar protic solvents, such as water, methanol, and ethanol, have acidic protons that can form strong hydrogen bonds with anionic nucleophiles.[1][2] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon of this compound.[2][3] This effect effectively lowers the ground-state energy of the nucleophile, thus increasing the overall activation energy of the Sₙ2 reaction and slowing it down.[1]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: To enhance nucleophilicity and accelerate your reaction, consider using a polar aprotic solvent such as acetone, DMSO, or DMF.[4][5][6][7] These solvents can dissolve the nucleophile salt but do not form hydrogen bonds with the anion, leaving it more "naked" and reactive.[3][4] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone than in methanol.[4]
-
Increase Temperature: If you must use a protic solvent, moderately increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious, as this may also promote competing elimination (E2) reactions.
Question: I am observing a significant amount of an alkene byproduct, 2-methoxyethene. How can I favor the substitution product?
Answer: The formation of 2-methoxyethene indicates a competing bimolecular elimination (E2) reaction.[8] This pathway is always in competition with the bimolecular nucleophilic substitution (Sₙ2) pathway.[8] The outcome is highly dependent on the nature of your nucleophile and the reaction conditions.
-
Basicity of the Nucleophile: Strong bases favor the E2 pathway.[9][10] If your nucleophile is also a strong base (e.g., hydroxides, alkoxides like t-butoxide), it can abstract a proton from the carbon adjacent to the leaving group, leading to elimination.[11][12]
-
Steric Hindrance: While this compound is a primary halide and generally favors Sₙ2, a sterically bulky base will preferentially act as a base rather than a nucleophile, favoring E2.[12]
-
Temperature: Higher temperatures generally favor elimination over substitution.
Troubleshooting Steps:
-
Choose a Less Basic Nucleophile: Select a nucleophile that is a weak base but a good nucleophile. Thiolates (RS⁻) and halides (e.g., Cl⁻, Br⁻) are excellent choices for promoting Sₙ2 over E2.[8]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the elimination reaction more than the substitution reaction, thus improving the yield of your desired Sₙ2 product.[11]
-
Solvent Choice: While polar aprotic solvents are generally preferred for Sₙ2 reactions, highly polar protic solvents can sometimes suppress E2 by solvating the base, reducing its basicity more than its nucleophilicity. However, this often comes at the cost of the overall reaction rate.
Question: My kinetic data is inconsistent and not reproducible. What are the potential sources of error?
Answer: Inconsistent kinetic data often points to issues with reaction setup, reagent purity, or environmental control.
Troubleshooting Checklist:
-
Reagent Purity: Ensure the this compound is pure and free from acidic impurities. The solvent should be anhydrous if water is not a reactant, as water can act as a competing nucleophile.
-
Temperature Control: Use a constant temperature bath to maintain a stable reaction temperature (±0.1 °C). Substitution and elimination reactions are highly sensitive to temperature fluctuations.
-
Atmosphere: For sensitive nucleophiles, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture and CO₂.
-
Surface Effects: In some cases, the surface of the reaction vessel can influence reaction kinetics, particularly for gas-phase or heterogeneous reactions.[13] Ensure consistent and thorough cleaning of glassware.
Frequently Asked Questions (FAQs)
Question: What are the primary reaction mechanisms for this compound, and how does the solvent influence them?
Answer: For this compound, three potential pathways are in competition: Sₙ2, E2, and a neighboring group participation (NGP) pathway, which has Sₙ1-like characteristics. The solvent plays a pivotal role in determining which mechanism dominates.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously.[4] This pathway is favored by:
-
E2 (Bimolecular Elimination): This is a one-step concerted mechanism where a base abstracts a proton from the β-carbon while the C-I bond breaks to form an alkene.[14] This pathway is favored by:
-
Strong, sterically hindered bases.
-
Higher temperatures.
-
-
Neighboring Group Participation (NGP): The methoxy group can act as an internal nucleophile, displacing the iodide in an intramolecular Sₙ2 reaction to form a cyclic oxonium ion intermediate. This is a form of "anchimeric assistance". The subsequent attack of an external nucleophile on this intermediate leads to the final product. This pathway is:
-
Favored in polar protic solvents that can stabilize the ionic oxonium intermediate and the iodide leaving group.[15]
-
Kinetically, it appears as a first-order reaction (similar to Sₙ1) because the initial intramolecular cyclization is the rate-determining step.
-
The diagram below illustrates these competing pathways.
Caption: Workflow for the kinetic analysis of solvolysis.
Procedure:
-
Preparation: Add 50 mL of the 50:50 aqueous ethanol solvent to a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add 3-4 drops of bromothymol blue indicator.
-
Equilibration: Place the flask in the constant temperature water bath and allow it to equilibrate for 5-10 minutes.
-
Initiation: Using a burette, add exactly 1.00 mL of 0.02 M NaOH solution. The solution should turn blue. Pipette 1.0 mL of the 0.1 M this compound solution into the flask, start the stopwatch immediately, and begin stirring. [16]4. Data Collection: Record the time it takes for the solution to change from blue to yellow. This marks the point where the HI produced has neutralized the initial aliquot of NaOH. [16]5. Titration Intervals: As soon as the color changes, immediately add another 1.00 mL aliquot of the 0.02 M NaOH solution. The solution will turn blue again. Record the time of this new addition.
-
Repeat: Continue this process of recording the time for each color change and adding the next aliquot of NaOH for at least 6-8 intervals or until the reaction is ~70% complete.
-
Data Analysis: Calculate the concentration of the alkyl halide remaining at each time point. For a first-order reaction, a plot of ln[RX] versus time will yield a straight line with a slope of -k, where k is the rate constant.
References
-
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (n.d.). Lecturio. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Case study : Nucleophilic Substitution Nucleophilic Substitution reaction of haloalkane can be conducted according to both SN1 and SN2 mechanisms. (2021). Sarthaks eConnect. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Solubility of Things. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]
-
Bickelhaupt, F. M., & sixteen, N. H. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(12), 1395–1410. [Link]
-
van der Heijden, H., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(19), 13411–13419. [Link]
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Nucleophilic Substitution Reactions Archives. (n.d.). Chemistry Steps. [Link]
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Maccoll, A., & Ross, R. A. (1967). Surface problems in kinetic studies of the gas-phase pyrolyses of alkyl halides. Part II. Pyrolyses of alkyl iodides. Journal of the Chemical Society B: Physical Organic, 12-14. [Link]
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SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
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SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
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Nucleophilic Substitution Reaction. (2023). GeeksforGeeks. [Link]
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Martins, J. B., & Longo, R. L. (2000). Analysis of solvent effect on SN2 reactions by different theoretical models. Journal of Molecular Structure: THEOCHEM, 527(1-3), 55-66. [Link]
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Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]
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Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
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Organic Chemistry I CHEM-2423 Ch 8 Alkyl Halides and Elimination Reactions Part 2. (2022). YouTube. [Link]
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Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). Chemistry LibreTexts. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
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Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
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Organic Chemistry Class 11 Notes by Bharat Panchal. (n.d.). Scribd. [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]
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Technical Support Center: Managing Temperature for Selective Alkylation with 1-Iodo-2-methoxyethane
Welcome to the technical support center for selective alkylation using 1-Iodo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in alkylation?
This compound (CH₃OCH₂CH₂I) is an alkylating agent used in organic synthesis to introduce a 2-methoxyethyl group onto a nucleophile.[1] The key to its utility lies in the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[2] This reactivity, combined with the presence of the methoxy group, makes it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals.[2]
Q2: Why is temperature so critical for achieving selective alkylation with this reagent?
Temperature is arguably the most critical parameter for controlling the selectivity of alkylation reactions.[3][4] Many substrates have multiple nucleophilic sites (e.g., nitrogen and oxygen in an amide), and the desired outcome is often the alkylation of only one of these sites (regioselectivity). Temperature control allows for the exploitation of the subtle differences in the activation energies of competing reaction pathways.
In essence, you are navigating the landscape of kinetic versus thermodynamic control.[5][6]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions tend to favor the product that is formed the fastest, which is the one with the lowest activation energy.[5][6][7] This is often the less stable product.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the system has enough energy to overcome higher activation barriers and reach equilibrium. This favors the formation of the most stable product.[5][6]
By carefully managing the temperature, you can steer the reaction towards the desired kinetically or thermodynamically favored product.
Q3: What are the primary competing reactions I should be aware of?
When dealing with substrates containing both nitrogen and oxygen nucleophiles (e.g., amides, pyridones), the main competition is between N-alkylation and O-alkylation.[8][9][10] The outcome is influenced by several factors, including the hardness/softness of the nucleophile and electrophile (HSAB theory), solvent polarity, and the counter-ion.[8] Generally, nitrogen is a softer nucleophile than oxygen and will preferentially react with a soft electrophile like an alkyl iodide.[8] However, O-alkylation can become significant under certain conditions.
Another common issue is over-alkylation, where the initially mono-alkylated product reacts further to give di-alkylated or even poly-alkylated products.[11][12] This is particularly problematic when the mono-alkylated product is more nucleophilic than the starting material.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Alkylated Product
Q: I'm getting a low yield of my target compound. What are the likely causes and how can I fix it?
A low yield can stem from several factors, often related to incomplete reaction or degradation of starting materials or products. Temperature plays a crucial role here.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanation:
-
Insufficient Temperature: While low temperatures are excellent for controlling selectivity, they can also significantly slow down the reaction rate.[13] If the reaction is sluggish, a modest increase in temperature may be necessary to drive it to completion.[12] Always monitor the reaction progress by TLC or LC-MS to avoid overheating, which could lead to side products.
-
Base Strength: The choice of base is critical for deprotonating the nucleophile to initiate the reaction. If deprotonation is incomplete, the reaction will not proceed efficiently. For less acidic protons, a stronger base might be required.
-
Reagent and Solvent Purity: Water and other protic impurities can quench the base and the anionic nucleophile, halting the reaction. Ensure all reagents are of high purity and use anhydrous solvents.
Problem 2: Poor Selectivity (Mixture of N- and O-Alkylated Products)
Q: My reaction is producing a mixture of N- and O-alkylated products. How can I favor one over the other?
This is a classic challenge in selective alkylation and is heavily influenced by temperature and solvent choice.
| Parameter | To Favor N-Alkylation (Softer Nucleophile) | To Favor O-Alkylation (Harder Nucleophile) | Rationale |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures favor kinetic control, often leading to N-alkylation. Higher temperatures can favor the thermodynamically more stable O-alkylated product in some systems. |
| Solvent | Less polar, non-coordinating solvents (e.g., Toluene, THF) | Polar aprotic solvents (e.g., DMF, DMSO) | Polar aprotic solvents can solvate the cation, leading to a "freer" anion where the charge is more localized on the more electronegative oxygen, favoring O-alkylation.[13] |
| Counter-ion | Cations that associate strongly with oxygen (e.g., Li⁺) | Cations that are well-solvated (e.g., K⁺ with a crown ether) | Strong association between the cation and the oxygen of the ambident nucleophile can sterically hinder O-alkylation. |
Experimental Protocol for Enhancing N-Alkylation Selectivity:
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add your substrate and a less polar, anhydrous solvent (e.g., THF) to a flame-dried flask.
-
Cooling: Cool the reaction mixture to a low temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Deprotonation: Slowly add a strong, non-nucleophilic base (e.g., LDA or NaH). Stir for 30-60 minutes at the low temperature to ensure complete formation of the anion.
-
Alkylation: Add this compound (1.0-1.2 equivalents) dropwise to the cold solution.
-
Reaction Monitoring: Maintain the low temperature and monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the reaction is complete, quench at the low temperature by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and proceed with a standard aqueous work-up and purification.
Problem 3: Formation of Di-Alkylated Byproducts
Q: I'm observing a significant amount of di-alkylation. How can I promote mono-alkylation?
Di-alkylation occurs when the mono-alkylated product is deprotonated and reacts again.[13] Controlling stoichiometry and reaction conditions is key to minimizing this side reaction.
Troubleshooting Workflow: Di-alkylation
Caption: Troubleshooting workflow for minimizing di-alkylation.
Strategies to Promote Mono-alkylation:
-
Excess Nucleophile: Using a significant excess of the substrate to be alkylated can statistically favor the reaction of this compound with the starting material over the mono-alkylated product.[11]
-
Controlled Addition: Slowly adding the alkylating agent to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation, which may have a higher activation energy.
Safety and Handling of this compound
As a responsible scientist, it is imperative to be aware of the safety precautions associated with the reagents you are using.
-
Hazards: this compound is a flammable liquid and vapor. It may cause skin and eye irritation and can be toxic if ingested or inhaled.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area, under an inert atmosphere.[16] Some suppliers recommend storage in a freezer at temperatures below -20°C.[16]
By understanding the interplay of kinetics and thermodynamics, and by carefully controlling reaction parameters, particularly temperature, you can master the art of selective alkylation with this compound. This guide provides a framework for troubleshooting common issues, but remember that every substrate is unique, and some level of empirical optimization is often necessary for the best results.
References
-
Orren, D. A. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Journal of Oncology, 2012, 1-6. [Link]
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Wang, Y., et al. (2022). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. ChemRxiv. [Link]
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Quimica Organica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Quimica Organica. [Link]
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ResearchGate. (n.d.). Review articles in ALKYLATION. ResearchGate. [Link]
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SciSpace. (2022). Alkylation. SciSpace. [Link]
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ResearchGate. (n.d.). Optimization of the alkylation reaction. ResearchGate. [Link]
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Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Bioorganic & Organic Chemistry, 4(1), 1-3. [Link]
-
Chemistry Stack Exchange. (2015). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Chemistry Stack Exchange. [Link]
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Bîldea, C. S., & Bozga, G. (2009). PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT. Scientific Bulletin of the University Politehnica of Bucharest, Series C, 71(4), 69-82. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. [Link]
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NPTEL-NOC IITM. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions [Video]. YouTube. [Link]
-
da Silva, J. F., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 83(24), 15335-15344. [Link]
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Mettler Toledo. (2016). Alkylation Reactions. Mettler Toledo. [Link]
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Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. [Link]
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Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
LibreTexts Chemistry. (2024, January 15). 5.5: Alkylation of Enolate Ions. LibreTexts Chemistry. [Link]
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Macmillan Group. (2008, March 12). Enolate Seminar. Macmillan Group. [Link]
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J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Wang, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyridin-5(6H)-one. Tetrahedron Letters, 55(30), 4122-4125. [Link]
-
Liu, Y., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications, 15(1), 1-10. [Link]
-
Zhang, Y., et al. (2024). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Processes, 12(1), 199. [Link]
-
ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
-
Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(17), 10586-10594. [Link]
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Navigating Reactions with 1-Iodo-2-methoxyethane: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodo-2-methoxyethane. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up of reactions involving this versatile alkylating agent. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust understanding and successful experimental outcomes.
Core Properties of this compound
A thorough work-up strategy begins with a solid understanding of the reagent's physical and chemical properties.
| Property | Value | Implication for Work-up |
| Molecular Weight | 185.99 g/mol | --- |
| Boiling Point | 138 °C | Moderately volatile; can be removed under reduced pressure, but care must be taken to avoid loss of volatile products.[1][2] |
| Density (Specific Gravity) | 1.83 g/mL at 20 °C | Significantly denser than water. The organic layer may be the bottom layer during aqueous extractions.[1][2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | Partitions into the organic phase during extraction.[3] |
| Reactivity | Primary alkyl iodide | Excellent substrate for SN2 reactions; iodine is a superb leaving group.[4] |
| Stability | Air and heat sensitive; store refrigerated under inert gas. | Potential for degradation and formation of colored impurities (iodine).[1][2] |
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems that may arise during the work-up of reactions involving this compound in a question-and-answer format.
Question 1: After adding my aqueous quench and extraction solvent, I'm not seeing a clean phase separation, or I have three layers. What's happening?
Answer: This is a common issue stemming from the high density of this compound.
-
The Inverted Phase Phenomenon: Unlike most common organic solvents (e.g., ethyl acetate, diethyl ether), halogenated compounds like this compound can create an organic layer that is denser than the aqueous layer. If you have a significant amount of unreacted starting material, your organic phase may be at the bottom of the separatory funnel. It is crucial to test the identity of each layer by adding a small amount of water and observing which layer it integrates with.
-
Emulsion Formation: Emulsions, or the suspension of one liquid within another, can be persistent.[5] They are often caused by the presence of salts or other charged species that act as surfactants.
-
Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[6]
-
Solution 2: Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[5]
-
Solution 3: Filtration: In stubborn cases, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Question 2: My organic layer has a persistent yellow or brown color after extraction. How do I remove it?
Answer: This coloration is almost certainly due to the presence of elemental iodine (I₂), which can form from the degradation of the alkyl iodide, especially in the presence of light or air.
-
Mechanism of Color Formation: Iodide ions (I⁻), either from unreacted starting material or as the displaced leaving group, can be oxidized to I₂.
-
Chemical Quenching: A wash with a mild reducing agent is highly effective.
-
Protocol: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces iodine to colorless iodide, which is then partitioned into the aqueous layer. Continue washing until the organic layer is colorless.[2]
-
Question 3: How do I effectively remove unreacted this compound from my product?
Answer: A combination of techniques is often necessary, leveraging the unique properties of this reagent.
-
Strategy 1: Aqueous Extraction: While this compound has limited water solubility, repeated aqueous washes can help to remove small to moderate amounts.
-
Strategy 2: Scavenging Nucleophiles: For reactions where an excess of the alkylating agent is used, a nucleophilic scavenger can be employed. A patent describes the use of mercaptoalkanesulfonic acids to react with unreacted electrophiles, forming water-soluble adducts that are easily removed in an aqueous workup.[7] A more common laboratory approach is to use a scavenger resin, such as a thiol-functionalized silica gel, which can be filtered off after reacting with the excess alkyl iodide.
-
Strategy 3: Distillation/Rotary Evaporation: Given its boiling point of 138 °C, this compound can be removed from less volatile products by rotary evaporation, possibly under high vacuum. However, be mindful of co-distillation if your product is also volatile.
-
Strategy 4: Chromatography: If all else fails, column chromatography is a reliable method for separating the relatively non-polar this compound from more polar products.
Frequently Asked Questions (FAQs)
Q: What is the best way to quench my reaction?
A: The ideal quenching agent depends on the nucleophile and reaction conditions.
-
For neutral or basic reactions: A simple addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient to protonate any remaining strong bases and begin the work-up process.
-
For reactions involving strong, anionic nucleophiles: A protic quench (e.g., water, methanol) will neutralize the nucleophile.
Q: How can I monitor the progress of my reaction on TLC?
A: Visualizing this compound on a TLC plate can be challenging as it does not possess a UV chromophore.
-
Iodine Staining: The most effective method is to place the developed TLC plate in a chamber containing a few crystals of solid iodine.[1][4][8] The iodine vapor will adsorb onto the organic compounds on the plate, revealing them as brown spots. This is particularly effective for non-polar compounds like alkyl halides.
-
Potassium Permanganate (KMnO₄) Stain: A dip in a potassium permanganate solution can also be effective. While it is a general stain for compounds that can be oxidized, it often works for a wide variety of otherwise invisible spots.
Q: My organic layer is on the bottom. How does this change my extraction procedure?
A: The principles of extraction remain the same, but the mechanics are reversed.
-
After agitation and allowing the layers to separate, drain the bottom (organic) layer into a clean flask.
-
Drain the upper (aqueous) layer into a separate flask.
-
Return the organic layer to the separatory funnel and add fresh aqueous washing solution.
-
Repeat the process as necessary. Always keep all layers until you have confirmed the location of your product.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction in an Aprotic Solvent (e.g., THF, DCM)
This protocol assumes the reaction product is less dense than water. Adjustments for denser organic layers are noted.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add your chosen quenching solution (e.g., 20 mL of saturated aq. NH₄Cl) with stirring.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is often best to remove the bulk of the solvent via rotary evaporation.[2][9] This will improve partitioning during extraction.
-
Dilution: Dilute the quenched reaction mixture with an extraction solvent (e.g., 50 mL of ethyl acetate) and transfer to a separatory funnel.
-
Phase Separation & Extraction:
-
Add 50 mL of deionized water.
-
Stopper the funnel, invert, and vent. Shake gently 10-15 times, venting periodically.
-
Allow the layers to separate.
-
If the organic layer is on top: Drain the bottom aqueous layer.
-
If the organic layer is on the bottom: Drain the bottom organic layer into a flask, then drain the aqueous layer into a separate beaker before returning the organic layer to the funnel for the next wash.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of 10% aq. sodium thiosulfate (if color is present).
-
50 mL of saturated aq. sodium chloride (brine) to aid in drying.
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualizing the Work-up Decision Process
The choice of work-up procedure can be visualized as a decision tree, guiding the researcher through the critical steps.
Caption: A logical workflow for the work-up of reactions involving this compound.
References
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chemistry Stack Exchange. What can I do if I don't get a phase separation between my organic and water phases?. [Link]
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Validation & Comparative
A Comparative Guide to SN2 Reactivity: 1-Iodo-2-methoxyethane vs. 1-Bromo-2-methoxyethane
For professionals in synthetic chemistry and drug development, the judicious selection of alkylating agents is fundamental to optimizing reaction efficiency and yield. This guide provides an in-depth comparative analysis of 1-iodo-2-methoxyethane and 1-bromo-2-methoxyethane in the context of bimolecular nucleophilic substitution (SN2) reactions. We will explore the theoretical underpinnings of their reactivity, the potential influence of the methoxy substituent, and provide a robust experimental framework for empirical validation.
Executive Summary: In SN2 reactions, this compound is a substantially more reactive substrate than 1-bromo-2-methoxyethane. This pronounced difference in reactivity is overwhelmingly dictated by the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is inherently weaker and iodide is a more stable, weaker base than bromide, resulting in a lower activation energy for the substitution process. While the neighboring methoxy group can potentially accelerate the reaction for both molecules through anchimeric assistance, it does not alter the fundamental reactivity order: R-I > R-Br .
Theoretical Comparison: The Decisive Role of the Leaving Group
The SN2 reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2][3] The rate of this reaction is highly sensitive to the nature of the leaving group. An ideal leaving group is one that is stable in its anionic form after detaching from the substrate.[4][5]
The reactivity of alkyl halides in SN2 reactions follows the well-established trend: R-I > R-Br > R-Cl > R-F .[1][6][7] This order is a direct consequence of three interrelated factors:
-
Basicity: A weaker base is a better leaving group because it is more stable with the negative charge it acquires upon departure.[4][5] Hydroiodic acid (HI, pKa ≈ -10) is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9).[5] Consequently, the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻) and is therefore a more effective leaving group.[5][6][8]
-
Polarizability and Size: The iodide ion is significantly larger and its electron cloud is more diffuse and polarizable than that of the bromide ion.[6] This higher polarizability allows for better stabilization of the partial negative charge that develops on the leaving group in the pentavalent transition state of the SN2 reaction, thereby lowering the transition state energy.[6]
-
Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker (approx. 240 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 280 kJ/mol).[1][6] Less energy is required to break the C-I bond during the concerted SN2 process, which contributes to a lower activation energy and a faster reaction rate.[1][6]
The Influence of the Methoxy Group: Anchimeric Assistance
A noteworthy feature of both this compound and 1-bromo-2-methoxyethane is the presence of an oxygen atom with lone pairs at the β-position to the leaving group. This configuration allows for the possibility of Neighboring Group Participation (NGP) , also known as anchimeric assistance .[9][10][11]
In this mechanism, the methoxy group's oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon and displacing the halide in an initial intramolecular SN2 step. This forms a cyclic oxonium ion intermediate. An external nucleophile then attacks this strained, three-membered ring in a second intermolecular SN2 step.[11][12][13]
Key consequences of NGP include:
-
Rate Enhancement: Reactions proceeding with anchimeric assistance are often significantly faster than analogous systems without a participating neighboring group.[9][10][11]
-
Retention of Stereochemistry: The overall process involves two consecutive SN2 reactions, each with an inversion of configuration. The net result is a retention of the original stereochemistry at the reaction center.[11][12]
Even if NGP is operative, the relative reactivity of the iodo- versus the bromo- compound remains unchanged. The initial, rate-determining step of the NGP mechanism still involves the cleavage of the carbon-halogen bond.[11] Since the C-I bond is weaker and iodide is a better leaving group, this compound will form the cyclic oxonium intermediate much faster than 1-bromo-2-methoxyethane.
Data Presentation: Comparative Properties
| Property | This compound | 1-Bromo-2-methoxyethane | Rationale for Higher Reactivity |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | I⁻ is the superior leaving group. |
| C-X Bond Strength | Weaker | Stronger | Less energy is required to break the C-I bond.[1][6] |
| Leaving Group Basicity | Weaker Base | Stronger Base | Weaker bases are more stable and better leaving groups.[4][5] |
| Polarizability of X⁻ | Higher | Lower | Higher polarizability stabilizes the SN2 transition state.[6] |
| Predicted SN2 Rate | Faster | Slower | Lower activation energy leads to a faster reaction. |
Visualization of Reaction Mechanisms
The following diagrams illustrate the potential pathways for nucleophilic substitution on these substrates.
Caption: Standard SN2 mechanism for 1-iodo- and 1-bromo-2-methoxyethane.
Caption: Potential Neighboring Group Participation (NGP) mechanism.
Experimental Protocol: Comparative Rate Determination
To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The following protocol outlines a method to compare the reaction rates of this compound and 1-bromo-2-methoxyethane with a common nucleophile. The Finkelstein reaction, which involves halide exchange, provides a classic framework for such a comparison.[8]
Objective: To determine the relative SN2 reaction rates of this compound and 1-bromo-2-methoxyethane with sodium azide in a polar aprotic solvent.
Materials and Reagents:
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with septa
-
Thermostatted reaction block or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.
-
Prepare two separate 0.1 M stock solutions, one for 1-bromo-2-methoxyethane and one for this compound, in anhydrous DMF. Each solution should also contain dodecane at a concentration of 0.05 M to serve as an internal standard.
-
-
Reaction Setup:
-
Set up a series of reaction vials for each substrate.
-
Equilibrate the thermostatted block to a constant temperature (e.g., 50 °C).
-
To each vial, add 1.0 mL of the 0.2 M NaN₃ solution. Allow the vials to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
To initiate the reactions, rapidly add 1.0 mL of the appropriate alkyl halide/internal standard stock solution to each corresponding vial at timed intervals (t=0). This will result in initial concentrations of 0.05 M for the alkyl halide and 0.1 M for NaN₃.
-
At predetermined time points (e.g., 5, 10, 20, 40, 60, 90 minutes), quench the reaction in one vial by adding 1 mL of cold deionized water.
-
Immediately extract the organic components with 1 mL of diethyl ether, vortex, and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer of each quenched sample by GC-FID.
-
Identify the peaks corresponding to the starting alkyl halide and the dodecane internal standard.
-
Calculate the concentration of the remaining alkyl halide at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the alkyl halide concentration (ln[RX]) versus time for both reactions.
-
For an SN2 reaction under these pseudo-first-order conditions (excess nucleophile), the plot should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated rate constants for this compound and 1-bromo-2-methoxyethane to determine their relative reactivity. It is expected that k' (iodo) >> k' (bromo).
Conclusion
References
-
Chemistry Stack Exchange. (2016, August 31). How to predict SN2 reaction when comparing nucleophilicty and leaving group ability. Retrieved from [Link]
-
LookChem. (n.d.). Quality Manufacturer Supply High Purity 1-Bromo-2-methoxyethane 6482-24-2 with Competitive Price. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 30.5: Anchimeric Assistance by Other Neighboring Groups. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]
-
Unacademy. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2. Retrieved from [Link]
-
Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]
-
Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
-
LookChem. (n.d.). The Role of 1-Bromo-2-methoxyethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
MyTutor. (n.d.). There are three halogenoalkanes with halogens F, Br and I. Each undergo an SN2 reaction. How does the rate of reaction differ between the three halogenoalkanes?. Retrieved from [Link]
-
SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]
-
ACS Publications. (2018). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
YouTube. (2024, October 14). Mechanism Monday #13: Anchimeric Assistance!. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). Retrieved from [Link]
-
Save My Exams. (2024, June 26). Halogenoalkanes: SN1 & SN2 Mechanisms. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2023, November 15). Choosing Between SN2, SN1, E2 and E1 Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 26). Stereospecific in SN2 reaction. Retrieved from [Link]
-
YouTube. (2015, January 5). Choosing Between SN1/SN2/E1/E2 Mechanisms. Retrieved from [Link]
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A Comparative Guide to Methoxyethylating Agents in Organic Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of the 2-methoxyethyl group (–CH₂CH₂OCH₃) is a frequent and critical transformation. This moiety can enhance aqueous solubility, modulate lipophilicity, and serve as a versatile linker or protecting group. Consequently, the choice of the appropriate methoxyethylating agent is a pivotal decision in the design of a synthetic route, directly impacting yield, purity, scalability, and cost.
This guide provides an in-depth comparative analysis of the most common and effective methoxyethylating agents. We will delve into their mechanisms of action, substrate scope, and practical considerations. Furthermore, we will present representative experimental protocols and comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Methoxyethylating Agent's Toolkit: An Overview
The primary methods for introducing a 2-methoxyethyl group can be broadly categorized into three approaches:
-
Sₙ2 Displacement with Methoxyethyl Halides and Sulfonates: This is the most traditional and widely used method, relying on the reaction of a nucleophile (e.g., an alcohol, phenol, or amine) with an electrophilic methoxyethyl source. The efficacy of this approach is heavily dependent on the nature of the leaving group.
-
The Mitsunobu Reaction: This powerful reaction allows for the conversion of an alcohol to a methoxyethyl ether using 2-methoxyethanol as the nucleophile under mild, redox-neutral conditions. It is particularly valuable for substrates that are sensitive to basic or harsh reaction conditions.
-
Other Specialized Reagents: While less common, other reagents such as methoxyethyl triflates offer extremely high reactivity for challenging alkylations, albeit with increased cost and handling precautions.
This guide will focus on the comparative performance of the most practical and widely accessible of these reagents: 2-Bromoethyl Methyl Ether and 2-Methoxyethyl Tosylate , alongside the versatile Mitsunobu reaction employing 2-methoxyethanol.
Head-to-Head Comparison: Bromide vs. Tosylate vs. Mitsunobu
To provide a clear and objective comparison, we will consider the methoxyethylation of three representative substrates: a phenol (phenol), a secondary alcohol (cyclohexanol), and an N-heterocycle (indole).
| Agent/Method | Substrate | Typical Conditions | Reaction Time (h) | Yield (%) | Key Considerations |
| 2-Bromoethyl Methyl Ether | Phenol | K₂CO₃, Acetone, Reflux | 12-24 | 85-95 | Cost-effective, moderate reactivity, requires base. |
| Cyclohexanol | NaH, THF, 0 °C to RT | 6-12 | 70-85 | Requires strong base, potential for elimination side products. | |
| Indole | NaH, DMF, 0 °C to RT | 4-8 | 80-90 | Requires strong base, anhydrous conditions are crucial. | |
| 2-Methoxyethyl Tosylate | Phenol | K₂CO₃, Acetone, Reflux | 4-8 | >95 | Higher reactivity than bromide, shorter reaction times. |
| Cyclohexanol | NaH, THF, 0 °C to RT | 2-4 | >90 | More efficient than bromide, less elimination. | |
| Indole | NaH, DMF, 0 °C to RT | 1-3 | >95 | Very high reactivity, often the most efficient choice. | |
| Mitsunobu Reaction | Phenol | PPh₃, DIAD, THF, 0 °C to RT | 2-6 | 88-95[1] | Mild conditions, avoids base, good for sensitive substrates. |
| Cyclohexanol | PPh₃, DIAD, THF, 0 °C to RT | 4-8 | 70-85 | Inversion of stereochemistry, can be sluggish with hindered alcohols. | |
| Indole | PPh₃, DIAD, THF, 0 °C to RT | 3-6 | 85-95 | Effective for N-alkylation under neutral conditions.[1] |
Note: Yields and reaction times are approximate and can vary based on the specific substrate and reaction scale.
Mechanistic Insights and Strategic Selection
The choice between these reagents is not merely a matter of yield, but a strategic decision based on the substrate's properties and the desired outcome.
Sₙ2 Alkylation: The Workhorse Approach
The reaction of a nucleophile with 2-bromoethyl methyl ether or 2-methoxyethyl tosylate proceeds via a classical Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon, displacing the leaving group (bromide or tosylate).
Caption: Generalized Sₙ2 mechanism for methoxyethylation.
The primary difference between the bromide and the tosylate lies in the leaving group's ability. The tosylate anion is a significantly better leaving group than bromide due to its greater stability, which is a result of the negative charge being delocalized over three oxygen atoms through resonance. This translates to faster reaction rates and often higher yields for the tosylate, especially with less reactive nucleophiles.
Causality Behind Experimental Choices:
-
Base: A base (e.g., K₂CO₃ for phenols, NaH for alcohols and indoles) is required to deprotonate the nucleophile, increasing its nucleophilicity. The strength of the base should be matched to the acidity of the substrate.
-
Solvent: Polar aprotic solvents like acetone, DMF, and THF are ideal for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus maximizing its reactivity.
The Mitsunobu Reaction: The Gentle Giant
The Mitsunobu reaction offers a powerful alternative for the methoxyethylation of alcohols under mild, neutral conditions. The reaction mechanism is more complex, involving the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Caption: Simplified workflow of the Mitsunobu reaction for methoxyethylation.
A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a hallmark of the Sₙ2 displacement of the activated hydroxyl group.[2]
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: Typically, a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is used to ensure complete consumption of the limiting alcohol.
-
Order of Addition: The alcohol, nucleophile (2-methoxyethanol), and triphenylphosphine are usually combined before the slow, often cooled, addition of the azodicarboxylate. This helps to control the exothermic reaction and minimize side products.[2]
-
Work-up: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which often requires careful chromatography.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 2-methoxyethyl tosylate and its subsequent use in a representative O-alkylation, alongside protocols for methoxyethylation using 2-bromoethyl methyl ether and the Mitsunobu reaction.
Protocol 1: Synthesis of 2-Methoxyethyl Tosylate
This protocol details the conversion of commercially available 2-methoxyethanol into the more reactive tosylate.
Materials:
-
2-Methoxyethanol (38 g, 0.5 mol)
-
Pyridine (120 mL)
-
p-Toluenesulfonyl chloride (TsCl) (95.3 g, 0.5 mol)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
To a solution of 2-methoxyethanol (38 g) in pyridine (120 ml), p-toluenesulfonyl chloride (95.3 g) is added portionwise over two hours at 0°C with stirring.
-
The reaction mixture is stirred for an additional 20 hours at room temperature.
-
The mixture is then poured into a beaker containing 200 ml of concentrated hydrochloric acid and 1 liter of ice.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed successively with water and a saturated sodium chloride solution.
-
The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-methoxyethyl tosylate as a yellow oil (Yield: ~99 g, 86%).
Protocol 2: O-Methoxyethylation of Phenol using 2-Methoxyethyl Tosylate
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
2-Methoxyethyl tosylate (23.0 g, 0.1 mol)
-
Potassium Carbonate (K₂CO₃) (27.6 g, 0.2 mol)
-
Acetone (200 mL)
Procedure:
-
A mixture of phenol (9.4 g), 2-methoxyethyl tosylate (23.0 g), and potassium carbonate (27.6 g) in acetone (200 mL) is stirred and heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with 1M NaOH solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired 1-methoxy-2-phenoxyethane. (Typical Yield: >95%).
Protocol 3: N-Methoxyethylation of Indole using 2-Bromoethyl Methyl Ether
Materials:
-
Indole (11.7 g, 0.1 mol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (4.4 g, 0.11 mol)
-
2-Bromoethyl methyl ether (15.3 g, 0.11 mol)
-
Anhydrous Dimethylformamide (DMF) (150 mL)
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0°C, a solution of indole (11.7 g) in anhydrous DMF (100 mL) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes, then a solution of 2-bromoethyl methyl ether (15.3 g) in DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-8 hours, while monitoring by TLC.
-
The reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-(2-methoxyethyl)-1H-indole. (Typical Yield: 80-90%).
Protocol 4: Mitsunobu Methoxyethylation of Cyclohexanol
Materials:
-
Cyclohexanol (10.0 g, 0.1 mol)
-
2-Methoxyethanol (7.6 g, 0.1 mol)
-
Triphenylphosphine (PPh₃) (39.3 g, 0.15 mol)
-
Diisopropyl azodicarboxylate (DIAD) (30.3 g, 0.15 mol)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
Procedure:
-
To a solution of cyclohexanol (10.0 g), 2-methoxyethanol (7.6 g), and triphenylphosphine (39.3 g) in anhydrous THF (250 mL) at 0°C under a nitrogen atmosphere, DIAD (30.3 g) is added dropwise with stirring.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours. The progress of the reaction is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the desired (2-methoxyethoxy)cyclohexane from triphenylphosphine oxide and the DIAD-hydrazine byproduct. (Typical Yield: 70-85%).
Safety and Handling Considerations
-
2-Bromoethyl Methyl Ether: This reagent is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Methoxyethyl Tosylate: While generally less volatile than the bromide, tosylates are skin and eye irritants. Standard laboratory safety precautions should be followed.
-
Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat and shock. Triphenylphosphine is an irritant. All manipulations should be performed in a fume hood.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).
Conclusion and Future Perspectives
The selection of a methoxyethylating agent is a critical parameter in organic synthesis that requires careful consideration of substrate reactivity, reaction conditions, and overall synthetic strategy.
-
2-Bromoethyl methyl ether remains a cost-effective and reliable choice for many routine applications, particularly when moderate reactivity is sufficient.
-
2-Methoxyethyl tosylate offers a significant reactivity advantage, leading to shorter reaction times and higher yields, making it an excellent choice for more challenging substrates or when efficiency is paramount.
-
The Mitsunobu reaction provides a mild and versatile alternative, especially for substrates that are incompatible with basic conditions. Its stereospecificity also offers a unique advantage in chiral synthesis.
Future developments in this area may focus on catalytic methods for methoxyethylation, which would reduce waste and improve atom economy. Additionally, the development of more environmentally benign and safer reagents will continue to be a priority for the chemical research community. By understanding the principles and practicalities outlined in this guide, researchers can confidently select the optimal methoxyethylating agent to accelerate their research and development endeavors.
References
-
Avula, B. R., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5692. Available at: [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Purity Determination of 1-Iodo-2-methoxyethane: A Comparative Analysis of GC, HPLC, and qNMR Methodologies
Introduction: The Imperative of Purity in Synthesis and Development
1-Iodo-2-methoxyethane (CAS 4296-15-5) is a valuable alkylating agent and intermediate in organic synthesis. As a haloalkane and an ether, its reactivity is central to its utility.[1] However, the very features that make it useful also render it susceptible to specific impurities arising from synthesis, storage, or degradation. These impurities can range from residual starting materials to byproducts from side reactions like elimination, or even peroxide formation over time. For researchers in drug development and material science, the purity of such a reagent is not a trivial specification; it is a critical parameter that dictates reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the three most powerful analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights to help you select the most fitting analytical strategy for your specific needs, from routine quality control to comprehensive impurity profiling. The validation of these analytical methods is crucial for ensuring reliable and repeatable results, a cornerstone of pharmaceutical quality assurance.[2][3][4][5]
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound, which has a boiling point of approximately 138°C.[6] The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.
Expertise & Experience: Why GC-FID is the Go-To Method
For routine purity assessment of a compound like this compound, GC with a Flame Ionization Detector (GC-FID) is often the first choice. The rationale is twofold:
-
High Resolving Power: Capillary GC columns offer excellent efficiency, enabling the separation of the main component from closely related volatile impurities, such as other haloalkanes or residual solvents from synthesis.
-
Universal Carbon Detection (FID): The FID is robust and provides a response that is directly proportional to the number of organic carbon atoms entering the flame. This allows for a reliable "area percent" purity calculation without needing reference standards for every potential impurity, which are often unavailable.[2]
Experimental Protocol: GC-FID
Instrumentation: A standard Gas Chromatograph equipped with a capillary split/splitless inlet and a Flame Ionization Detector (FID).
Sample Preparation:
-
Accurately prepare a ~1 mg/mL solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Hexane).
-
Vortex the solution until fully dissolved.
-
Transfer the solution to a 2 mL GC autosampler vial.
GC Parameters:
-
Column: Agilent J&W DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is an industry standard, providing excellent separation for a wide range of non-polar to moderately polar compounds based primarily on boiling point.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C. Set well above the solvent's boiling point but low enough to prevent thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1. A high split ratio is used for a concentrated sample to avoid overloading the column and ensure sharp peaks.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes. This program ensures separation from volatile solvents at the beginning and elution of any less volatile impurities at the end.[7]
-
-
Detector: FID at 280°C.
Data Analysis: Purity is calculated as the area percentage of the this compound peak relative to the total area of all peaks detected (excluding the solvent peak).
Visualization: GC-FID Experimental Workflow
Caption: Workflow for GC-FID purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile and Thermally Labile Impurities
While GC excels with volatile compounds, it is blind to non-volatile impurities such as salts or polymeric materials. HPLC is a complementary technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Expertise & Experience: When to Choose HPLC
HPLC becomes the superior choice when there is a suspicion of non-volatile or thermally unstable impurities. For this compound, this could include degradation products or certain synthetic precursors. A reversed-phase HPLC method using a C18 column is the most common starting point for moderately polar organic molecules.[7][8] Detection is typically performed with a UV detector; although the C-I bond is not a strong chromophore, it provides sufficient absorbance at low wavelengths (e.g., 210 nm).
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Sample Preparation:
-
Accurately prepare a ~0.5 mg/mL solution of this compound in Acetonitrile.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial. Filtering is critical to remove particulates that could damage the HPLC system.
HPLC Parameters:
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size. The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules.[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Controlling temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis of this compound.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Both GC and HPLC typically determine relative purity (area %). Quantitative NMR (¹H-qNMR), however, is a primary analytical method capable of determining absolute purity (mass fraction) without requiring a reference standard of the analyte itself.[9] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Expertise & Experience: Why qNMR Provides Ultimate Trustworthiness
The power of qNMR lies in its self-validating system. By comparing the integral of a well-resolved signal from the analyte to a signal from a certified internal standard of known purity and mass, one can directly calculate the analyte's purity.[10] This technique is invaluable for qualifying in-house reference materials or for obtaining a highly accurate purity value when chromatographic methods are ambiguous. For this compound (CH₃-O-CH₂-CH₂-I), the sharp singlet of the methoxy (CH₃) group is an ideal signal for quantification.
Experimental Protocol: ¹H-qNMR
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high signal-to-noise and resolution.
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte's peaks.
-
Dissolve the mixture in a known volume (~0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Vortex until homogeneous and transfer the solution to a high-quality NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and standard. A D1 of 30-60 seconds is often sufficient and ensures full magnetization recovery for accurate integration.
-
Number of Scans: 8 to 16, to achieve a good signal-to-noise ratio.
-
Data Processing: Apply minimal processing. Use a line broadening of ~0.3 Hz. Carefully phase the spectrum and perform a baseline correction.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral of the analyte or standard peak
-
N: Number of protons for the integrated signal (e.g., 3 for the -OCH₃ group of the analyte)
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
Visualization: qNMR Experimental Workflow
Caption: Workflow for qNMR absolute purity determination.
Comparative Guide: Selecting the Right Method
The choice of analytical method is driven by the specific question you need to answer. Is it for routine release, impurity identification, or establishing a primary standard?
Quantitative Data Comparison
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | Quantitative NMR (¹H-qNMR) |
| Principle | Separation by volatility | Separation by polarity | Absolute quantification by proton counting |
| Typical Purity Results | >98.0% (relative purity) | >99% (method dependent) | ≥98.0% (absolute purity) |
| Key Advantages | High resolution for volatile impurities, robust, widely available | Versatile for non-volatile or thermally unstable impurities | Absolute quantification, provides structural information, universal detector |
| Limitations | Not suitable for non-volatile impurities, potential for thermal degradation | Lower resolution than GC for some volatile isomers, requires chromophore | Lower sensitivity than chromatographic methods, requires expensive equipment |
| Impurity Detection | Excellent for volatile organic impurities (e.g., solvents, byproducts) | Excellent for non-volatile impurities (e.g., salts, degradation products) | Detects all proton-containing impurities, excellent for structural elucidation |
| Analysis Time | ~15-20 minutes per sample | ~15-25 minutes per sample | ~10-15 minutes per sample (plus longer setup) |
Logical Decision Framework
This flowchart helps guide the selection process based on the analytical requirements.
Caption: Decision tree for selecting the optimal purity analysis method.
Conclusion
Determining the purity of this compound is not a one-size-fits-all task. Each analytical method offers a unique lens through which to view the sample.
-
Gas Chromatography (GC) is the fast, robust, and cost-effective choice for routine quality control, excelling at detecting the most common volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) serves as a crucial orthogonal technique, essential for detecting non-volatile or thermally labile impurities that GC would miss.
-
Quantitative NMR (qNMR) stands as the ultimate authority for absolute purity determination, providing unambiguous, highly accurate data vital for qualifying reference standards and resolving complex analytical challenges.
For comprehensive quality assurance in a drug development setting, a combination of these techniques is often employed. A validated GC or HPLC method might be used for routine batch release, while qNMR is used to certify the primary reference standard against which all chromatographic methods are calibrated. By understanding the principles, strengths, and limitations of each method, researchers can confidently select the right tool to ensure the quality and integrity of their work.
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A Senior Application Scientist's Guide to the GC-MS Analysis of 1-Iodo-2-methoxyethane Reaction Products
In the landscape of synthetic organic chemistry, the meticulous monitoring of reaction pathways is paramount to achieving high yields and product purity. For reactions involving versatile reagents like 1-iodo-2-methoxyethane, a comprehensive analytical strategy is not merely beneficial—it is essential.[1] This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for characterizing the product stream of reactions involving this compound. We will dissect the causality behind experimental choices, present a robust protocol, and objectively compare the performance of GC-MS against other analytical mainstays.
Synthetic Context: The Williamson Ether Synthesis and Its Vicissitudes
This compound is a valuable alkylating agent, frequently employed in reactions such as the Williamson ether synthesis to form more complex ethers.[1][2] This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4] While seemingly straightforward, the reaction's success hinges on suppressing competing pathways, primarily the E2 elimination reaction.
The choice of base, solvent, and reaction temperature can significantly influence the ratio of substitution (desired product) to elimination (byproduct).[5] Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored.[4] However, a strong, sterically hindered base can promote the E2 mechanism, leading to the formation of methoxyethene. Therefore, a typical reaction mixture requiring analysis could contain:
-
Starting Materials: Unreacted this compound and the parent alcohol.
-
Desired Product: The target unsymmetrical ether.
-
Side Products: Potential elimination products or byproducts from other side reactions.
This potential for a complex mixture of volatile organic compounds makes GC-MS an exceptionally well-suited analytical technique.[6][7]
GC-MS Analysis: The Gold Standard for Reaction Monitoring
GC-MS combines the superior separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry, making it a cornerstone technique for the analysis of volatile and semi-volatile compounds.[6][7] The instrument first separates the components of a mixture in time (the chromatogram) and then provides a mass-to-charge ratio fingerprint for each separated component (the mass spectrum).
A Self-Validating Experimental Protocol for GC-MS Analysis
The following protocol is designed for robustness and reproducibility, ensuring trustworthy data for reaction optimization and quality control.
Step 1: Sample Preparation (The Foundation of Good Data)
-
Objective: To isolate the organic analytes from the reaction matrix (salts, non-volatile reagents, polar solvents) and prepare them in a solvent compatible with the GC-MS system.
-
Procedure:
-
At a designated time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to 1 mL of deionized water in a 4 mL vial. This stops the reaction and dissolves inorganic salts.
-
Perform a liquid-liquid extraction by adding 1 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether).[8]
-
Cap the vial and vortex for 30 seconds to ensure thorough mixing. Allow the layers to separate.
-
Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a 2 mL autosampler vial. Dilute as necessary (a typical starting concentration is ~10 µg/mL) to avoid column and detector saturation.
-
Step 2: Instrumentation & Optimized Parameters
-
Rationale: The parameters are chosen to ensure efficient volatilization of the sample, optimal separation of components on the column, and the generation of clear, reproducible mass spectra for library matching.
| Parameter | Setting | Justification |
| Injector Type | Split/Splitless | Use splitless mode for high sensitivity to detect trace impurities. A 1 µL injection volume is standard.[9][10] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of all expected analytes without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. A constant flow of 1.0 mL/min is typical.[9][10] |
| GC Column | DB-5ms (30m x 0.25mm ID, 0.25µm film) | A non-polar 5% phenyl-methylpolysiloxane column is an excellent starting point for separating compounds with a range of polarities based primarily on boiling point.[9] |
| Oven Program | 50°C (2 min), ramp 10°C/min to 280°C (5 min) | The initial hold separates highly volatile components. The temperature ramp elutes compounds in order of increasing boiling point, providing effective separation.[8] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they move from the GC to the MS. |
| Ion Source | Electron Ionization (EI) | Standard 70 eV ionization energy creates reproducible fragmentation patterns that can be reliably compared to spectral libraries like NIST. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with analyte stability.[11] |
| Mass Analyzer | Quadrupole | |
| Scan Mode | Full Scan (m/z 40-450) | Acquires a full mass spectrum for each point in the chromatogram, which is crucial for identifying unknown byproducts. |
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of reaction products.
Interpreting the Data: From Spectra to Stoichiometry
A successful analysis will yield a total ion chromatogram (TIC) where each peak corresponds to a different compound. The identity of each peak is determined by its mass spectrum.
For This compound (MW: 185.99 g/mol ) , the key is to analyze the fragmentation pattern.[12] The molecular ion peak ([M]⁺) at m/z 186 may be observed. More importantly, characteristic fragments confirm the structure:
-
m/z 59: Represents the [CH₃OCH₂CH₂]⁺ fragment, resulting from the loss of the iodine radical (a good leaving group). This is often a very prominent peak.
-
m/z 45: Represents the [CH₃OCH₂]⁺ fragment from cleavage of the C-C bond.
-
m/z 127: A peak corresponding to I⁺ may be visible.
By comparing the retention times and mass spectra of peaks in the reaction mixture to those of authentic standards and library data, one can confidently identify reactants, products, and byproducts.[13][14][15]
Table 1: Hypothetical GC-MS Data for a Reaction Mixture
| Compound ID | Retention Time (min) | Key m/z Fragments (Relative Intensity) | Identification |
| Peak 1 | 3.5 | 45 (100%), 59 (80%), 186 (5%) | This compound (Starting Material) |
| Peak 2 | 4.8 | 73 (100%), 88 (40%), 59 (25%) | Target Ether Product |
| Peak 3 | 2.1 | 58 (100%), 43 (60%), 29 (50%) | Methoxyethene (Elimination Byproduct) |
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive guide must consider other analytical options. The choice of technique should always be tailored to the specific question being asked.
Table 2: Comparison of Analytical Techniques for Reaction Analysis
| Technique | Principle | Selectivity & Identification | Sensitivity | Suitability for Topic | Key Limitations |
| GC-MS | Separation by volatility/polarity, detection by mass | Excellent. Provides structural data via fragmentation and library matching.[7] | Excellent. (ng to pg level) | Ideal. Perfectly suited for volatile and semi-volatile organic compounds. | Not suitable for non-volatile salts or thermally labile compounds. |
| HPLC-UV | Separation by polarity | Moderate. Identification is based on retention time against a standard. UV detection requires a chromophore. | Good. (µg to ng level) | Poor. GC is superior for these volatile analytes. Better for non-volatile products.[16] | Many potential products lack a strong chromophore for UV detection. |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Definitive. The gold standard for structure elucidation of pure compounds. | Low. (mg to µg level) | Good for Structure, Poor for Screening. Excellent for confirming the structure of an isolated product, but poor for identifying trace impurities in a complex mixture.[7][8] | Low throughput; complex mixtures result in overlapping signals. |
| GC-FID | Separation by volatility/polarity, detection by flame ionization | Low. Identification is based solely on retention time against a standard. | Excellent. | Good for Quantification. A robust method for quantifying known components once they have been identified by GC-MS. | Provides no structural information for identifying unknowns. |
Conclusion: An Informed Analytical Strategy
For the comprehensive analysis of reaction mixtures involving This compound , GC-MS stands out as the superior technique. Its unparalleled combination of separation efficiency and definitive mass-based identification provides the rich data needed to track starting materials, quantify product formation, and, most critically, identify unknown byproducts.[6] While techniques like NMR are indispensable for the final structural confirmation of a purified product, GC-MS is the workhorse for real-time reaction monitoring and optimization. Employing the robust protocol detailed in this guide will empower researchers to develop more efficient, higher-purity synthetic processes, ultimately accelerating the pace of drug development and scientific discovery.
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A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Iodo-2-methoxyethane and Its Derivatives
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-iodo-2-methoxyethane, a key building block in organic synthesis. By objectively comparing its spectral features with those of related derivatives, this document serves as a practical reference for researchers, scientists, and professionals in drug development. We will delve into the underlying principles governing chemical shifts and coupling constants, supported by experimental data and established protocols, to offer a comprehensive understanding of how subtle structural modifications are reflected in the NMR spectra.
Introduction: The Significance of NMR in Characterizing Halogenated Ethers
Ethers are a common functional group in a vast array of organic compounds, and their structural analysis is a routine task in synthetic and medicinal chemistry. NMR spectroscopy provides a detailed picture of the molecular structure of ethers by analyzing the chemical environment of ¹H and ¹³C nuclei.[1] The presence of an oxygen atom, being electronegative, significantly influences the magnetic environment of nearby protons and carbons, leading to characteristic chemical shifts.[1]
Specifically, for a compound like this compound, we have the combined electronic effects of a methoxy group (-OCH₃) and an iodine atom. The ether oxygen deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) than typical alkane signals.[2][3][4][5] Concurrently, the iodine atom, another electronegative substituent, further influences the chemical shifts, particularly of the carbon it is directly attached to and its neighboring protons. Understanding these influences is key to accurately interpreting the NMR spectra of this compound and its derivatives.
This guide will first establish a baseline by thoroughly characterizing the ¹H and ¹³C NMR spectra of this compound. Subsequently, it will explore how derivatization of this core structure alters the NMR spectra, providing a comparative analysis that will aid in the identification and characterization of novel related compounds.
Experimental Protocols: Acquiring High-Quality NMR Data
The reliability of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocols are designed to ensure the acquisition of high-resolution and accurate spectra.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical as it must dissolve the analyte without introducing interfering signals. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like this compound. It is important to note that solvent choice can influence chemical shifts due to solute-solvent interactions.[6] For comparative studies, consistency in the solvent used is paramount.
-
Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[7] Modern NMR spectrometers can often reference the spectra to the residual solvent peak, but the addition of TMS remains a robust practice.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 300 or 400 MHz spectrometer.
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment is usually sufficient.
-
Number of Scans : 4 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, leading to more accurate integration.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally appropriate.
For ¹³C NMR:
-
Pulse Program : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay : A 2-second relaxation delay is a good starting point.
Spectral Analysis of this compound
The structure of this compound (C₃H₇IO) is CH₃-O-CH₂-CH₂-I. This simple structure gives rise to a well-resolved and informative NMR spectrum.
Molecular Structure and Proton/Carbon Labeling:
Caption: Labeled structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three chemically non-equivalent sets of protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| -OCH₃ (H-3) | ~3.39 | Singlet | 3H | - | The methyl protons are adjacent to the electron-withdrawing oxygen, causing a downfield shift. They have no adjacent protons, hence a singlet. |
| -O-CH₂- (H-2) | ~3.69 | Triplet | 2H | ~6-7 | These protons are adjacent to the oxygen, resulting in a downfield shift. They are coupled to the two adjacent protons on C-1, resulting in a triplet (n+1 rule, 2+1=3). |
| -CH₂-I (H-1) | ~3.28 | Triplet | 2H | ~6-7 | These protons are adjacent to the electronegative iodine atom, leading to a downfield shift. They are coupled to the two adjacent protons on C-2, resulting in a triplet (2+1=3). |
Key Observations:
-
The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are typically found in the 3.3-4.5 ppm region.[1][4]
-
The protons on the carbon adjacent to the iodine atom are also shifted downfield.
-
The coupling constants for vicinal protons (protons on adjacent carbons) in an acyclic system are typically in the range of 6-8 Hz.[8]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of this compound will show three signals, one for each unique carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| -OCH₃ (C-3) | ~59.0 | The carbon is attached to an electronegative oxygen, causing a significant downfield shift into the typical ether region (50-80 ppm).[3][5] |
| -O-CH₂- (C-2) | ~70.9 | This carbon is also bonded to the oxygen, placing it in the characteristic ether chemical shift range. |
| -CH₂-I (C-1) | ~2.9 | The carbon directly attached to the iodine atom experiences a strong shielding effect due to the "heavy atom effect" of iodine, shifting it significantly upfield. This is a characteristic feature for iodoalkanes. |
Comparative Analysis: NMR of this compound Derivatives
To illustrate how structural modifications impact the NMR spectra, we will consider hypothetical derivatives of this compound.
Case Study 1: Substitution on the Methoxy Group
Let's consider a derivative where the methyl group is replaced by an ethyl group, forming 1-ethoxy-2-iodoethane (CH₃CH₂-O-CH₂CH₂-I).
Expected ¹H NMR Changes:
-
The singlet for the methoxy group will be replaced by a quartet and a triplet for the ethoxy group.
-
-O-CH₂-CH₃ : A quartet around 3.5 ppm due to coupling with the adjacent methyl protons.
-
-O-CH₂-CH₃ : A triplet around 1.2 ppm.
-
-
The signals for the -O-CH₂CH₂-I fragment will be similar to the parent compound but may experience minor shifts due to the change in the alkyl group.
Expected ¹³C NMR Changes:
-
The single peak for the methoxy carbon will be replaced by two peaks for the ethoxy group carbons.
-
-O-CH₂-CH₃ : Around 66 ppm.
-
-O-CH₂-CH₃ : Around 15 ppm.
-
Case Study 2: Substitution on the Ethane Backbone
Consider a derivative with a methyl group on the carbon bearing the iodine: 1-iodo-1-methyl-2-methoxyethane.
Expected ¹H NMR Changes:
-
The triplet for the -CH₂-I protons will be replaced by a more complex multiplet for the -CH(I)-CH₃ proton and a doublet for the new methyl group.
-
-CH(I)-CH₃ : A quartet due to coupling with the adjacent methyl group protons.
-
-CH(I)-CH₃ : A doublet around 1.5-1.8 ppm due to coupling with the methine proton.
-
-
The triplet for the -O-CH₂- protons will now be a doublet of doublets due to coupling with the single adjacent proton.
Expected ¹³C NMR Changes:
-
The upfield -CH₂-I carbon signal will be shifted further downfield due to the alpha-substitution.
-
A new signal for the additional methyl carbon will appear in the aliphatic region.
Caption: General workflow for synthesis and NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and predictable pattern of signals that are directly correlated to its molecular structure. The electronegativity of the oxygen atom results in a downfield shift for adjacent protons and carbons, while the "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. By understanding these fundamental principles, researchers can confidently interpret the NMR spectra of this compound. Furthermore, a comparative analysis with its derivatives demonstrates how systematic changes in the molecular structure are reflected in the NMR data, making NMR spectroscopy an invaluable tool for the characterization of this class of compounds in drug discovery and organic synthesis.
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Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Giner, J.-L. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5647–5657. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, December 29). NMR spectroscopy: coupling constants [Video]. YouTube. Retrieved from [Link]
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University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. University of Puget Sound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Compound Structures Synthesized with 1-Iodo-2-methoxyethane: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise installation of molecular fragments is a cornerstone of successful synthesis. The 2-methoxyethyl group is a common motif used to modulate physicochemical properties such as solubility and lipophilicity. 1-Iodo-2-methoxyethane has emerged as a valuable reagent for introducing this group. This guide provides an in-depth technical analysis of the structural confirmation of compounds synthesized using this compound, a comparison with alternative reagents, and field-proven protocols to ensure reproducible and reliable results.
The 2-Methoxyethyl Moiety: Why and How?
The introduction of a 2-methoxyethyl group can significantly impact a molecule's properties. The ether linkage can improve solubility in polar solvents and act as a hydrogen bond acceptor, while the ethyl chain adds a degree of lipophilicity. This modification is a key strategy in medicinal chemistry to optimize the pharmacokinetic profile of drug candidates.
This compound is a popular choice for this transformation due to the high reactivity of the carbon-iodine bond. The primary mechanism for the reaction of this compound with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. The iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles.
Caption: Generalized SN2 reaction of a nucleophile with this compound.
Confirming the Structure of Your 2-Methoxyethylated Product
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary evidence to verify the successful incorporation of the 2-methoxyethyl group.
Spectroscopic Signature of this compound
Before its use in synthesis, it is crucial to confirm the identity and purity of the starting material, this compound.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.70 ppm (t, 2H, -CH₂-O-), δ ~3.40 ppm (s, 3H, -OCH₃), δ ~3.30 ppm (t, 2H, I-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~71 ppm (-CH₂-O-), δ ~59 ppm (-OCH₃), δ ~3 ppm (I-CH₂-) |
| IR (Neat) | ~2925, 2875 cm⁻¹ (C-H stretch), ~1115 cm⁻¹ (C-O-C stretch) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Spectroscopic Evidence of Successful 2-Methoxyethylation
Upon successful reaction, the spectroscopic data of the product will show characteristic signals for the newly introduced 2-methoxyethyl moiety, and the signals corresponding to the starting nucleophile will be shifted.
Table 1: Typical Spectroscopic Data for 2-Methoxyethylated Compounds
| Compound Class | Example Structure | ¹H NMR (CDCl₃) - Key Signals for -CH₂CH₂OCH₃ | ¹³C NMR (CDCl₃) - Key Signals for -CH₂CH₂OCH₃ |
| Ethers (O-Alkylation) | Ar-O-CH₂CH₂OCH₃ | ~4.1 ppm (t, 2H, Ar-O-CH₂-), ~3.7 ppm (t, 2H, -CH₂-OCH₃), ~3.4 ppm (s, 3H, -OCH₃) | ~70 ppm (-CH₂-O-), ~68 ppm (Ar-O-CH₂-), ~59 ppm (-OCH₃) |
| Amines (N-Alkylation) | R₂N-CH₂CH₂OCH₃ | ~3.5 ppm (t, 2H, -CH₂-O-), ~2.8 ppm (t, 2H, R₂N-CH₂-), ~3.3 ppm (s, 3H, -OCH₃) | ~72 ppm (-CH₂-O-), ~59 ppm (-OCH₃), ~55 ppm (R₂N-CH₂-) |
| Esters (O-Alkylation) | RCOO-CH₂CH₂OCH₃ | ~4.3 ppm (t, 2H, RCOO-CH₂-), ~3.7 ppm (t, 2H, -CH₂-OCH₃), ~3.4 ppm (s, 3H, -OCH₃) | ~70 ppm (-CH₂-O-), ~64 ppm (RCOO-CH₂-), ~59 ppm (-OCH₃) |
| Thioethers (S-Alkylation) | R-S-CH₂CH₂OCH₃ | ~3.6 ppm (t, 2H, -CH₂-O-), ~2.8 ppm (t, 2H, R-S-CH₂-), ~3.4 ppm (s, 3H, -OCH₃) | ~71 ppm (-CH₂-O-), ~59 ppm (-OCH₃), ~34 ppm (R-S-CH₂-) |
A Comparative Guide to 2-Methoxyethylating Reagents
While this compound is highly effective, other reagents can also be used to introduce the 2-methoxyethyl group. The choice of reagent depends on factors such as cost, availability, reactivity, and the specific requirements of the synthesis.
| Reagent | Structure | Leaving Group | Relative Reactivity | Advantages | Disadvantages |
| This compound | I-CH₂CH₂-OCH₃ | I⁻ | Very High | Excellent leaving group, high yields in SN2 reactions.[1] | Higher cost, potential for light sensitivity. |
| 1-Bromo-2-methoxyethane | Br-CH₂CH₂-OCH₃ | Br⁻ | High | More economical than the iodo analog. | Less reactive than this compound.[2] |
| 2-Methoxyethyl tosylate | TsO-CH₂CH₂-OCH₃ | TsO⁻ | Very High | Excellent leaving group, often comparable in reactivity to the iodo analog.[3][4] | Requires an additional synthetic step from 2-methoxyethanol. |
Expertise in Action: Causality Behind Reagent Choice
The principle of leaving group ability is central to understanding the reactivity differences. A good leaving group is a weak base. Iodide (I⁻) is a very weak base, making it an excellent leaving group and rendering this compound highly reactive in SN2 reactions. The tosylate anion (TsO⁻) is also an exceptionally weak base due to the resonance stabilization of its negative charge, making 2-methoxyethyl tosylate a highly effective alkylating agent.[4] Bromide (Br⁻) is a good leaving group, but not as effective as iodide or tosylate.
For routine syntheses where high reactivity is paramount and cost is a secondary concern, This compound is often the reagent of choice. For larger-scale syntheses where cost-effectiveness is critical, 1-bromo-2-methoxyethane presents a viable alternative, though longer reaction times or more forcing conditions may be necessary. 2-Methoxyethyl tosylate is an excellent option when starting from 2-methoxyethanol and is particularly useful for substrates that may be sensitive to the presence of halide ions.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear pathway to success for common 2-methoxyethylation reactions.
Protocol 1: O-Alkylation of a Phenol
This protocol details the synthesis of a 2-methoxyethyl aryl ether.
Caption: Workflow for the O-alkylation of a phenol.
Step-by-Step Methodology:
-
To a solution of the phenol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol describes the synthesis of a tertiary amine containing the 2-methoxyethyl group.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: S-Alkylation of a Thiol
This protocol outlines the synthesis of a 2-methoxyethyl thioether.[5]
Step-by-Step Methodology:
-
Dissolve the thiol (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Navigating Potential Pitfalls: Side Reactions
While the SN2 reaction is the predominant pathway, under certain conditions, a competing elimination (E2) reaction can occur, leading to the formation of methoxyethene.
Caption: Competing SN2 and E2 reaction pathways.
Trustworthiness Through Understanding:
-
Choice of Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway. To promote the desired SN2 reaction, use a good nucleophile that is not an excessively strong base (e.g., an amine or a phenoxide).
-
Solvent: Polar aprotic solvents such as DMF, acetonitrile, and acetone are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.
-
Temperature: Higher reaction temperatures can favor elimination over substitution. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
By carefully selecting the reaction conditions, the formation of the undesired elimination product can be minimized, ensuring a high yield of the target 2-methoxyethylated compound.
References
- Kazemi, M., & Shaterian, H. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
-
MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 239-247.
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Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]
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Royal Society of Chemistry. (2021). Supporting Information for One pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. [Link]
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U.S. National Library of Medicine. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Center for Biotechnology Information. [Link]
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Varma, R. S. (2014). Differences between alkyl halides and alkyl tosylates. Chemistry Stack Exchange. [Link]
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MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxyethyl acetoacetate. PubChem Compound Database. [Link]
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U.S. National Library of Medicine. (2017). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. National Center for Biotechnology Information. [Link]
-
Reusch, W. (2013). Mesylates and Tosylates. Master Organic Chemistry. [Link]
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The Methoxyethylation Reaction: A Comparative Guide to Leaving Group Efficacy
For researchers, scientists, and professionals in drug development, the strategic installation of a methoxyethyl group onto a molecule can be a critical step in modifying its physicochemical properties, such as solubility and metabolic stability. The Williamson ether synthesis is the cornerstone of this transformation, a robust and widely adopted method for forging ether linkages. At its heart, this reaction is a bimolecular nucleophilic substitution (SN2), where the choice of the leaving group on the methoxyethylating agent is a pivotal parameter that dictates the reaction's efficiency, kinetics, and overall success.
This guide provides an in-depth comparison of the efficacy of various leaving groups commonly employed for methoxyethylation. We will delve into the mechanistic underpinnings of the SN2 reaction, present comparative experimental data, and offer detailed protocols to aid in the rational selection of the optimal methoxyethylating agent for your specific application.
The Decisive Role of the Leaving Group in SN2 Methoxyethylation
The methoxyethylation of an alcohol or phenol proceeds via an SN2 mechanism. In this concerted process, the nucleophile (the deprotonated alcohol or phenol, i.e., an alkoxide or phenoxide) attacks the electrophilic carbon of the 2-methoxyethyl group, displacing the leaving group. The rate of this reaction is directly proportional to the concentrations of both the nucleophile and the electrophile.
The efficacy of the leaving group is paramount to the success of the reaction. A "good" leaving group is one that can stabilize the negative charge it acquires upon departing from the electrophilic carbon. The stability of the departing anion is inversely related to its basicity; therefore, the weaker the base, the better the leaving group .[1][2] This principle is the foundation for understanding the relative reactivity of different methoxyethylating agents.
Excellent leaving groups are the conjugate bases of strong acids.[3] For instance, sulfonates like tosylate, mesylate, and triflate are exceptional leaving groups because the resulting anions are stabilized by resonance. Halide ions are also common leaving groups, with their efficacy increasing down the group (I > Br > Cl) due to decreasing basicity and increasing polarizability.[1]
Caption: Generalized SN2 mechanism for methoxyethylation.
Comparative Analysis of Leaving Groups for Methoxyethylation
The choice of leaving group significantly impacts reaction rates and yields. Below is a summary of commonly used leaving groups for methoxyethylation, ranked by their general efficacy in SN2 reactions.
| Leaving Group (LG) | Methoxyethylating Agent | Leaving Group Anion | pKa of Conjugate Acid (approx.) | Relative Reactivity (Qualitative) |
| Triflate (-OTf) | 2-Methoxyethyl trifluoromethanesulfonate | CF₃SO₃⁻ | -14 | Excellent |
| Iodide (-I) | 2-Iodoethyl methyl ether | I⁻ | -10 | Very Good |
| Tosylate (-OTs) | 2-Methoxyethyl p-toluenesulfonate | CH₃C₆H₄SO₃⁻ | -2.8 | Very Good |
| Bromide (-Br) | 2-Bromoethyl methyl ether | Br⁻ | -9 | Good |
| Mesylate (-OMs) | 2-Methoxyethyl methanesulfonate | CH₃SO₃⁻ | -1.9 | Good |
| Chloride (-Cl) | 2-Chloroethyl methyl ether | Cl⁻ | -7 | Moderate |
Note: The relative reactivity is a general trend for SN2 reactions and can be influenced by the substrate, solvent, and base used.
While triflates are exceptionally reactive, their high cost and moisture sensitivity can be drawbacks. Tosylates and mesylates offer a good balance of reactivity and stability, making them popular choices in many synthetic applications.[4] Among the halides, iodide is the most reactive, but 2-iodoethyl methyl ether is less common and can be less stable than its bromo and chloro counterparts. In a study focused on the alkylation of a complex amine, it was found that 2-bromoethyl methyl ether in the presence of potassium hydroxide and DMSO provided the optimal results when compared to the corresponding triflate, mesylate, and tosylate, highlighting that the "best" leaving group can be substrate-dependent.
Experimental Protocols
To provide a practical comparison, we present standardized protocols for the methoxyethylation of a model substrate, 4-nitrophenol, using three different methoxyethylating agents with varying leaving groups.
Caption: General experimental workflow for methoxyethylation.
Protocol 1: Methoxyethylation using 2-Bromoethyl methyl ether (Good Leaving Group)
-
Deprotonation: To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methoxyethylation: Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Methoxyethylation using 2-Methoxyethyl tosylate (Very Good Leaving Group)
-
Deprotonation: Follow step 1 of Protocol 1.
-
Follow step 2 of Protocol 1.
-
Methoxyethylation: Add a solution of 2-methoxyethyl p-toluenesulfonate (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Follow step 5 of Protocol 1.
Protocol 3: Methoxyethylation using 2-Chloroethyl methyl ether (Moderate Leaving Group)
-
Deprotonation: Follow step 1 of Protocol 1.
-
Follow step 2 of Protocol 1.
-
Methoxyethylation: Add 2-chloroethyl methyl ether (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow step 5 of Protocol 1.
Discussion and Conclusion
The choice of leaving group for methoxyethylation is a critical decision that balances reactivity, cost, and practicality.
-
Triflate stands out as the most reactive leaving group, leading to the fastest reaction times, often at lower temperatures. However, the high cost and sensitivity of triflating agents may limit their use to small-scale syntheses or particularly unreactive substrates.
-
Tosylate and Mesylate offer an excellent compromise. They are highly reactive, generally stable, and crystalline solids, making them easy to handle. For most applications, tosylates and mesylates are the leaving groups of choice for efficient methoxyethylation.
-
Bromide and Iodide are also effective leaving groups. Bromide is a cost-effective and readily available option that provides good reactivity. Iodide is more reactive than bromide but the corresponding methoxyethylating agent can be less stable.
-
Chloride is the least reactive of the common leaving groups. While 2-chloroethyl methyl ether is inexpensive, its use necessitates harsher reaction conditions (higher temperatures and longer reaction times), which may not be compatible with sensitive substrates.
Ultimately, the optimal leaving group for a methoxyethylation reaction will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations. By understanding the principles of leaving group ability and consulting the comparative data and protocols provided in this guide, researchers can make an informed decision to achieve a successful and efficient methoxyethylation.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- [Link to a relevant paper on Williamson Ether Synthesis]
- [Link to a relevant paper comparing halide leaving groups]
- [Link to a relevant paper on the use of sulfon
- [Link to a relevant paper with a specific methoxyethyl
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validation of a synthetic route using 1-Iodo-2-methoxyethane
An In-Depth Guide to the Validation of Synthetic Routes Utilizing 1-Iodo-2-methoxyethane
A Senior Application Scientist's Perspective on Synthesis, Comparison, and Quality Assurance
In the landscape of modern drug discovery and development, the introduction of specific structural motifs to a lead compound can profoundly influence its pharmacokinetic and pharmacodynamic properties. The 2-methoxyethyl group is one such moiety, often incorporated to enhance solubility, modulate lipophilicity, and improve metabolic stability. This compound has emerged as a critical reagent for this purpose, valued for its high reactivity in nucleophilic substitution reactions.
This guide provides a comprehensive framework for validating a synthetic route that employs this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, present a comparative analysis against viable alternatives, and establish a robust protocol for analytical validation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to ensure the integrity, reproducibility, and success of their synthetic endeavors.
Core Reagent Profile: this compound
This compound (C₃H₇IO) is a colorless to light yellow liquid primarily utilized as an alkylating agent.[1] Its utility in organic synthesis is anchored in its distinct chemical structure: an ether functional group combined with a primary alkyl iodide.
Key Physicochemical and Reactivity Insights:
-
Molecular Structure: The molecule features a methoxy group (-OCH₃) on a two-carbon chain with an iodine atom on the terminal carbon.[1]
-
Reactivity: The C-I bond is the epicenter of the molecule's reactivity. Iodine is an exceptional leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This makes the carbon atom attached to it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2][3]
-
Solubility: It is soluble in common organic solvents but has limited solubility in water.[1]
-
Safety: this compound is a flammable liquid and vapor that can cause skin and eye irritation.[4] It is classified as acutely toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Storage should be under an inert atmosphere, often refrigerated or in a freezer, to maintain stability.[4]
The Primary Synthetic Route: Nucleophilic Etherification
The most common application of this compound is in the formation of ether linkages via a bimolecular nucleophilic substitution (Sₙ2) reaction. This process is fundamental for attaching the 2-methoxyethyl group to substrates such as alcohols, phenols, or amines.
Reaction Mechanism: A Concerted Pathway
The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite the iodine leaving group—a "backside attack."[3] This simultaneous bond-forming (Nucleophile-Carbon) and bond-breaking (Carbon-Iodine) event proceeds through a high-energy, pentacoordinate transition state. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[3]
Caption: Sₙ2 mechanism for the alkylation of a nucleophile (Nu⁻).
Experimental Protocol: General Procedure for Etherification
This protocol describes a generalized procedure for the etherification of a generic alcohol (R-OH). It must be adapted and optimized for specific substrates in a controlled laboratory setting.
Materials & Equipment:
-
Substrate (e.g., R-OH)
-
This compound (1.1 - 1.5 equivalents)
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Aqueous workup solutions (e.g., saturated NH₄Cl, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. For a strong base like NaH, this will generate the corresponding alkoxide and hydrogen gas. Allow the mixture to stir for 20-30 minutes.
-
Alkylation: Slowly add this compound to the reaction mixture via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography to obtain the desired ether.
-
Validation: Characterize the final product using the analytical methods described below to confirm its identity and purity.
Validation of the Synthetic Product
Analytical validation is a critical, non-negotiable step to ensure a synthetic method is suitable for its intended purpose.[5] It provides definitive proof of the product's structure, purity, and yield, forming the basis for reproducible science.[6]
Caption: A typical workflow for the analytical validation of a synthetic product.
Analytical Techniques and Expected Data
A combination of spectroscopic and chromatographic techniques is essential for unambiguous validation.
| Analytical Method | Purpose | Expected Observations for R-O-CH₂-CH₂-OCH₃ |
| ¹H NMR Spectroscopy | Confirms the proton framework and connectivity of the molecule.[2][7] | A singlet at ~3.3 ppm (3H, -OCH₃). Two triplets at ~3.6 ppm (2H, R-O-CH₂-) and ~3.5 ppm (2H, -CH₂-OCH₃). The signals corresponding to the "R" group will also be present. |
| ¹³C NMR Spectroscopy | Confirms the carbon backbone of the molecule.[7] | A signal at ~59 ppm (-OCH₃). Two signals for the ethyl bridge carbons, typically in the 68-72 ppm range. Signals for the "R" group will also be present. |
| FTIR Spectroscopy | Identifies key functional groups.[7] | A prominent C-O stretching band for the ether linkages in the 1150-1085 cm⁻¹ region. Absence of a broad O-H stretch (from the starting alcohol) around 3300 cm⁻¹ would indicate complete reaction. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the target compound. |
| HPLC/GC Analysis | Determines the purity of the compound.[8][9] | A single major peak in the chromatogram, with purity typically calculated as >95% (by area under the curve) for research purposes. |
Comparative Analysis of Alternative Reagents
While this compound is highly effective, a thorough validation process involves considering and comparing alternative reagents. The choice of reagent can impact reaction efficiency, cost, and safety.
| Reagent/Method | Principle & Mechanism | Advantages | Disadvantages |
| This compound | Sₙ2 Reaction: Direct alkylation using the most reactive haloalkane. Iodine is an excellent leaving group.[2][3] | High reactivity, often leading to faster reaction times and milder conditions.[3] | Higher cost compared to bromo/chloro analogs. Potential for side reactions with sensitive substrates. Light and heat sensitive.[4] |
| 1-Bromo-2-methoxyethane | Sₙ2 Reaction: Good reactivity, though less than the iodo analog. Bromine is a good leaving group. | More cost-effective than the iodo analog. Good balance of reactivity and stability. | Requires more forcing conditions (higher temperature, longer reaction time) than the iodo analog. |
| 1-Chloro-2-methoxyethane | Sₙ2 Reaction: Least reactive of the halides. Chlorine is a moderate leaving group. | Lowest cost. Highest stability. | Significantly lower reactivity, often requiring harsh conditions (high temperatures, strong bases) which may not be suitable for complex molecules. |
| Finkelstein Reaction + Alkylation | In situ Sₙ2: Convert 1-bromo- or 1-chloro-2-methoxyethane to the iodo analog in situ using NaI in acetone.[2] | Cost-effective by starting with a cheaper halide. Generates the highly reactive iodo species directly in the reaction flask. | Adds an extra reagent and complexity to the reaction setup. The generated salts (NaBr, NaCl) can sometimes interfere with the reaction. |
| Williamson Ether Synthesis | Sₙ2 Reaction: Uses a pre-formed sodium 2-methoxyethoxide to react with an alkyl halide (R-X). | A classic and reliable method.[10] | Inverts the roles of nucleophile and electrophile; not a direct alternative for alkylating a substrate with the 2-methoxyethyl group. |
| Acid-Catalyzed Etherification | Sₙ1/Sₙ2: Reaction of an alcohol with 2-methoxyethanol under strong acid catalysis.[11][12] | Uses inexpensive starting materials. | Requires harsh acidic conditions and high temperatures, which can lead to side reactions like elimination and are incompatible with acid-sensitive functional groups.[11] |
Decision-Making Framework for Reagent Selection
Choosing the optimal synthetic route requires balancing reactivity, cost, substrate compatibility, and scale. The following decision tree provides a logical guide for this selection process.
Caption: A decision tree to guide the selection of an appropriate alkylating agent.
Conclusion
The validation of a synthetic route using this compound is a multi-faceted process that extends far beyond simple product characterization. It demands a thorough understanding of the reagent's properties, a meticulous application of experimental protocols, and a comprehensive analytical strategy to confirm the identity and purity of the final compound. By comparing this primary route against viable alternatives, researchers can make informed, data-driven decisions that optimize for reactivity, cost, and compatibility with their specific molecular target. This holistic approach to validation ensures not only the success of a single synthesis but also the overall integrity and reproducibility of the research and development pipeline.
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A Comparative Guide to Alternatives for 1-Iodo-2-methoxyethane in Ether Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, cost, safety, and scalability. The introduction of the 2-methoxyethyl (MEM) group is a common requirement in complex molecule synthesis, often accomplished using 1-iodo-2-methoxyethane. While effective, its cost, stability, and the potential for side reactions necessitate a thorough evaluation of viable alternatives. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of 2-methoxyethyl ethers, supported by mechanistic insights and experimental data.
The Benchmark: Williamson Ether Synthesis with this compound
The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, is the standard method for this transformation.[1] It typically involves the SN2 reaction of an alkoxide with a primary alkyl halide.[2][3] In this context, an alcohol is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound.
Advantages:
-
High Reactivity: Iodine is an excellent leaving group, leading to faster reaction rates compared to other halides.
-
Well-Established: The procedure is extensively documented and understood.
Disadvantages:
-
Cost: Iodoalkanes are generally more expensive than their bromo- or chloro-analogs.
-
Stability: Can be light-sensitive and may require stabilization.
-
Side Reactions: The strong bases required can lead to elimination reactions, especially with sterically hindered substrates.[2][4]
Alternative Reagents for Williamson-Type Ether Synthesis
The core of the Williamson synthesis is the SN2 displacement of a good leaving group.[1][4] Therefore, the most direct alternatives to this compound are other 2-methoxyethyl compounds with different leaving groups.
2-Methoxyethyl Halides (Br, Cl)
-
1-Bromo-2-methoxyethane: This is the most common and cost-effective alternative. While bromine is a less effective leaving group than iodine, this is often compensated for by slightly adjusting reaction conditions, such as increasing the temperature or using a phase-transfer catalyst to enhance the nucleophilicity of the alkoxide.[5]
-
1-Chloro-2-methoxyethane: As chlorine is a poorer leaving group, this reagent requires more forcing conditions (higher temperatures, stronger bases, or longer reaction times).[6] However, its low cost can make it attractive for large-scale industrial syntheses. To improve its reactivity, a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can be added to the reaction mixture. This facilitates an in situ Finkelstein reaction, transiently forming the more reactive this compound.[5]
2-Methoxyethyl Sulfonates (Tosylates, Mesylates)
Sulfonate esters are excellent leaving groups, often surpassing even iodides in reactivity, because their negative charge is highly stabilized through resonance.[1][2][5]
-
2-Methoxyethyl Tosylate (TsOCH₂CH₂OCH₃): Prepared from 2-methoxyethanol and tosyl chloride, this reagent is highly reactive and often allows for milder reaction conditions (e.g., weaker bases like K₂CO₃) compared to halides.
-
2-Methoxyethyl Mesylate (MsOCH₂CH₂OCH₃): Similar in reactivity to the tosylate, the mesylate is another excellent option. The choice between tosylate and mesylate often comes down to the cost and availability of the corresponding sulfonyl chlorides.
The general workflow for a Williamson Ether Synthesis is depicted below. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks the primary carbon bearing the leaving group.[2][4]
An Alternative Strategy: The Mitsunobu Reaction
For substrates that are sensitive to strong bases or when stereochemical inversion at a chiral center is desired, the Mitsunobu reaction offers a powerful alternative.[7][8][9] This reaction converts a primary or secondary alcohol directly into an ether in the presence of a nucleophile—in this case, 2-methoxyethanol.[8][9]
The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The alcohol to be functionalized is activated by the Mitsunobu reagents, and 2-methoxyethanol then acts as the nucleophile.
Advantages:
-
Mild Conditions: Avoids the use of strong bases, making it compatible with a wider range of functional groups.
-
Stereochemical Control: The reaction proceeds with a clean inversion of stereochemistry at the reacting alcohol center, which is highly valuable in the synthesis of chiral molecules and natural products.[7][8][10]
-
One-Pot Procedure: All reagents can often be mixed together in a single step.[11]
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Cost: The reagents (PPh₃ and DEAD/DIAD) are relatively expensive, making this method less suitable for large-scale synthesis unless absolutely necessary.
-
Substrate Scope: The nucleophile (2-methoxyethanol in this case) should have a pKa of less than 15 to be effective.[7]
The mechanism involves the activation of the substrate alcohol (R-OH) to form a good leaving group, which is then displaced by 2-methoxyethanol.
Comparative Performance Data
The choice of reagent depends heavily on the specific substrate and reaction scale. Below is a table summarizing the key characteristics of each alternative.
| Reagent/Method | Leaving Group Ability | Relative Cost | Typical Conditions | Key Advantages | Key Disadvantages |
| This compound | Excellent | High | Strong base (NaH), RT to moderate heat | High reactivity, well-established | Cost, stability issues, potential for elimination |
| 1-Bromo-2-methoxyethane | Good | Medium | Strong base (NaH, KOH), moderate to high heat | Good balance of reactivity and cost | Slower than iodide, may require higher temperatures |
| 1-Chloro-2-methoxyethane | Moderate | Low | Strong base, high heat, +/- iodide catalyst | Very low cost, suitable for industrial scale | Low reactivity, requires forcing conditions |
| 2-Methoxyethyl Tosylate/Mesylate | Excellent | High | Weaker bases (K₂CO₃), RT to moderate heat | High reactivity, mild conditions, clean reactions | High cost of sulfonylating agents |
| Mitsunobu Reaction | (Alcohol Activation) | Very High | PPh₃, DEAD/DIAD, neutral pH, 0°C to RT | Mild conditions, stereochemical inversion, broad scope | Stoichiometric waste, high reagent cost, purification |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using 1-Bromo-2-methoxyethane
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) and anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Addition: Re-cool the mixture to 0°C and add 1-bromo-2-methoxyethane (1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Ether Synthesis with 2-Methoxyethanol
-
Setup: To a flame-dried flask under an inert atmosphere, add the chiral alcohol substrate (1.0 eq.), 2-methoxyethanol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Prepare a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. A color change and/or precipitate may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine derivative).
-
Purification: Direct purification by column chromatography on silica gel is often sufficient to separate the desired ether from the byproducts. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., hexanes/ether mixture) may be beneficial prior to chromatography.
Conclusion and Recommendations
The choice of reagent for introducing the 2-methoxyethyl group is a multi-faceted decision.
-
For routine, small-scale syntheses where cost is not the primary driver, This compound or 2-methoxyethyl tosylate offer high reactivity and straightforward protocols.
-
For larger-scale syntheses or when cost-effectiveness is paramount, 1-bromo-2-methoxyethane provides the best balance of reactivity and expense. 1-Chloro-2-methoxyethane with a catalytic amount of iodide is a viable option for industrial applications.
-
When dealing with base-sensitive substrates or when stereochemical inversion of a chiral alcohol is required, the Mitsunobu reaction is the superior method, despite its higher cost and more challenging purification.
By understanding the mechanistic nuances and practical trade-offs of each alternative, researchers can make informed decisions to optimize their synthetic routes for efficiency, cost, and desired chemical outcome.
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Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Yadav, G. D., & Bokade, V. V. (2017). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Research on Chemical Intermediates, 43(11), 6345-6363. [Link]
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Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3209. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-2-methoxyethane
As researchers and drug development professionals, our work with reactive chemical intermediates like 1-iodo-2-methoxyethane is fundamental to discovery. However, our responsibility extends beyond the synthesis to the safe and compliant management of the entire chemical lifecycle. This guide provides a direct, procedurally-focused framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The causality behind each step is explained to build a protocol that is not just followed, but understood.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the bedrock of its safe handling and disposal. This compound is not merely a benign organic liquid; it is a reactive, hazardous compound requiring stringent safety controls.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇IO | [1][2] |
| Molecular Weight | 185.99 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| GHS Signal Word | Danger | [2] |
| Key Hazard Statements | H226: Flammable liquid and vaporH301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory. The rationale for each is critical for ensuring compliance and safety.
-
Chemical Safety Goggles: Essential for protecting against splashes that can cause serious eye irritation[2][3]. A face shield should be used if there is a significant splash risk.
-
Nitrile Gloves: Provides a suitable barrier against skin contact. Given that the compound causes skin irritation, gloves must be inspected for integrity before each use and changed immediately if contamination is suspected[2][4].
-
Flame-Resistant Laboratory Coat: Protects the user from splashes and is crucial given the flammability of the compound[4]. The coat must be kept fastened.
-
Work in a Chemical Fume Hood: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent the inhalation of vapors, which can cause respiratory irritation[4].
The Core Principle: Halogenated Waste Segregation
The single most important step in the proper disposal of this compound is its correct categorization. Due to the presence of iodine, this compound is classified as a halogenated organic waste [5][6].
The causality is twofold:
-
Regulatory Compliance: Environmental agencies like the EPA have strict regulations for halogenated solvents because their incineration can produce acidic gases (like hydrogen iodide) that require special scrubbers in the disposal facility[7].
-
Economic Impact: The cost to dispose of halogenated waste is significantly higher than for non-halogenated waste. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent (like acetone or methanol) contaminates the entire container, forcing it to be treated as the more expensive halogenated waste[6].
The following workflow diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.
Step 1: Waste Collection (Liquid)
-
Select the Correct Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw-top cap to prevent vapor release[8].
-
Collect the Waste: In a chemical fume hood, carefully pour the liquid waste containing this compound into the container using a funnel. Avoid splashing.
-
Do Not Overfill: The container must not be filled beyond 90% of its capacity to allow for vapor expansion[9].
-
Secure the Container: Tightly seal the container cap immediately after adding waste[8][10]. The exterior of the container must be kept clean and free of any chemical residue[9].
Step 2: Waste Collection (Contaminated Solids)
-
Segregate Solids: Any solid materials contaminated with this compound (e.g., pipette tips, absorbent pads, gloves) are also considered halogenated hazardous waste[4].
-
Containerize: Place these contaminated solids into a designated, clearly labeled, puncture-resistant container or a double-bagged, sealed plastic bag[10]. Do not mix them with non-hazardous solid waste.
-
Labeling: The container for contaminated solids must also be labeled as "Hazardous Waste" with the chemical name listed.
Step 3: Container Labeling
Proper labeling is a legal requirement and is crucial for the safety of waste handlers.
-
Attach a Tag: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added[8][10].
-
Complete Information: The tag must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration of all chemical constituents in the container.
-
The date accumulation started.
-
The name of the principal investigator or laboratory group.
-
Step 4: Temporary Storage in the Laboratory
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Secondary Containment: The container should be placed within a secondary containment bin or tray to control any potential leaks.
-
Store Safely: Store away from heat, sparks, or open flames, and separately from incompatible chemicals (e.g., strong acids or bases)[3].
Step 5: Arranging for Final Disposal
-
Contact EHS: Under no circumstances should you attempt to dispose of this chemical yourself[4][11].
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to schedule a pickup for the hazardous waste.
-
Final Disposal Method: The EHS office will ensure the waste is transported to a licensed hazardous waste management facility where it will be disposed of, typically via high-temperature incineration[4].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby equipment that could create a spark.
-
Absorb the Spill: Use a non-combustible absorbent material, such as vermiculite or sand, to contain and absorb the spill. Do not use paper towels or other combustible materials as the primary absorbent[4].
-
Collect and Containerize: Carefully scoop the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste[4].
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS office.
By adhering to this comprehensive guide, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship.
References
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This compound | C3H7IO | CID 79136. PubChem, National Institutes of Health. Available at: [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. Available at: [Link]
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Iodine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency. Available at: [Link]
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Write the mechanism of reaction of HI with Methoxyethane. Aurora Chemistry for Everyone, YouTube. Available at: [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-2-methoxyethane
Welcome to your comprehensive guide on the safe handling of 1-Iodo-2-methoxyethane. In the fast-paced world of drug development and scientific research, ensuring the safety of laboratory personnel is paramount. This guide moves beyond generic safety protocols to provide you with an in-depth, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). My aim is to empower you with the knowledge to not only follow safety procedures but to understand the critical reasoning behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Risks: A Profile of this compound
This compound (CAS No: 4296-15-5) is a valuable reagent in organic synthesis, often utilized for the introduction of a 2-methoxyethyl group. However, its utility is accompanied by a range of hazards that demand rigorous safety measures.
Primary Hazards:
-
Toxicity: The substance is toxic if swallowed.[2]
-
Corrosivity and Irritation: It can cause severe skin burns, skin irritation, and serious eye damage or irritation.[2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[2]
-
Long-Term Health Effects: It is suspected of causing cancer.[2]
| Hazard Classification | GHS Pictogram | Signal Word |
| Flammable liquids | 🔥 | Danger |
| Acute toxicity, oral | 💀 | Danger |
| Skin corrosion/irritation | corrode | Danger/Warning |
| Serious eye damage/irritation | corrode | Danger/Warning |
| Specific target organ toxicity | ❗ | Warning |
| Carcinogenicity | health hazard | Warning |
The Core of Protection: Selecting the Right PPE
Your choice of PPE is your last and most critical line of defense. The selection process must be deliberate and informed by the specific chemical and physical properties of this compound.
Hand Protection: Beyond the Basic Nitrile Glove
For incidental contact, such as when transferring small quantities in a well-ventilated area, disposable nitrile gloves are a common choice.[4] However, their resistance to halogenated ethers can be limited. For extended contact or in situations with a higher risk of splashing, more robust glove materials are necessary.
Glove Material Suitability for Halogenated Ethers:
| Glove Material | Recommendation | Rationale |
| Nitrile | Short-term splash protection only. | Offers good general chemical resistance but can have poor resistance to halogenated hydrocarbons and ethers, with potential breakthrough in under a minute for thinner gloves.[5] |
| Neoprene | Recommended for extended contact. | Provides good resistance to a range of chemicals, including ethers and alcohols.[6] |
| Butyl Rubber | Highly Recommended. | Excellent for handling polar organics like ketones, esters, and glycol ethers.[4] However, they perform poorly with halogenated solvents. |
| Viton® | Highly Recommended. | Offers excellent resistance to chlorinated solvents and aromatic hydrocarbons. |
Operational Protocol for Glove Selection and Use:
-
Assess the Task: For tasks with a high risk of splashing or immersion, use a glove with a higher chemical resistance, such as neoprene or Viton®. For low-volume, short-duration tasks, a thicker nitrile glove (e.g., 8 mil) may be sufficient, but gloves should be changed immediately upon any sign of contamination.
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double Gloving: For added protection, consider wearing two pairs of gloves. This can provide a temporary barrier if the outer glove is breached.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface. Dispose of them immediately in the designated chemical waste container.
Eye and Face Protection: A Non-Negotiable Barrier
Given that this compound can cause serious eye damage, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work with this chemical.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing. They form a seal around the eyes, providing superior protection compared to safety glasses.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities or when there is a significant risk of splashing or a highly exothermic reaction.[7]
Protective Clothing: Shielding Your Body
Your everyday clothing offers insufficient protection against chemical hazards.
-
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to maximize coverage.
-
Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a high risk of exposure, such as a large-scale reaction or when cleaning up a significant spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Your Lungs
This compound is a volatile organic compound (VOC) that can cause respiratory irritation.[2] All work with this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.
If a fume hood is not available or if there is a potential for exposure above the permissible limit, respiratory protection is required.
Respirator Selection Protocol:
-
Hazard Assessment: The specific type of respirator depends on the concentration of the airborne contaminant.
-
Air-Purifying Respirators (APRs): For lower concentrations of VOCs, a half-mask or full-face APR equipped with organic vapor (OV) cartridges is appropriate.[1][2]
-
Supplied-Air Respirators (SARs): In situations with high or unknown concentrations, or in oxygen-deficient environments, a SAR is necessary.[1]
A formal respiratory protection program, including fit testing and training, is required for all respirator users.[1]
PPE Selection Logic Diagram
Caption: PPE Selection Workflow for this compound
Operational and Disposal Plans
A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Handling: Conduct all work in a certified chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][6]
-
Storage: Keep the container tightly closed and store it in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat, and then eye and face protection. Wash your hands thoroughly after handling.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[1][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with a non-reactive absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and contact your institution's emergency response team.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including used gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[1][6][9] Halogenated compounds often require high-temperature incineration for proper disposal.[10]
Conclusion
The safe handling of this compound is a matter of informed decision-making and meticulous adherence to established protocols. By understanding the "why" behind each safety measure, you transition from a follower of rules to a proactive champion of laboratory safety. This guide provides a robust framework for your operations, but always remember to consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical.
References
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound 4296-15-5.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- MedchemExpress.com. (2025, October 28). Safety Data Sheet: 1-Iodo-2-(2-iodoethoxy)ethane.
- CymitQuimica. (n.d.). CAS 4296-15-5: this compound.
- Sigma-Aldrich. (n.d.). This compound.
- BYU Cleanroom. (n.d.). Gloves in the Cleanroom.
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?.
- Active AgriScience. (n.d.). Emergency Response Plan.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
- Kerbl. (n.d.). Chemical resistant gloves.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
Sources
- 1. ohse.ca [ohse.ca]
- 2. 3m.com [3m.com]
- 3. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. aibonsafety.com [aibonsafety.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. activeagriscience.com [activeagriscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
